molecular formula C63H96N12O17S B15610004 GPR110 peptide agonist P12

GPR110 peptide agonist P12

货号: B15610004
分子量: 1325.6 g/mol
InChI 键: BQCJFJZCIHWQRA-IDLVLTHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GPR110 peptide agonist P12 is a useful research compound. Its molecular formula is C63H96N12O17S and its molecular weight is 1325.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C63H96N12O17S

分子量

1325.6 g/mol

IUPAC 名称

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C63H96N12O17S/c1-9-36(6)51(73-57(85)45(32-77)69-54(82)42(29-38-18-12-10-13-19-38)66-56(84)44(31-76)70-59(87)49(64)37(7)79)60(88)68-41(28-34(2)3)53(81)65-40(24-27-93-8)52(80)71-46(33-78)61(89)74-25-16-22-47(74)58(86)67-43(30-39-20-14-11-15-21-39)55(83)72-50(35(4)5)62(90)75-26-17-23-48(75)63(91)92/h10-15,18-21,34-37,40-51,76-79H,9,16-17,22-33,64H2,1-8H3,(H,65,81)(H,66,84)(H,67,86)(H,68,88)(H,69,82)(H,70,87)(H,71,80)(H,72,83)(H,73,85)(H,91,92)/t36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI 键

BQCJFJZCIHWQRA-IDLVLTHKSA-N

产品来源

United States

Foundational & Exploratory

GPR110 Peptide Agonist P12: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion G protein-coupled receptor (aGPCR) family.[1] These receptors are characterized by a large extracellular domain (ECD) and a seven-transmembrane (7TM) domain. A key feature of many aGPCRs is their autoproteolytic cleavage within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain, which results in a non-covalently attached ECD and 7TM domain. The prevailing model of aGPCR activation involves the dissociation of the inhibitory ECD, which unmasks a cryptic "tethered agonist" sequence within the N-terminal stalk of the 7TM domain. This tethered agonist then activates the receptor, leading to downstream signaling.

P12 is a synthetic peptide agonist derived from the stalk region of GPR110.[2] Its sequence is TSFSILMSPFVP. P12 mimics the action of the endogenous tethered agonist, providing a valuable tool to study the pharmacology and signaling of GPR110.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of P12, including its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays.

Mechanism of Action of P12

The activation of GPR110 by P12 follows the tethered agonist model. In its inactive state, the ECD of GPR110 sterically hinders the 7TM domain, preventing its activation. Upon dissociation of the ECD, the stalk region, which contains the tethered agonist sequence, is exposed.[2][6] The synthetic peptide P12, corresponding to a 12-residue portion of this stalk, can bind to and activate the 7TM domain in trans, mimicking this natural activation process.[2] This activation leads to conformational changes in the 7TM domain, enabling it to couple to and activate various heterotrimeric G proteins.[7][8]

Signaling Pathways

Upon activation by its tethered agonist, and consequently by the peptide P12, GPR110 has been shown to be a promiscuous coupler to multiple G protein families. This multifaceted signaling capacity suggests that GPR110 can elicit a diverse range of cellular responses depending on the cellular context and the G proteins expressed. The identified signaling pathways include:

  • Gq Signaling: GPR110 activation leads to the stimulation of the Gq family of G proteins.[2][9] Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is often associated with the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[10]

  • Gs Signaling: GPR110 can also couple to the Gs family of G proteins.[7][10] Activated Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[10][11] cAMP is a ubiquitous second messenger that activates protein kinase A (PKA), which then phosphorylates a multitude of downstream targets, regulating various cellular processes.

  • Gi and G12/13 Signaling: In addition to Gq and Gs, structural and cellular studies have demonstrated that activated GPR110 can also engage with Gi and G12/13 G protein subtypes.[7] Gi activation typically leads to the inhibition of adenylyl cyclase, while G12/13 signaling is primarily involved in regulating the actin cytoskeleton through Rho GTPases.

  • β-Arrestin Recruitment: Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), GPR110 can recruit β-arrestins.[11][12] β-arrestins are multifunctional proteins that not only mediate receptor desensitization and internalization but can also act as scaffolds for downstream signaling molecules, initiating G protein-independent signaling cascades.[13][14][15]

Quantitative Data

The following table summarizes the reported quantitative data for the GPR110 peptide agonist P12 and a related peptide.

PeptideAssayReceptor ConstructCell SystemParameterValueReference
P12 [³⁵S]-GTPγS BindingGPR110 S570MInsect Cell MembranesEC₅₀ ~37 µM[2][6]
pGPR110 (13-aa) cAMP AccumulationGPR110Transfected CellsEC₅₀ 167.2 µM[10]

Mandatory Visualizations

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12 P12 Peptide Agonist GPR110 GPR110 (7TM) P12->GPR110 Binds and Activates Gq Gq GPR110->Gq Gs Gs GPR110->Gs Gi Gi GPR110->Gi G1213 G12/13 GPR110->G1213 beta_arrestin β-Arrestin GPR110->beta_arrestin Recruits GRK GRK GPR110->GRK PLC PLC Gq->PLC AC_stim Adenylyl Cyclase (+) Gs->AC_stim AC_inhib Adenylyl Cyclase (-) Gi->AC_inhib RhoGEF RhoGEF G1213->RhoGEF IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP ↑ cAMP AC_stim->cAMP RhoA RhoA RhoGEF->RhoA PKA PKA cAMP->PKA Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC GRK->GPR110 Phosphorylates GTPgS_Binding_Assay_Workflow start Start mem_prep Prepare Membranes (GPR110-expressing cells) start->mem_prep incubation Incubate Membranes with: - P12 (agonist) - GDP - [³⁵S]-GTPγS mem_prep->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration scintillation Scintillation Counting (measure bound [³⁵S]-GTPγS) filtration->scintillation end End scintillation->end cAMP_Assay_Workflow start Start cell_prep Plate Cells expressing GPR110 & GloSensor™ start->cell_prep equilibration Equilibrate cells with GloSensor™ cAMP Reagent cell_prep->equilibration stimulation Add P12 (agonist) equilibration->stimulation measurement Measure Luminescence stimulation->measurement end End measurement->end

References

The Discovery of Synaptamide as the Endogenous Ligand for the Adhesion GPCR GPR110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of synaptamide (B1662480) as the endogenous ligand for the adhesion G protein-coupled receptor (aGPCR), GPR110 (also known as ADGRF1). We will delve into the core experiments, present quantitative data, and provide detailed methodologies for the key assays that have been instrumental in elucidating this critical ligand-receptor interaction and its downstream signaling pathways.

Introduction: The Orphan Receptor GPR110 Finds its Match

GPR110 is a member of the adhesion GPCR family, a large and structurally complex group of receptors involved in a wide array of physiological processes, from neurodevelopment to tumorigenesis.[1][2][3] For a long time, GPR110 was considered an orphan receptor, meaning its endogenous ligand was unknown, which hampered the understanding of its biological function and its potential as a therapeutic target.

A breakthrough came with the identification of synaptamide (N-docosahexaenoylethanolamine) , a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), as the first and only known small-molecule endogenous ligand for an aGPCR.[4] This discovery has opened up new avenues for investigating the roles of GPR110 in various physiological and pathological contexts, including neurite outgrowth, synaptogenesis, and cancer progression.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the interaction between synaptamide and GPR110.

Table 1: Ligand Binding and Receptor Activation
ParameterValueCell TypeAssayReference
Synaptamide EC₅₀ (cAMP production)2-5 nMPrimary Cortical Neurons and Neural Stem CellscAMP Assay[2]
A8 (synthetic ligand) Binding Affinity (GBVI/WSA score)-6.26 kcal/molIn silicoMolecular Docking[7]
Synaptamide Binding Affinity (GBVI/WSA score)-5.89 kcal/molIn silicoMolecular Docking[7]
Table 2: Effect of GPR110 Ligands on Neurite Outgrowth
TreatmentNeurite Length (µm)Cell TypeReference
Vehicle78 ± 20Primary Neurons[7]
A8 (1 µM)122 ± 33Primary Neurons[7]
A8 (5 µM)144 ± 40Primary Neurons[7]
Synaptamide142 ± 34Primary Neurons[7]
Vehicle107 ± 11Retinal Explant Cultures[7]
A8 (1 µM)209 ± 30Retinal Explant Cultures[7]
A8 (5 µM)302 ± 40Retinal Explant Cultures[7]
Synaptamide242 ± 41Retinal Explant Cultures[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments that were pivotal in the discovery and characterization of the GPR110-synaptamide interaction.

In-Cell Chemical Cross-Linking and Mass Spectrometry

This protocol is designed to identify the binding site of synaptamide on GPR110 in a native cellular environment.[5][8]

Objective: To covalently link synaptamide (or its analog) to GPR110 and identify the cross-linked peptides by mass spectrometry.

Materials:

  • HEK293 cells expressing HA-tagged GPR110 (GPR110-HA)

  • Biotinylated synaptamide analogue with a cross-linkable primary amine group (G1*)[2]

  • Disuccinimidyl suberate (B1241622) (DSS) cross-linker

  • Cell lysis buffer (e.g., RIPA buffer)

  • Anti-HA antibody-conjugated beads

  • SDS-PAGE gels

  • In-gel digestion reagents (trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture HEK293 cells expressing GPR110-HA to 80-90% confluency. Treat the cells with 10 nM G1* for 10 minutes.

  • Cross-linking: Wash the cells with PBS and incubate with DSS cross-linker in PBS for 30 minutes at room temperature. Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate GPR110-HA using anti-HA antibody-conjugated beads.

  • SDS-PAGE and In-Gel Digestion: Elute the protein complexes and separate them by SDS-PAGE. Excise the protein band corresponding to GPR110 and perform in-gel tryptic digestion.

  • Mass Spectrometry: Analyze the digested peptides by LC-MS/MS to identify the cross-linked peptides. The presence of a peptide fragment corresponding to G1* linked to a specific GPR110 peptide reveals the binding site.

Expected Results: This method is expected to identify peptides from the GAIN domain of GPR110 cross-linked to the synaptamide analog, pinpointing the ligand-binding site.[5][8]

Site-Directed Mutagenesis and Functional Assays

This protocol is used to validate the identified binding site residues.[5][9]

Objective: To mutate the putative synaptamide-binding residues in GPR110 and assess the impact on ligand-induced signaling.

Materials:

  • Wild-type GPR110 expression vector

  • Site-directed mutagenesis kit

  • HEK293 cells

  • Transfection reagent

  • Synaptamide

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

Procedure:

  • Mutagenesis: Use a site-directed mutagenesis kit to introduce point mutations in the GPR110 expression vector at the codons for the predicted binding site residues (e.g., Q511, N512, Y513).[1]

  • Transfection: Transfect HEK293 cells with either the wild-type or mutant GPR110 constructs.

  • Functional Assay (cAMP Production): 24-48 hours post-transfection, stimulate the cells with varying concentrations of synaptamide. Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves of synaptamide-induced cAMP production between cells expressing wild-type and mutant GPR110.

Expected Results: Mutations in the key binding site residues are expected to significantly reduce or abolish synaptamide-induced cAMP production, confirming their importance in ligand binding and receptor activation.[5]

cAMP Second Messenger Assay

This is a common functional assay to measure the activation of Gs-coupled GPCRs like GPR110.[4][10]

Objective: To quantify the production of cyclic AMP (cAMP) in response to GPR110 activation by synaptamide.

Materials:

  • HEK293 cells expressing GPR110

  • Synaptamide

  • Forskolin (positive control)

  • GloSensor™ cAMP Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Plating: Plate GPR110-expressing HEK293 cells in a 96-well plate.

  • GloSensor™ Reagent Incubation: Equilibrate the cells with GloSensor™ cAMP Reagent in CO₂-independent medium for 2 hours at room temperature.

  • Ligand Stimulation: Add varying concentrations of synaptamide to the wells.

  • Luminescence Measurement: Measure the luminescence signal at different time points using a luminometer. The signal is directly proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the synaptamide concentration to generate a dose-response curve and determine the EC₅₀ value.

Expected Results: Synaptamide treatment should lead to a dose-dependent increase in cAMP levels in cells expressing GPR110, which is characteristic of Gs-coupled receptor activation.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Synaptamide Synaptamide GAIN GAIN Domain Synaptamide->GAIN Binds GPR110 GPR110 Gs Gs GPR110->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neurogenesis, Neurite Outgrowth) CREB->Gene_Expression Promotes

Caption: GPR110 signaling pathway initiated by synaptamide binding.

Crosslinking_Workflow Start HEK293 cells expressing GPR110-HA Treatment Treat with biotinylated synaptamide analog (G1*) Start->Treatment Crosslinking Add DSS cross-linker Treatment->Crosslinking Lysis Cell Lysis Crosslinking->Lysis IP Immunoprecipitation with anti-HA beads Lysis->IP Elution Elution IP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel tryptic digestion SDS_PAGE->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Identification of cross-linked peptides MS->Identification

Caption: Experimental workflow for in-cell chemical cross-linking mass spectrometry.

Mutagenesis_Workflow Start Wild-type GPR110 expression vector Mutagenesis Site-directed mutagenesis of GAIN domain residues Start->Mutagenesis Transfection Transfect HEK293 cells with WT or mutant GPR110 Mutagenesis->Transfection Stimulation Stimulate with synaptamide Transfection->Stimulation cAMP_Assay Measure intracellular cAMP Stimulation->cAMP_Assay Analysis Compare dose-response curves cAMP_Assay->Analysis

Caption: Workflow for site-directed mutagenesis and functional validation.

Conclusion

The deorphanization of GPR110 with the discovery of its endogenous ligand, synaptamide, represents a significant advancement in the field of aGPCR biology. The experimental approaches detailed in this guide have been crucial in unraveling the molecular mechanisms of GPR110 activation and its downstream signaling cascades. This knowledge provides a solid foundation for future research aimed at understanding the diverse physiological roles of the GPR110-synaptamide axis and for the development of novel therapeutic strategies targeting this receptor in various diseases, including neurological disorders and cancer.

References

GPR110 Signaling in Neuronal Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a critical regulator of neuronal development.[1][2] This orphan receptor has been deorphanized as the functional target for N-docosahexaenoylethanolamine (synaptamide), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Activation of GPR110 by synaptamide (B1662480) initiates a signaling cascade that potently promotes neurogenesis, neurite outgrowth, and synaptogenesis.[1][2][3] This technical guide provides an in-depth overview of the GPR110 signaling cascade, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

The GPR110 Signaling Cascade

GPR110 is highly expressed in the fetal brain, with expression levels decreasing after birth.[1][2] Its activation by synaptamide primarily stimulates the Gαs-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB then translocates to the nucleus to regulate the transcription of genes involved in neuronal growth and plasticity.[6] While the Gαs/cAMP/PKA pathway is the principal signaling axis, evidence also suggests potential coupling of GPR110 to Gq, Gi, and G12/13 proteins.[7][8] Furthermore, GPR110 has been shown to interact with the tight junction protein occludin, implicating it in the integrity of the blood-brain barrier.[4]

Signaling Pathway Diagram

GPR110_Signaling_Cascade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Synaptamide Synaptamide GPR110 GPR110 (ADGRF1) Synaptamide->GPR110 Binds Gas Gαs GPR110->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gas->AC Activates Gbg Gβγ PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates Gene_Expression Gene Expression (Neurite Outgrowth, Synaptogenesis) Nucleus->Gene_Expression Regulates Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis & Interpretation start Primary Neurons or Transfected HEK293 Cells treatment Treat with Synaptamide and/or Inhibitors start->treatment neurite_assay Neurite Outgrowth Assay (Fix, Stain, Image, Quantify) treatment->neurite_assay cAMP_assay cAMP Assay (Lyse, Measure cAMP) treatment->cAMP_assay co_ip Co-Immunoprecipitation (Lyse, IP, Western Blot) treatment->co_ip data_analysis Quantitative Analysis (Statistical Tests) neurite_assay->data_analysis cAMP_assay->data_analysis co_ip->data_analysis conclusion Elucidation of GPR110 Signaling & Function data_analysis->conclusion

References

P12 Peptide Agonist Binding Site on GPR110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent the second largest class of GPCRs and are integral to a multitude of physiological processes, including organ development, immune response, and cellular homeostasis.[1][2] A distinctive feature of aGPCRs is their unique molecular architecture, comprising a large N-terminal ectodomain and a seven-transmembrane (7TM) domain.[1][3] Most aGPCRs undergo autoproteolysis within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain, resulting in two non-covalently attached fragments: the N-terminal fragment (NTF) and the C-terminal fragment (CTF), which includes the 7TM domain.[1][2][4]

Activation of many aGPCRs, including GPR110 (also known as ADGRF1), is mediated by a "tethered agonist" mechanism.[4][5][6] Following the dissociation of the inhibitory NTF, a short peptide sequence at the N-terminus of the CTF, known as the stalk or Stachel peptide, is unmasked.[3][5] This peptide then acts as an intramolecular agonist, binding to the orthosteric pocket of the 7TM domain to trigger downstream G protein signaling.[2][3][4] The P12 peptide is a synthetic 12-residue peptide (TSFSILMSPFVP) derived from this stalk region of GPR110 that can act as a potent agonist when applied exogenously.[1][6] This document provides an in-depth technical overview of the P12 peptide binding site on GPR110, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization.

The P12 Peptide Agonist Binding Site on GPR110

Cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structure of GPR110 in its active state, complexed with various G proteins and bound by its tethered stalk peptide.[2][4][7] These structures reveal that the P12 peptide, mimicking the native stalk, binds within a highly hydrophobic orthosteric ligand-binding pocket formed by the transmembrane helices (TM) and extracellular loops (ECL).

The binding pocket is comprised of residues from TM1, TM2, TM3, TM5, TM6, TM7, ECL1, ECL2, and ECL3 .[4] The stalk peptide adopts a twofold helix conformation as it inserts into this pocket.[4]

Key interactions are driven by both hydrophobic and polar contacts:

  • Hydrophobic Core: The binding pocket is lined with numerous aromatic and hydrophobic residues that form the primary interaction surface for the peptide. These include W8046.53, F7475.39, Y6683.40, F8237.42, F6412.64, W734ECL2, and W737ECL2, which create the bottom and sides of the pocket.[4] Additional hydrophobic residues such as L7445.36, I8116.60, L5931.47, V5851.39, and V732ECL2 fill the remaining space, stabilizing the complex.[4]

  • Polar Rim: The rim of the binding pocket contains several polar residues, including T5891.43, T8106.59, R729ECL2, and H8207.39, which may contribute to the initial capture and orientation of the peptide agonist.[4]

Structural comparisons show that the stalk peptide of GPR110 engages the receptor preferentially using the TM1 and TM7 side of the orthosteric pocket in a "laydown" model, which differs from the more perpendicular insertion seen with peptide ligands for other GPCRs like the GLP1 receptor.[4]

Quantitative Analysis of P12-GPR110 Interaction

The interaction between the P12 peptide and GPR110 has been quantified primarily through functional assays that measure downstream signaling upon receptor activation.

Functional Potency of P12 Peptide

The potency of the synthetic P12 peptide has been determined in G protein activation assays.

Peptide AgonistAssay TypeG Protein MeasuredReceptor ConstructEC50 (µM)Reference
GPR110 P12[35S]-GTPγS BindingGqGPR110 7TM S570M~37[6]
GPR110 P12 (100 µM)NFAT-RE LuciferaseGqGPR110 CTFΔstalkRobust Activation[1]
GPR110 P12 (10 µM)NFAT-RE LuciferaseGqGPR110 CTFΔstalkNo Activation[1]
Impact of Mutations on GPR110 Activation

Site-directed mutagenesis studies on both the stalk peptide and the receptor's binding pocket have identified critical residues for GPR110 activation. The results are often measured via reporter gene assays, where a decrease in signal indicates impaired function.

Table 2.1: Effect of Stalk Peptide Mutations on GPR110 Signaling (Data summarized from NFAT-RE Luciferase Assays)

Mutation Position (in Stalk)Original ResidueMutant ResidueEffect on Gq SignalingReference
P3'F569ASignificantly Reduced[1]
P3'F569L, MActivity Maintained[1]
P3'F569R, K, D, EActivity Abolished[1]
P6'L572ASignificantly Reduced[1]
P7'M573ASignificantly Reduced[1]

Table 2.2: Effect of Receptor Binding Pocket Mutations on GPR110 Signaling (Data summarized from NFAT-RE Luciferase Assays)

Mutation Position (in GPR110)Original ResidueMutant ResidueEffect on Gq SignalingReference
1.43T589ASignificantly Reduced[4]
2.64F641ASignificantly Reduced[4]
3.40Y668ASignificantly Reduced[4]
5.39F747ASignificantly Reduced[4]
6.53W804ASignificantly Reduced[4]
7.39H820ASignificantly Reduced[4]
7.42F823ASignificantly Reduced[4]
ECL2R729ASignificantly Reduced[4]
ECL2W734ASignificantly Reduced[4]

Signaling Pathways and Visualizations

GPR110 is a pleiotropic receptor capable of coupling to all four major G protein families: Gq, Gs, Gi, and G12/13.[1][4] Activation by its stalk peptide initiates these distinct downstream signaling cascades.

GPR110 Signaling Pathway

GPR110_Signaling cluster_activation Receptor Activation cluster_g_protein G Protein Coupling cluster_effectors Downstream Effectors & Reporters P12_Peptide P12 Peptide (Stalk Agonist) GPR110 GPR110 (ADGRF1) 7TM Domain P12_Peptide->GPR110 Binds to Orthosteric Site Gq_11 Gαq/11 GPR110->Gq_11 Gs Gαs GPR110->Gs Gi_o Gαi/o GPR110->Gi_o G12_13 Gα12/13 GPR110->G12_13 PLC PLC → IP3/DAG → Ca²⁺ Gq_11->PLC AC_inc Adenylyl Cyclase (Stimulated) → ↑cAMP Gs->AC_inc AC_dec Adenylyl Cyclase (Inhibited) → ↓cAMP Gi_o->AC_dec RhoGEF RhoGEF → RhoA G12_13->RhoGEF NFAT_RE NFAT-RE Reporter PLC->NFAT_RE CRE_RE CRE Reporter AC_inc->CRE_RE SRE_RE SRE Reporter AC_dec->SRE_RE SRF_RE SRF-RE Reporter RhoGEF->SRF_RE

Caption: GPR110 signaling pathways activated by the P12 peptide.

Tethered Agonist Activation Mechanism

Tethered_Agonist_Mechanism cluster_state1 Inactive State cluster_trigger Activation Trigger cluster_state2 Active State NTF_Bound NTF bound to CTF Stalk_Encrypted Stalk Peptide Encrypted (Inaccessible) NTF_Bound->Stalk_Encrypted Causes Stimulus Mechanical Force or Ligand Binding to NTF Stalk_Encrypted->Stimulus NTF_Dissociated NTF Dissociates Stimulus->NTF_Dissociated Stalk_Exposed Stalk Peptide Exposed NTF_Dissociated->Stalk_Exposed Stalk_Binds_7TM Stalk Binds to Orthosteric Pocket Stalk_Exposed->Stalk_Binds_7TM Intramolecular Binding G_Protein_Activation G Protein Activation Stalk_Binds_7TM->G_Protein_Activation

Caption: Logical flow of the GPR110 tethered agonist mechanism.

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow Start Cell_Culture 1. Cell Culture (e.g., HEK293) Start->Cell_Culture Transfection 2. Co-transfection - GPR110 Construct (WT or Mutant) - Reporter Plasmid (e.g., NFAT-RE-Luc) Cell_Culture->Transfection Incubation1 3. Incubation (24-48 hours) Transfection->Incubation1 Stimulation 4. Stimulation Add P12 Peptide (or vehicle) Incubation1->Stimulation Incubation2 5. Incubation (6-8 hours) Stimulation->Incubation2 Lysis 6. Cell Lysis Incubation2->Lysis Luminescence 7. Measure Luciferase Activity (Luminometer) Lysis->Luminescence Analysis 8. Data Analysis (Normalize to control, calculate fold change) Luminescence->Analysis End Analysis->End

Caption: Workflow for a P12-induced GPR110 reporter gene assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the P12-GPR110 interaction.

Cell-Based Reporter Gene Assays

These assays are used to quantify the activation of specific G protein pathways.[1][4][8]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or a variant (e.g., HEKΔ6) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Cells are seeded into 96-well plates. After 24 hours, they are co-transfected using a reagent like Lipofectamine 2000. Each well receives a mixture of DNA including:

    • The GPR110 receptor construct (e.g., wild-type CTF, Δstalk mutant, or point mutant).

    • A reporter plasmid containing a response element linked to a luciferase gene (e.g., NFAT-RE for Gq, CRE for Gs, SRE for Gi, SRF-RE for G12/13).

    • A control plasmid (e.g., Renilla luciferase) for normalization, if required.

  • Peptide Stimulation: 24-48 hours post-transfection, the culture medium is replaced with a serum-free medium containing the desired concentration of the synthetic P12 peptide (or a mutant version) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the peptide for 6-8 hours to allow for reporter gene expression.

  • Lysis and Measurement: Cells are lysed, and a luciferase assay substrate (e.g., Dual-Glo Luciferase Assay System) is added. Luminescence is measured using a plate reader.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal (if used) or total protein content. Results are typically expressed as relative luminescence units (RLU) or fold change over the vehicle-treated control.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Imaging

This protocol outlines the general steps for determining the structure of the GPR110-G protein complex.[4][7]

  • Protein Expression and Purification:

    • The GPR110-CTF construct and G protein subunits (e.g., Gαq, Gβ1, Gγ2) are co-expressed in Sf9 insect cells using a baculovirus expression system.

    • The complex is solubilized from cell membranes using a detergent mixture (e.g., lauryl maltose (B56501) neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).

    • The complex is purified using affinity chromatography (e.g., anti-FLAG M1 antibody resin), followed by size-exclusion chromatography to ensure homogeneity. A stabilizing nanobody (e.g., Nb35 for Gs/Gq) may be added during this process.

  • Grid Preparation: 3-4 µL of the purified complex at a concentration of 5-10 mg/mL is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grid). The grid is then blotted and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

  • Data Collection: The frozen grids are imaged on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection software like EPU is used to acquire thousands of movie micrographs.

  • Image Processing and 3D Reconstruction:

    • Movie frames are aligned and dose-weighted using software like MotionCor2.

    • Contrast transfer function (CTF) parameters are estimated using CTFFIND4.

    • Particles are automatically picked, extracted, and subjected to 2D classification to remove poor-quality particles.

    • An initial 3D model is generated, followed by 3D classification and refinement in software like RELION or cryoSPARC to obtain a high-resolution 3D density map.

  • Model Building: An atomic model of the GPR110-G protein complex is built into the refined cryo-EM density map using software like Coot and refined using programs like Phenix.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The TRUPATH BRET assay is used to directly measure the interaction between an activated GPCR and its cognate G protein.[1][4]

  • Constructs: The assay utilizes specific constructs:

    • GPR110 receptor tagged with a small peptide (e.g., SmBiT).

    • Gα subunit tagged with a large luciferase fragment (e.g., LgBiT).

    • Untagged Gβ and Gγ subunits.

  • Transfection: HEK293 cells are co-transfected with the GPR110-SmBiT construct and the appropriate LgBiT-Gα, Gβ, and Gγ plasmids.

  • Assay Procedure: 48 hours post-transfection, cells are harvested and re-plated in a white 96-well plate. The luciferase substrate (e.g., coelenterazine-h) is added.

  • BRET Measurement: The plate is immediately read on a luminometer capable of simultaneously measuring the light emission at two different wavelengths (e.g., for the donor and acceptor).

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates proximity between the receptor and the G protein, signifying activation.

Conclusion

The interaction between the P12 peptide agonist and GPR110 is a well-characterized example of the tethered agonism model central to aGPCR function. The binding site is a large, hydrophobic pocket within the 7TM domain, and specific residues in both the peptide and the receptor are critical for robust activation.[1][4] The P12 peptide serves as a powerful pharmacological tool to probe GPR110 signaling, which is remarkably pleiotropic, engaging all major G protein families to initiate diverse downstream cellular responses.[4] The detailed structural and functional data, supported by robust experimental protocols, provide a solid framework for understanding GPR110-mediated physiology and for the rational design of novel therapeutics targeting this important receptor class.

References

The Role of the GPR110 GAIN Domain in Gα12/13 Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPR110 (ADGRF1) is an adhesion G protein-coupled receptor (aGPCR) implicated in a variety of physiological processes, including neuronal development and tumorigenesis. A defining feature of aGPCRs is the presence of a GPCR autoproteolysis-inducing (GAIN) domain, which plays a pivotal role in receptor activation. This technical guide provides an in-depth examination of the GPR110 GAIN domain's function, with a specific focus on its role in initiating the Gα12/13 signaling pathway. We will detail the molecular mechanism of activation, present quantitative data from relevant assays, provide comprehensive experimental protocols, and visualize the key processes through signaling pathway and workflow diagrams.

Introduction to GPR110 and its GAIN Domain

GPR110 is a member of the adhesion GPCR family, characterized by a large extracellular region (ECR) and a seven-transmembrane (7TM) domain.[1] The ECR contains a highly conserved GAIN domain, which undergoes autoproteolytic cleavage, resulting in a non-covalently bound N-terminal fragment (NTF) and C-terminal fragment (CTF).[2] The activation of GPR110 is a multi-step process initiated by the binding of its endogenous ligand, synaptamide (B1662480), to the GAIN domain.[3] This interaction induces a conformational change that propagates to the 7TM domain, leading to the activation of downstream G protein signaling pathways.[4] GPR110 is known to be a promiscuous coupler, capable of activating all four major G protein families: Gαs, Gαi/o, Gαq/11, and Gα12/13.[2]

The GAIN Domain as the Molecular Switch for GPR110 Activation

The prevailing model of GPR110 activation posits that the GAIN domain acts as a molecular switch. In the inactive state, the GAIN domain maintains an inhibitory conformation. The binding of synaptamide, a metabolite of docosahexaenoic acid (DHA), to a pocket at the interface of the GAIN subdomains triggers a significant conformational change.[3][4] This allosteric modulation is transmitted to the intracellular face of the 7TM domain, facilitating its interaction with and activation of heterotrimeric G proteins.[4]

Studies utilizing in-cell chemical cross-linking coupled with mass spectrometry have identified specific residues within the GAIN domain (Q511, N512, and Y513) that are crucial for synaptamide binding.[3] Mutation of these residues has been shown to abolish synaptamide-induced signaling, highlighting the criticality of the GAIN domain in ligand-mediated receptor activation.[4] This ligand-induced conformational change is the primary event that enables the 7TM domain to engage with and activate downstream signaling partners, including the Gα12/13 proteins.[4][5]

GPR110-Mediated Gα12/13 Signaling

The Gα12/13 family of G proteins, comprising Gα12 and Gα13, primarily signals through the Rho family of small GTPases (RhoA), which in turn regulate the actin cytoskeleton and gene expression through the serum response factor (SRF).[6] The activation of the Gα12/13 pathway by GPR110 can be monitored using a Serum Response Factor Response Element (SRF-RE) reporter assay.[2] Upon GPR110 activation, the associated Gα12/13 protein exchanges GDP for GTP, leading to the activation of RhoA. Activated RhoA then promotes the transcription of genes under the control of an SRF-RE-driven reporter, such as luciferase, providing a quantifiable output of Gα12/13 pathway activation.[6][7]

Quantitative Data for GPR110-Mediated Gα12/13 Activation

The following table summarizes the key findings from studies investigating GPR110's coupling to various G protein pathways.

Receptor ConstructG Protein PathwayAssay TypeAgonistResultReference
GPR110 CTFGα12/13SRF-RE Reporter AssayConstitutive ActivityStrong self-activation activity[2]
GPR110GαsCRE Reporter AssaySynaptamide (10 nM)Increased cAMP production[1]
GPR110GαqNFAT-RE Reporter AssayConstitutive ActivityStrong self-activation activity[2]
GPR110GαiSRE Reporter AssayConstitutive ActivityStrong self-activation activity[2]

Experimental Protocols

In-Cell Chemical Cross-Linking and Mass Spectrometry

This protocol is designed to identify ligand-induced conformational changes in GPR110.

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding HA-tagged GPR110.

  • Ligand Stimulation: Cells are stimulated with 10 nM synaptamide for 10 minutes to induce receptor activation. A vehicle control (DMSO) is run in parallel.

  • Cross-Linking: The bifunctional amine-reactive cross-linker, disuccinimidyl suberate (B1241622) (DSS), is added to the cells to covalently link interacting proteins.

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and GPR110-HA is immunoprecipitated using anti-HA antibodies.

  • SDS-PAGE and In-Gel Digestion: The immunoprecipitated proteins are separated by SDS-PAGE, and the gel bands corresponding to GPR110 are excised and subjected to in-gel tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify cross-linked peptides.

  • Data Analysis: The MS/MS data is analyzed to identify changes in the cross-linking profile between the synaptamide-stimulated and control samples, revealing conformational changes.

SRF-RE Luciferase Reporter Assay for Gα12/13 Activation

This protocol provides a method for quantifying GPR110-mediated Gα12/13 signaling.

  • Plasmid Constructs: The necessary plasmids include an expression vector for GPR110, an SRF-RE-driven firefly luciferase reporter vector (e.g., pGL4.34[SRF-RE/luc2P]), and a constitutively expressed Renilla luciferase vector for normalization.[6]

  • Cell Culture and Transfection: HEK293 cells are co-transfected with the GPR110 expression vector, the SRF-RE reporter vector, and the Renilla luciferase normalization vector using a suitable transfection reagent.[6]

  • Serum Starvation: 24 hours post-transfection, the cell culture medium is replaced with a serum-free medium, and the cells are incubated for an additional 18-24 hours.[6]

  • Ligand Stimulation: Cells are treated with varying concentrations of synaptamide or a vehicle control for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The fold induction of luciferase activity in response to synaptamide treatment is then calculated relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

Caption: GPR110-mediated Gα12/13 signaling pathway.

Experimental Workflow Diagram

SRF_RE_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis Transfection 1. Co-transfect HEK293 cells with: - GPR110 expression vector - SRF-RE-luciferase vector - Renilla normalization vector Serum_Starvation 2. Serum starve cells (18-24 hours) Transfection->Serum_Starvation Stimulation 3. Stimulate with Synaptamide (6-8 hours) Serum_Starvation->Stimulation Lysis 4. Lyse cells Stimulation->Lysis Luciferase_Assay 5. Perform Dual-Luciferase Assay Lysis->Luciferase_Assay Analysis 6. Normalize Firefly to Renilla 7. Calculate Fold Induction Luciferase_Assay->Analysis

Caption: Workflow for SRF-RE reporter assay.

Conclusion

The GAIN domain of GPR110 is a critical component in the receptor's activation mechanism, acting as the direct binding site for the endogenous ligand synaptamide. This ligand-receptor interaction initiates a conformational cascade that enables the GPR110 7TM domain to activate multiple G protein signaling pathways, including the Gα12/13-RhoA axis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the nuanced role of the GPR110 GAIN domain in cellular signaling and to explore its potential as a therapeutic target. Further research into the specific conformational changes within the GAIN domain and their precise effects on Gα12/13 coupling will undoubtedly yield deeper insights into the complex biology of adhesion GPCRs.

References

The Structural Basis of GPR110 Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion G protein-coupled receptor (aGPCR) family. These receptors are characterized by a large extracellular region (ECR) and a seven-transmembrane (7TM) domain. aGPCRs play crucial roles in a variety of physiological processes, and their dysregulation has been implicated in several diseases. A key feature of many aGPCRs is their autoproteolytic cleavage within a conserved GPCR autoproteolysis-inducing (GAIN) domain, which gives rise to an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remain non-covalently associated. The activation of GPR110 is a complex process that is not fully understood, but recent studies have shed light on its structural basis, revealing a dual mechanism of activation involving both a small-molecule endogenous ligand and a tethered agonist. This guide provides a detailed technical overview of the structural basis of GPR110 activation.

While the query specified activation by "P12," current scientific literature extensively details the activation of GPR110 by its endogenous ligand, synaptamide, and a tethered "stalk peptide". The peptide "P12" is described in the literature as a CXCR4 antagonist or a fibronectin-derived peptide and has not been identified as a direct activator of GPR110[1][2]. This document will therefore focus on the established mechanisms of GPR110 activation.

I. GPR110 Signaling Pathways

GPR110 is a pleiotropic receptor capable of coupling to multiple G protein subtypes, including Gs, Gq, Gi, and G12/13, leading to the activation of diverse downstream signaling cascades[3][4][5].

  • Gs-mediated Pathway: Upon activation, GPR110 couples to Gs proteins, which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB)[6][7]. This pathway is crucial for promoting neurogenesis, neurite outgrowth, and synaptogenesis[6][7].

  • Gq-mediated Pathway: GPR110 activation also leads to the engagement of Gq proteins. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.

  • Other G protein coupling: In addition to Gs and Gq, GPR110 has been shown to couple to Gi and G12/13 proteins, although the physiological relevance and downstream consequences of these interactions are less well characterized[3][4].

  • β-arrestin Recruitment: Ligand-induced activation of GPR110 also promotes the recruitment of β-arrestin, a key regulator of GPCR signaling and trafficking[7][8].

Below is a diagram illustrating the primary Gs-mediated signaling pathway of GPR110.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Synaptamide Synaptamide GPR110 GPR110 Synaptamide->GPR110 binds Gs Gs protein GPR110->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Neurite Outgrowth, Synaptogenesis) CREB->Gene regulates GPR110_Activation_Mechanism cluster_ligand Ligand-Mediated Activation cluster_stalk Stalk Peptide Activation Synaptamide Synaptamide GAIN_Binding Binds to GAIN Domain (Q511, N512, Y513) Synaptamide->GAIN_Binding Conformational_Change_EC Extracellular Conformational Change GAIN_Binding->Conformational_Change_EC Conformational_Change_IC Intracellular Conformational Change (TM6, C-terminus) Conformational_Change_EC->Conformational_Change_IC Activation GPR110 Activation (G-protein coupling, β-arrestin recruitment) Conformational_Change_IC->Activation Autoproteolysis Autoproteolysis at GPS GAIN_Removal GAIN Domain Removal Autoproteolysis->GAIN_Removal Stalk_Exposure Stalk Peptide Exposure GAIN_Removal->Stalk_Exposure Stalk_Binding Stalk Peptide Binds to 7TM Stalk_Exposure->Stalk_Binding Stalk_Binding->Activation CryoEM_Workflow Construct Gene Construct Preparation (GPR110-CTF, G-protein subunits) Expression Co-expression in Sf9 cells Construct->Expression Purification Complex Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Grid_Prep Grid Preparation (Plunge-freezing) Purification->Grid_Prep Data_Collection Cryo-EM Data Collection Grid_Prep->Data_Collection Data_Processing Data Processing (Single Particle Analysis) Data_Collection->Data_Processing Model_Building 3D Model Building and Refinement Data_Processing->Model_Building Structure High-Resolution Structure Model_Building->Structure

References

GPR110 Downstream Effectors in Synaptogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), has emerged as a critical regulator of neuronal development and synaptogenesis. The discovery of its endogenous ligand, N-docosahexaenoylethanolamine (synaptamide), has elucidated a key signaling pathway essential for neurite outgrowth, synapse formation, and cognitive function. This technical guide provides a comprehensive overview of the downstream effectors of GPR110 in the context of synaptogenesis, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows involved. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the GPR110 signaling pathway for neurodevelopmental and neurodegenerative disorders.

Introduction

Synaptogenesis, the formation of synapses between neurons, is a fundamental process for the establishment of neural circuits and is crucial for learning, memory, and overall brain function. Deficits in synaptogenesis are implicated in numerous neurological and psychiatric disorders. GPR110 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain and a seven-transmembrane domain.[1] It is highly expressed in the fetal brain, with expression levels decreasing after birth.[2][3] The identification of synaptamide (B1662480), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), as a specific GPR110 ligand has been a pivotal discovery, linking dietary factors to the molecular mechanisms of brain development.[2][3][4]

Activation of GPR110 by synaptamide initiates a signaling cascade that potently promotes neuritogenesis and synaptogenesis.[2][5] This guide will delve into the core of this pathway, its downstream effectors, and the methodologies used to investigate its function.

The GPR110 Signaling Pathway in Synaptogenesis

The primary downstream signaling pathway activated by GPR110 in response to synaptamide binding is the Gαs-cAMP-PKA-CREB axis.[2][6] This pathway is a well-established regulator of gene expression and cellular processes, including neuronal differentiation and synapse formation.

Pathway Overview:

  • Ligand Binding: Synaptamide binds to the GPCR-autoproteolysis-inducing (GAIN) domain within the extracellular region of GPR110.[7][8]

  • G Protein Activation: This binding event induces a conformational change in GPR110, leading to the activation of the associated heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαs subunit.[2][6]

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

  • PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[5][9]

  • CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor.[2][7]

  • Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating the transcription of genes involved in neurite growth and synaptogenesis, such as those encoding for synaptic proteins like synapsin-1 and PSD-95.[2][10]

While the Gαs pathway is the principal mediator of synaptamide-induced synaptogenesis, evidence also suggests that GPR110 can couple to other G proteins, including Gαq, Gαi, and Gα12/13, in other contexts.[11][12] Furthermore, upon activation, GPR110 can also interact with β-arrestin, which can mediate G protein-independent signaling and receptor internalization.[2][13][14]

Signaling Pathway Diagram

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Synaptamide Synaptamide GPR110 GPR110 Synaptamide->GPR110 Binds to GAIN domain G_protein Gαsβγ GPR110->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_alpha_s Gαs-GTP G_protein->G_alpha_s GTP/GDP Exchange G_alpha_s->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates Gene_Expression Synaptogenesis- Related Gene Expression Nucleus->Gene_Expression Promotes Transcription Synaptogenesis Neurite Outgrowth & Synaptogenesis Gene_Expression->Synaptogenesis Leads to

Caption: GPR110 downstream signaling pathway in synaptogenesis.

Quantitative Data on GPR110-Mediated Synaptogenesis

The following tables summarize quantitative data from key studies, primarily comparing wild-type (WT) and GPR110 knockout (KO) models.

Table 1: In Vitro Effects of Synaptamide on Neuronal Cultures
ParameterCell TypeTreatmentResult (WT)Result (GPR110 KO)Reference
cAMP Production Cortical Neurons10 nM SynaptamideSignificant IncreaseNo Effect[15]
Neurite Outgrowth Cortical Neurons10 nM SynaptamideSignificant IncreaseNo Effect[15]
Synapse Number Cortical Neurons10 nM SynaptamideIncreasedNo Effect[15]
Synapsin-1 Puncta Cortical NeuronsBaselineHigherSignificantly Lower[15]
PSD-95 Puncta Cortical NeuronsBaselineHigherSignificantly Lower[15]
Retinal Neurite Outgrowth Retinal Explants10 nM SynaptamideIncreasedNo Effect[16]
Table 2: In Vivo Effects in GPR110 Knockout Mice
ParameterBrain RegionAgeResult (GPR110 KO vs. WT)Reference
Synapsin-1 Puncta CortexP10Severe Loss[2]
Homer1 Puncta CortexP10Severe Loss[2]
PSD-95 Puncta CortexP10Severe Loss[2]
Synapse Number CortexP10Significant Loss[2]
Object Recognition Memory -AdultSignificantly Reduced[2][3]
Spatial Memory -AdultSignificantly Reduced[2][3]
Axon Extension after Injury Optic NerveAdultNo promotion by synaptamide[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the GPR110 signaling pathway and its role in synaptogenesis.

cAMP Assay in Cultured Neurons

This protocol is adapted from methodologies used in studies of GPR110 signaling.[2][17]

Objective: To quantify intracellular cAMP levels in response to GPR110 activation.

Materials:

  • Primary cortical neurons or neural stem cells (NSCs)

  • 96-well plates

  • Synaptamide

  • Adenylyl cyclase inhibitor (e.g., SQ22,536) for control experiments

  • Cell lysis buffer

  • cAMP competition ELISA kit (e.g., from Cell Signaling Technology)

  • Plate reader

Procedure:

  • Cell Culture: Plate primary cortical neurons (0.25 x 10^6 cells/well) or NSCs (1.25 x 10^5 cells/well) in a 96-well plate and culture for 3-4 days in vitro (DIV).

  • Pre-treatment (Optional): For control experiments, pre-treat cells with an adenylyl cyclase inhibitor (e.g., 100 µM SQ22,536) for 30 minutes.

  • Stimulation: Treat cells with varying concentrations of synaptamide (e.g., 1-100 nM) for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the competitive ELISA as per the kit's protocol. This typically involves adding cell lysates to a plate pre-coated with an anti-cAMP antibody, followed by the addition of HRP-linked cAMP. The amount of HRP-linked cAMP bound is inversely proportional to the amount of cAMP in the lysate.

  • Data Analysis: After adding the HRP substrate, measure the absorbance using a plate reader. Calculate cAMP concentrations based on a standard curve.

Immunocytochemistry for Synaptic Markers

This protocol is a synthesized methodology based on standard immunocytochemistry procedures for neuronal cultures.[1][18][17]

Objective: To visualize and quantify pre- and post-synaptic puncta as a measure of synaptogenesis.

Materials:

  • Cultured neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies: anti-Synapsin-1 (presynaptic marker), anti-PSD-95 (postsynaptic marker)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Fix cultured neurons with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Rinse the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in 5% goat serum for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-Synapsin-1 and mouse anti-PSD-95) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Stain nuclei with DAPI for 5-10 minutes.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number of co-localized pre- and post-synaptic puncta per unit length of dendrite using image analysis software (e.g., ImageJ with a Puncta Analyzer plugin).

Co-Immunoprecipitation (Co-IP) of GPR110 and Gαs

This protocol is based on general co-IP procedures and findings from GPR110 interaction studies.[2][8][19][20][21]

Objective: To determine the physical interaction between GPR110 and the Gαs protein.

Materials:

  • HEK293T cells

  • Expression vectors for HA-tagged GPR110 and Gαs

  • Transfection reagent

  • Lysis buffer (non-denaturing, e.g., RIPA buffer with low detergent concentration)

  • Anti-HA antibody conjugated to beads (or protein A/G beads and anti-HA antibody)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies: anti-HA, anti-Gαs

Procedure:

  • Transfection: Co-transfect HEK293T cells with HA-tagged GPR110 and Gαs expression vectors.

  • Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add anti-HA antibody-conjugated beads to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Gαs and anti-HA antibodies to detect the co-immunoprecipitated Gαs and the immunoprecipitated GPR110, respectively.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_interaction Protein Interaction Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation Culture Primary Neuronal Culture (WT vs. GPR110 KO) Treatment Treat with Synaptamide Culture->Treatment cAMP cAMP Assay Treatment->cAMP ICC Immunocytochemistry (Synapsin-1, PSD-95) Treatment->ICC Neurite Neurite Outgrowth Assay (MAP2 Staining) Treatment->Neurite Quantification Quantification of: - cAMP levels - Synapse density - Neurite length - Behavioral performance cAMP->Quantification ICC->Quantification Neurite->Quantification Transfection Co-transfect HEK293T cells (HA-GPR110, Gαs) CoIP Co-Immunoprecipitation (anti-HA) Transfection->CoIP WB Western Blot (anti-Gαs, anti-HA) CoIP->WB Conclusion Elucidation of GPR110's role in synaptogenesis and cognition WB->Conclusion Mice GPR110 WT and KO Mice IHC Immunohistochemistry of Brain Sections Mice->IHC Behavior Behavioral Tests (Object Recognition, Morris Water Maze) Mice->Behavior IHC->Quantification Behavior->Quantification Quantification->Conclusion

Caption: Workflow for investigating GPR110 function in synaptogenesis.

Conclusion and Future Directions

The GPR110 signaling pathway, initiated by the endogenous lipid synaptamide, is a critical regulator of synaptogenesis. The downstream cascade involving Gαs, adenylyl cyclase, cAMP, PKA, and CREB provides a clear molecular mechanism by which an omega-3 fatty acid derivative can influence neuronal connectivity and cognitive function. The quantitative data from both in vitro and in vivo studies robustly support the essential role of GPR110 in these processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway.

Future research should aim to:

  • Explore the potential for crosstalk between the GPR110/cAMP pathway and other signaling cascades in neurons.[22][23]

  • Further investigate the roles of β-arrestin and other G protein subtypes (Gαq, Gαi, Gα12/13) in GPR110 signaling in different neuronal populations and developmental stages.

  • Identify the full spectrum of genes regulated by the GPR110-CREB axis in the context of synaptogenesis.

  • Develop and test selective small molecule modulators of GPR110 for their therapeutic potential in neurodevelopmental and neurodegenerative disorders characterized by synaptic deficits.

Understanding the intricacies of GPR110 downstream effectors will undoubtedly pave the way for novel therapeutic strategies aimed at promoting and preserving synaptic health.

References

The GPR110 P12 Agonist: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR110, also known as ADGRF1, is an adhesion G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including neuronal development and cancer. The discovery of synthetic agonists targeting this receptor has opened new avenues for research and potential therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of the GPR110 P12 peptide agonist, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of its function.

The GPR110 P12 agonist is a 12-residue peptide with the sequence TSFSILMSPFVP.[1] Its mechanism of action involves mimicking the natural activation process of adhesion GPCRs. By binding to the seven-transmembrane (7TM) domain of GPR110, the P12 peptide induces a conformational change that leads to the dissociation of the extracellular domain (ECD). This unmasks a cryptic tethered agonist sequence within the receptor's stalk region, triggering downstream G protein signaling.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of the GPR110 P12 agonist.

ParameterValueAssayG Protein PathwayReference
Potency (EC50) ~37 µM[35S]GTPγS BindingGq[1]
Potency (EC50) 167.2 µMcAMP AccumulationGs[5]

Note: The EC50 value for the Gs pathway was determined using a 13-amino acid peptide (pGPR110) which is highly similar to the P12 agonist.[5]

Signaling Pathways

GPR110 is known to be a promiscuous coupler, capable of activating all four major G protein families. The P12 agonist has been experimentally shown to activate Gq and Gs signaling pathways.[1][5] While GPR110 can also couple to Gi and G12/13, specific quantitative data for the P12 agonist's activity on these pathways is not yet available in the public domain.[4]

GPR110_Signaling GPR110_P12 GPR110 P12 Agonist GPR110 GPR110 Receptor GPR110_P12->GPR110 Gq Gq GPR110->Gq Gs Gs GPR110->Gs Gi Gi GPR110->Gi G12_13 G12/13 GPR110->G12_13 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC NFAT NFAT Activation Ca_PKC->NFAT cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA RhoA RhoA Activation RhoGEF->RhoA

GPR110 P12 Agonist Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the GPR110 P12 agonist are provided below.

[³⁵S]GTPγS Binding Assay (for Gq activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Sf9 insect cells expressing human GPR110 7TM S570M mutant

  • Purified Gαq and Gβ1γ2 subunits

  • [³⁵S]GTPγS

  • GTPγS binding buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 10 µM GDP

  • GPR110 P12 peptide dilutions

Procedure:

  • Prepare membranes from Sf9 cells expressing the GPR110 7TM S570M mutant.

  • In a 96-well plate, combine the GPR110-containing membranes (5-10 µg protein) with purified Gαq (100 nM) and Gβ1γ2 (500 nM) subunits.

  • Add varying concentrations of the GPR110 P12 peptide to the wells.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 10 nM.

  • Incubate the plate at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl₂).

  • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (determined in the presence of 10 µM unlabeled GTPγS).

  • Plot the specific binding as a function of the P12 peptide concentration to determine the EC50 value.

GTPgammaS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare GPR110 Membranes Combine_Reagents Combine Membranes, G-proteins, and P12 Membrane_Prep->Combine_Reagents Peptide_Dilutions Prepare P12 Peptide Dilutions Peptide_Dilutions->Combine_Reagents Add_GTPgammaS Add [³⁵S]GTPγS Combine_Reagents->Add_GTPgammaS Incubate Incubate at 30°C Add_GTPgammaS->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Data Plot Dose-Response Curve Calculate_Binding->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

[³⁵S]GTPγS Binding Assay Workflow
cAMP Accumulation Assay (for Gs activation)

This assay measures the intracellular accumulation of cyclic AMP (cAMP) following the activation of Gs-coupled receptors.

Materials:

  • HEK293 cells

  • Expression vector for human GPR110

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • GPR110 P12 peptide (or pGPR110) dilutions

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

Procedure:

  • Seed HEK293 cells in a 96-well plate and transfect with the GPR110 expression vector.

  • After 24-48 hours, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes.

  • Add varying concentrations of the GPR110 P12 peptide or pGPR110 to the cells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration as a function of the peptide concentration to determine the EC50 value.

cAMP_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells Seed HEK293 Cells Transfect Transfect with GPR110 Vector Seed_Cells->Transfect Add_IBMX Add IBMX Transfect->Add_IBMX Add_Peptide Add P12/pGPR110 Add_IBMX->Add_Peptide Incubate_37C Incubate at 37°C Add_Peptide->Incubate_37C Lyse_Cells Lyse Cells Incubate_37C->Lyse_Cells Measure_cAMP Measure cAMP Lyse_Cells->Measure_cAMP Plot_Curve Plot Dose-Response Measure_cAMP->Plot_Curve Determine_EC50_cAMP Determine EC50 Plot_Curve->Determine_EC50_cAMP

cAMP Accumulation Assay Workflow
NFAT Reporter Gene Assay (for Gq activation)

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream event of Gq signaling, using a luciferase reporter gene.

Materials:

  • HEK293 cells

  • Expression vector for human GPR110

  • NFAT-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Luciferase assay reagent

Procedure:

  • Co-transfect HEK293 cells in a 96-well plate with the GPR110 expression vector, the NFAT-luciferase reporter plasmid, and the control plasmid.

  • After 24 hours, replace the medium with serum-free medium.

  • Stimulate the cells with varying concentrations of the GPR110 P12 peptide for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity as a function of the peptide concentration to determine the EC50 value.

NFAT_Workflow cluster_transfection Transfection cluster_stimulation Stimulation cluster_measurement Measurement & Analysis Co_transfect Co-transfect HEK293 Cells: - GPR110 Vector - NFAT-luc Reporter - Control Reporter Serum_Starve Serum Starve Co_transfect->Serum_Starve Add_P12 Add P12 Peptide Serum_Starve->Add_P12 Incubate_6_8h Incubate 6-8 hours Add_P12->Incubate_6_8h Lyse Lyse Cells Incubate_6_8h->Lyse Measure_Luciferase Measure Dual Luciferase Activity Lyse->Measure_Luciferase Normalize Normalize Data Measure_Luciferase->Normalize Plot Plot Dose-Response Normalize->Plot Determine_EC50_NFAT Determine EC50 Plot->Determine_EC50_NFAT

NFAT Reporter Gene Assay Workflow

Conclusion

The GPR110 P12 peptide is a valuable tool for probing the function of this adhesion GPCR. Its characterization through a suite of biochemical and cell-based assays has provided key insights into its mechanism of action and signaling properties. This technical guide serves as a comprehensive resource for researchers seeking to utilize or further investigate this important synthetic agonist. Future studies are warranted to determine the binding affinity of the P12 peptide and to fully elucidate its efficacy and potency across all G protein signaling pathways.

References

The Physiological Functions of GPR110 (ADGRF1) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is an emerging player in the landscape of central nervous system (CNS) physiology and pathology. Initially an orphan receptor, GPR110 has been identified as the endogenous receptor for N-docosahexaenoylethanolamine (synaptamide), a metabolite of the essential omega-3 fatty acid docosahexaenoic acid (DHA). This interaction triggers a cascade of intracellular signaling events that are crucial for neuronal development, cognitive function, and the brain's response to injury and inflammation. This technical guide provides an in-depth overview of the physiological functions of GPR110 in the CNS, its signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and drug development professionals seeking to explore this promising therapeutic target.

Introduction to GPR110 (ADGRF1)

GPR110 is a member of the adhesion G-protein coupled receptor (aGPCR) family, characterized by a large extracellular region containing a conserved GPCR-autoproteolysis inducing (GAIN) domain.[1][2] This domain is crucial for the receptor's activation mechanism.[1] GPR110 is highly expressed in the fetal brain, with its expression levels decreasing after birth.[3][4] However, its expression can be rapidly induced in response to injury and inflammation, suggesting a role in the brain's adaptive and reparative processes.[5][6] The deorphanization of GPR110 as the receptor for synaptamide (B1662480) has provided a critical tool to unravel its physiological significance in the CNS.[3][4]

GPR110 Signaling Pathways in the CNS

The primary signaling pathway activated by GPR110 in the central nervous system is the Gαs-cAMP-PKA cascade.[6] The binding of its endogenous ligand, synaptamide, to the GAIN domain of GPR110 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.[1][7] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), which then activates Protein Kinase A (PKA).[5] Downstream effectors of this pathway include the transcription factor CREB (cAMP response element-binding protein), which plays a pivotal role in neuronal plasticity, survival, and differentiation.[5] There is also evidence suggesting that GPR110 can couple with other G-protein subtypes, including Gq, Gi, and G12/13, indicating a potential for broader signaling capabilities.[8]

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Synaptamide Synaptamide GPR110 GPR110 (ADGRF1) Synaptamide->GPR110 Binds to GAIN domain G_alpha_s Gαs GPR110->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha_s->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) Gene_Expression Gene Expression (Neuronal Growth, Survival, etc.) CREB->Gene_Expression Regulates

Figure 1: GPR110 Signaling Pathway in the CNS.

Physiological Functions of GPR110 in the CNS

Neurodevelopment

GPR110 plays a critical role during brain development. Its high expression in the fetal brain and its activation by synaptamide, a metabolite of the brain-enriched lipid DHA, underscores its importance in this process.[3][4] Activation of GPR110 potently promotes neurogenesis, neuritogenesis (neurite outgrowth), and synaptogenesis in developing neurons.[1][4] This is mediated through the cAMP-dependent signaling pathway.[3] Studies have shown that GPR110 knockout mice exhibit significant deficits in object recognition and spatial memory, highlighting the importance of this receptor for proper cognitive function development.[3][4]

Axon Growth and Regeneration

A key function of GPR110 in the CNS is its ability to stimulate axon growth. This is particularly relevant in the context of neuronal injury, where axon regeneration is often limited in the adult CNS.[5] The expression of GPR110 is rapidly upregulated in neurons following axotomy or optic nerve injury.[5] Activation of GPR110 by its ligands, such as synaptamide, promotes axon extension in injured adult neurons, both in vitro and in vivo.[5][9] This effect is dependent on the GPR110/cAMP/PKA signaling pathway.[5] Intravitreal injection of GPR110 ligands has been shown to promote axon extension after optic nerve crush injury in adult mice, a finding that was absent in GPR110 knockout mice.[5][10][11] This suggests that targeting GPR110 could be a viable therapeutic strategy for promoting functional recovery after CNS injury.[10][11]

Neuroinflammation

GPR110 also plays a significant role in modulating neuroinflammatory responses.[6][12] Systemic inflammation induced by lipopolysaccharide (LPS) leads to an upregulation of GPR110 expression in the brain, particularly in microglia.[6] The GPR110 ligand synaptamide has been shown to suppress LPS-induced neuroinflammation in a GPR110-dependent manner.[6][12] This anti-inflammatory effect is mediated by the GPR110/cAMP signaling pathway, which can inhibit the activation of pro-inflammatory transcription factors like NF-κB.[6] The immune-regulatory function of GPR110 is observed in both the brain and the periphery, suggesting a coordinated role in controlling inflammation.[6][12]

Blood-Brain Barrier Integrity

Recent evidence has implicated GPR110 in the maintenance of the blood-brain barrier (BBB). GPR110 knockout mice exhibit a disrupted BBB.[13] Mechanistically, GPR110 has been shown to interact with the tight junction protein occludin.[14] Deletion of GPR110 leads to reduced phosphorylation of occludin at Y285 in the brain, a modification that is increased upon ligand-induced activation of GPR110.[14] This suggests that the interaction between GPR110 and occludin is important for BBB function and integrity.[13][14]

Quantitative Data on GPR110 Function

ParameterValueCell/System TypeReference
Synaptamide Potency (cAMP production) EC50 in the low nM rangeCortical neurons and Neural Stem Cells[3]
Synaptamide-induced Neurite Outgrowth 10 nM synaptamide increased neurite outgrowthCortical neurons[3]
Synaptamide-induced Synaptogenesis 10 nM synaptamide increased synaptogenesisCortical neurons[3]
Bodipy-synaptamide induced cAMP production 10 nM increased cAMP productionDIV3 cortical neurons[3]
GPR110 Ligand Dose for in vivo Axon Extension 2.5 mg/kg synaptamideAdult mice (optic nerve crush model)[5]

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol is designed to assess the effect of GPR110 activation on neurite extension in cultured neurons.

Neurite_Outgrowth_Workflow A 1. Culture primary cortical neurons on poly-D-lysine coated plates. B 2. Treat neurons with varying concentrations of synaptamide or other GPR110 ligands. A->B C 3. Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Fix the cells with 4% paraformaldehyde. C->D E 5. Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin or MAP2). D->E F 6. Acquire images using fluorescence microscopy. E->F G 7. Quantify neurite length and branching using image analysis software. F->G

Figure 2: Experimental Workflow for Neurite Outgrowth Assay.

Detailed Steps:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and plated on poly-D-lysine-coated coverslips or multi-well plates in neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After allowing the neurons to adhere and extend initial processes (typically 24 hours), the culture medium is replaced with fresh medium containing the GPR110 ligand (e.g., synaptamide) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Incubation: The neurons are incubated for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin. Immunostaining is then performed using a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.

  • Imaging and Analysis: Images are captured using a fluorescence microscope. The length of the longest neurite or the total neurite length per neuron is measured using image analysis software such as ImageJ or NeuronJ.

In Vivo Optic Nerve Crush Model

This protocol assesses the in vivo effect of GPR110 activation on axon regeneration.

Optic_Nerve_Crush_Workflow A 1. Anesthetize adult mouse and expose the optic nerve. B 2. Crush the optic nerve for a few seconds using fine forceps. A->B C 3. Perform intravitreal injection of GPR110 ligand (e.g., synaptamide) or vehicle control. B->C D 4. Allow for a recovery period (e.g., 2-4 weeks). C->D E 5. Anterograde tracing of regenerating axons by intravitreal injection of cholera toxin B subunit (CTB). D->E F 6. Perfuse the animal and dissect the optic nerve and brain. E->F G 7. Section the optic nerve and visualize CTB-labeled axons using immunohistochemistry. F->G H 8. Quantify the number and length of regenerating axons distal to the crush site. G->H

Figure 3: Experimental Workflow for Optic Nerve Crush Model.

Detailed Steps:

  • Surgery: Adult mice (e.g., C57BL/6) are anesthetized, and the optic nerve is exposed intraorbitally. The nerve is then crushed approximately 1 mm behind the optic disc for 3-5 seconds using fine forceps.

  • Treatment: Immediately after the crush, an intravitreal injection of the GPR110 ligand or vehicle is performed using a Hamilton syringe.

  • Recovery and Tracing: The animals are allowed to recover for a period of 2 to 4 weeks. Two days before the end of the experiment, regenerating axons are labeled by an intravitreal injection of an anterograde tracer, such as cholera toxin B subunit (CTB).

  • Histology and Analysis: The animals are euthanized and perfused with 4% paraformaldehyde. The optic nerves are dissected, post-fixed, and cryoprotected. Longitudinal sections of the optic nerve are cut and stained for CTB. The number and length of regenerating axons distal to the crush site are quantified using fluorescence microscopy and image analysis software.

cAMP Assay

This protocol measures the intracellular accumulation of cAMP following GPR110 activation.

  • Cell Culture: HEK293 cells stably overexpressing GPR110, or primary neurons, are plated in a multi-well plate.

  • Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor such as IBMX for a short period to prevent cAMP degradation.

  • Stimulation: The cells are then stimulated with various concentrations of a GPR110 agonist (e.g., synaptamide) for a defined time (e.g., 10-30 minutes).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, typically based on competitive ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

Conclusion and Future Directions

GPR110 has emerged as a multifaceted receptor in the CNS with critical roles in development, injury repair, and neuroinflammation. Its activation by the endogenous ligand synaptamide triggers a well-defined signaling cascade that promotes beneficial neuronal processes. The ability of GPR110 ligands to stimulate axon regeneration and suppress neuroinflammation makes it a highly attractive target for the development of novel therapeutics for a range of neurological disorders, including traumatic brain and spinal cord injury, optic neuropathies, and neurodegenerative diseases.

Future research should focus on several key areas:

  • Elucidating the full spectrum of GPR110 signaling: Investigating the relevance of GPR110 coupling to other G-protein pathways (Gq, Gi, G12/13) in different neuronal and glial cell types.

  • Developing potent and selective GPR110 modulators: Screening for and synthesizing novel small molecule agonists and antagonists to facilitate further research and for potential therapeutic development.

  • Investigating the role of GPR110 in specific neurological diseases: Utilizing GPR110 knockout and conditional knockout mouse models to explore its contribution to the pathophysiology of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[15]

  • Translational studies: Evaluating the therapeutic potential of GPR110 activation in preclinical models of CNS injury and disease, with a focus on functional outcomes.

References

Methodological & Application

Application Notes and Protocols for GPR110 P12 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis and purification of the GPR110 P12 peptide, a 12-amino acid agonist derived from the Stachel sequence of the adhesion G protein-coupled receptor, GPR110 (also known as ADGRF1). This peptide is a valuable tool for studying the activation and signaling of GPR110, a receptor implicated in various physiological processes.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Adhesion GPCRs, a distinct class within this family, are characterized by their large extracellular domains and a unique activation mechanism involving a tethered agonist sequence known as the "Stachel" or "stalk" sequence. Following a proposed autoproteolytic cleavage at the GPCR-Autoproteolysis INducing (GAIN) domain, this tethered agonist is exposed and can bind to the seven-transmembrane domain, leading to receptor activation.

Synthetic peptides corresponding to this Stachel sequence can act as exogenous agonists, providing a powerful means to investigate receptor function. The GPR110 P12 peptide, with the sequence TSFSILMSPFVP , has been identified as a potent activator of GPR110.[1] This document outlines the detailed methodology for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and subsequent purification using High-Performance Liquid Chromatography (HPLC).

GPR110 Signaling Pathway

GPR110 is known to be a pleiotropic receptor, capable of coupling to multiple G protein subtypes, including Gq, Gs, Gi, and G12/13.[2] This promiscuous coupling allows GPR110 to initiate a diverse range of downstream signaling cascades, influencing various cellular functions. The binding of the P12 peptide to the transmembrane domain of GPR110 is the initial step in triggering these pathways.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12 GPR110 P12 Peptide GPR110 GPR110 Receptor P12->GPR110 Binds Gq Gq GPR110->Gq Gs Gs GPR110->Gs Gi Gi GPR110->Gi G1213 G12/13 GPR110->G1213 PLC PLC Gq->PLC AC_on Adenylyl Cyclase (Activated) Gs->AC_on AC_off Adenylyl Cyclase (Inhibited) Gi->AC_off RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_on->cAMP_inc cAMP_dec ↓ cAMP AC_off->cAMP_dec RhoA RhoA Activation RhoGEF->RhoA Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP_inc->PKA Various Various Effectors cAMP_dec->Various ROCK ROCK Activation RhoA->ROCK

Figure 1. GPR110 Signaling Pathways activated by P12 peptide.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of GPR110 P12 Peptide

This protocol is based on the well-established Fmoc/tBu strategy for SPPS.

Workflow of Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection1 Next cycle Deprotection_Final 6. Final Fmoc Deprotection Repeat->Deprotection_Final Final cycle Wash3 7. Washing Deprotection_Final->Wash3 Cleavage 8. Cleavage and Side-Chain Deprotection Wash3->Cleavage Precipitation 9. Peptide Precipitation Cleavage->Precipitation Lyophilization 10. Lyophilization (Crude Peptide) Precipitation->Lyophilization

References

Application Note: High-Throughput cAMP Assay for GPR110 Activation by Peptide Agonist P12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR110 (ADGRF1) is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain and a conserved GPCR-autoproteolysis-inducing (GAIN) domain.[1] The activation of GPR110 is implicated in various physiological processes, including neurogenesis and neurite growth, making it an attractive target for therapeutic intervention.[2] Like other aGPCRs, GPR110 can be activated by a tethered agonist sequence, known as the Stachel sequence, located within its N-terminus.[3][4] Synthetic peptides derived from this sequence can act as agonists, initiating downstream signaling cascades. GPR110 activation has been shown to couple to Gs proteins, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This application note provides a detailed protocol for measuring the activation of GPR110 by the peptide agonist P12, a synthetic peptide derived from the Stachel sequence, using a competitive immunoenzymatic assay with homogeneous time-resolved fluorescence (HTRF).

GPR110 Signaling Pathway

Upon binding of the peptide agonist P12 to the GPR110 receptor, a conformational change is induced, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12 P12 Peptide Agonist GPR110 GPR110 Receptor P12->GPR110 Binds Gs Gs Protein (α, β, γ subunits) GPR110->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to cAMP_Assay_Workflow start Start cell_prep 1. Prepare GPR110-expressing HEK293 Cells start->cell_prep dispense_cells 3. Dispense Cells into 384-well Plate cell_prep->dispense_cells agonist_prep 2. Prepare P12 Peptide and cAMP Standards add_agonist 4. Add P12 Peptide or Standards agonist_prep->add_agonist dispense_cells->add_agonist incubate1 5. Incubate for 30 min at Room Temperature add_agonist->incubate1 add_d2 6. Add d2-labeled cAMP incubate1->add_d2 add_ab 7. Add Cryptate-labeled anti-cAMP Antibody add_d2->add_ab incubate2 8. Incubate for 60 min at Room Temperature add_ab->incubate2 read_plate 9. Read Plate on HTRF Reader incubate2->read_plate analyze 10. Analyze Data and Determine EC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Creating Stable Cell Lines Expressing Recombinant GPR110 for Postnatal Day 12 (P12) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan receptor that plays a significant role in neurodevelopmental processes such as neurogenesis, neuritogenesis, and synaptogenesis.[1][2] Its expression is notably higher in fetal brains and decreases after birth, making the postnatal day 12 (P12) a critical time point for studying its function in the developing brain.[1][3] The endogenous ligand for GPR110 has been identified as N-docosahexaenoylethanolamine (synaptamide), which mediates its effects through cAMP-dependent signaling pathways.[1][2] GPR110 is known to couple to a variety of G-proteins, including Gq, Gs, Gi, and G12/13, highlighting its complex signaling capabilities.

These application notes provide a comprehensive guide for the generation of stable cell lines expressing recombinant GPR110 and their application in functional assays relevant to P12 studies. The protocols detailed below are designed to offer a robust framework for investigating GPR110 signaling and its role in neuronal development.

Data Presentation

Table 1: Recommended Cell Lines for GPR110 Stable Expression

Cell LineOriginKey Characteristics for GPCR Expression
HEK293Human Embryonic KidneyHigh transfection efficiency, robust protein expression, well-characterized for GPCR signaling studies.
CHO-K1Chinese Hamster OvaryLow endogenous GPCR expression, suitable for creating a "clean" background for signaling assays.
PC12Rat PheochromocytomaNeuronal-like phenotype, differentiates into neuron-like cells in response to nerve growth factor, relevant for neurodevelopmental studies.[4][5]

Table 2: Selection of Antibiotics for Stable Cell Line Generation

AntibioticCommon Working ConcentrationMechanism of Action
G418 (Geneticin)200-1000 µg/mLInhibits protein synthesis in eukaryotic cells by interfering with ribosome function.
Puromycin1-10 µg/mLCauses premature chain termination during translation.
Hygromycin B100-1000 µg/mLInhibits protein synthesis by disrupting translocation.

Table 3: GPR110-Mediated Signaling Pathways and Corresponding Functional Assays

G-Protein SubfamilySecond Messenger/EffectorFunctional AssayPrinciple
Gs↑ cAMPcAMP Assay (e.g., HTRF, LANCE, ELISA)Measures the accumulation of cyclic AMP upon receptor activation.[6]
Gq↑ IP3, ↑ Ca2+Calcium Flux Assay (e.g., Fluo-4, Fura-2)Monitors changes in intracellular calcium concentration following receptor activation.[6]
Gi↓ cAMPForskolin-induced cAMP Inhibition AssayMeasures the inhibition of forskolin-stimulated cAMP production.[6]
G12/13RhoA activationSerum Response Element (SRE) Reporter AssayMeasures the activation of the RhoA pathway through a luciferase reporter gene under the control of SRE.[7]

Experimental Protocols

Protocol 1: Generation of Stable Cell Lines Expressing Recombinant GPR110

This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection.

1.1. Vector Construction:

  • Subclone the full-length human GPR110 cDNA into a mammalian expression vector (e.g., pcDNA3.1).

  • The vector should contain a strong constitutive promoter (e.g., CMV) and a selectable marker gene (e.g., neomycin resistance for G418 selection).

  • Optionally, an N-terminal tag (e.g., FLAG or HA) can be added to GPR110 for easier detection, and a C-terminal fusion to a fluorescent protein (e.g., GFP) can be used to monitor expression and localization.

1.2. Cell Culture and Transfection:

  • Culture the chosen host cell line (e.g., HEK293) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • On the day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfect the cells with the GPR110 expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

1.3. Selection of Stable Transfectants:

  • 48 hours post-transfection, passage the cells into a larger culture dish (e.g., 10 cm dish) and begin the selection process by adding the appropriate antibiotic (e.g., G418) to the growth medium.

  • The optimal concentration of the selection antibiotic must be determined beforehand by performing a kill curve on the parental cell line.

  • Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.

  • After 2-3 weeks of selection, distinct antibiotic-resistant colonies will become visible.

1.4. Isolation and Expansion of Clonal Cell Lines:

  • Isolate individual colonies using cloning cylinders or by picking them with a sterile pipette tip.

  • Transfer each colony to a separate well of a 24-well plate and expand them in selection medium.

  • Once confluent, the clonal cell lines can be further expanded and characterized.

1.5. Characterization of Stable Cell Lines:

  • Expression Analysis: Confirm the expression of recombinant GPR110 via Western blotting using an anti-GPR110 antibody or an antibody against the epitope tag.

  • Localization: If a fluorescent tag was used, confirm the plasma membrane localization of GPR110 using fluorescence microscopy.

  • Functional Validation: Perform a preliminary functional assay (e.g., cAMP assay with synaptamide (B1662480) stimulation) to confirm that the expressed receptor is functional.

Protocol 2: cAMP Assay for Gs and Gi Signaling

This protocol is designed to measure changes in intracellular cAMP levels following GPR110 activation.

2.1. Materials:

  • GPR110 stable cell line

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Synaptamide (GPR110 agonist)

  • Forskolin (B1673556) (adenylyl cyclase activator, for Gi assays)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

2.2. Gs Signaling (cAMP Accumulation):

  • Seed the GPR110 stable cells in a 96-well plate at an appropriate density and culture overnight.

  • On the day of the assay, wash the cells once with assay buffer.

  • Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30 minutes at 37°C.

  • Add varying concentrations of synaptamide to the wells and incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

2.3. Gi Signaling (cAMP Inhibition):

  • Follow the same initial steps as for the Gs assay.

  • Pre-incubate the cells with varying concentrations of synaptamide for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate cAMP production and incubate for an additional 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels. A decrease in forskolin-stimulated cAMP levels indicates Gi coupling.

Protocol 3: Intracellular Calcium Flux Assay for Gq Signaling

This protocol measures changes in intracellular calcium concentration upon GPR110 activation.

3.1. Materials:

  • GPR110 stable cell line

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Synaptamide

3.2. Procedure:

  • Seed the GPR110 stable cells in a black, clear-bottom 96-well plate and culture overnight.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting it in assay buffer to the final working concentration.

  • Remove the growth medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a few seconds.

  • Inject varying concentrations of synaptamide into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Mandatory Visualizations

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Synaptamide Synaptamide GPR110 GPR110 Synaptamide->GPR110 Binds to Gs Gαs GPR110->Gs Activates Gq Gαq GPR110->Gq Gi Gαi GPR110->Gi G1213 Gα12/13 GPR110->G1213 AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces RhoA RhoA RhoGEF->RhoA Activates PKA PKA cAMP->PKA Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces ROCK ROCK RhoA->ROCK Activates CREB CREB Activation PKA->CREB Phosphorylates Neuronal_Development Neuronal Development (Neurite Outgrowth, Synaptogenesis) Ca_Release->Neuronal_Development ROCK->Neuronal_Development CREB->Neuronal_Development

Caption: GPR110 Signaling Pathways.

Experimental_Workflow cluster_Phase1 Phase 1: Stable Cell Line Generation cluster_Phase2 Phase 2: P12-Relevant Functional Assays cluster_Phase3 Phase 3: Data Analysis Vector_Construction 1. GPR110 Vector Construction Transfection 2. Transfection into Host Cells Vector_Construction->Transfection Selection 3. Antibiotic Selection Transfection->Selection Isolation 4. Clonal Isolation & Expansion Selection->Isolation Characterization 5. Expression & Functional Validation Isolation->Characterization Cell_Seeding 6. Seed Stable Cells for Assays Characterization->Cell_Seeding Gs_Assay 7a. Gs Assay (cAMP Accumulation) Cell_Seeding->Gs_Assay Gi_Assay 7b. Gi Assay (cAMP Inhibition) Cell_Seeding->Gi_Assay Gq_Assay 7c. Gq Assay (Calcium Flux) Cell_Seeding->Gq_Assay G1213_Assay 7d. G12/13 Assay (SRE Reporter) Cell_Seeding->G1213_Assay Data_Acquisition 8. Data Acquisition Gs_Assay->Data_Acquisition Gi_Assay->Data_Acquisition Gq_Assay->Data_Acquisition G1213_Assay->Data_Acquisition Dose_Response 9. Dose-Response Curve Generation Data_Acquisition->Dose_Response Pathway_Analysis 10. Signaling Pathway Analysis Dose_Response->Pathway_Analysis

Caption: Experimental Workflow for GPR110 Studies.

References

Application Notes and Protocols for In Vivo Studies Using GPR110 P12 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2] It plays a significant role in various physiological processes, including neuronal development, axon growth, and synaptogenesis.[3][4] The activation of GPR110 has been shown to be a promising strategy for promoting nerve regeneration after injury.[3][4] GPR110 is activated by its endogenous ligand, synaptamide (B1662480), a metabolite of docosahexaenoic acid (DHA).[2][5][6] In addition to the endogenous ligand, synthetic agonists have been developed to study the function of this receptor.

The GPR110 P12 agonist is a synthetic peptide that mimics the receptor's tethered agonist, thereby activating G protein signaling.[3][7] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of the GPR110 P12 agonist, with a primary focus on neuroregeneration models.

GPR110 Signaling Pathway

Activation of GPR110 by an agonist, such as the P12 peptide, initiates a cascade of intracellular signaling events. GPR110 is known to couple to multiple G protein subtypes, including Gs, Gq, Gi, and G12/13, leading to the activation of various downstream effectors.[4][5] The Gs-mediated pathway, which involves the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and CREB, is particularly well-established in the context of promoting neurite outgrowth and axon regeneration.[3]

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12 GPR110 P12 Agonist GPR110 GPR110 (ADGRF1) P12->GPR110 binds & activates Gs Gs GPR110->Gs activates Gq Gq GPR110->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC PLC Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (e.g., Neurotrophic Factors) CREB->Gene promotes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC

Caption: GPR110 signaling pathways initiated by agonist binding.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of GPR110 agonists. While specific in vivo data for the P12 peptide is not yet published, the data for the endogenous agonist synaptamide and the synthetic agonist A8 provide a valuable reference for experimental design.

Table 1: In Vivo Efficacy of GPR110 Agonists in a Mouse Model of Optic Nerve Crush (ONC)

AgonistDoseAdministration RouteKey FindingsReference
Synaptamide2.5 mg/kgIntravitrealPromoted axon extension in wild-type mice after ONC. This effect was absent in GPR110 knockout mice.[8]
A8 (synthetic agonist)0.03 mg/kgIntravitrealStimulated in vivo optic nerve axon growth after ONC in a GPR110-dependent manner.[8]
GPR110 P12 AgonistHypothetical: 0.1 - 1 mg/kgIntravitreal or SystemicTo be determined.N/A

Table 2: In Vitro Activity of GPR110 P12 Agonist

AssayCell LineEC50Key FindingsReference
[35S]-GTPγS bindingGPR110 S570M membranes~37 µMEnhanced the initial rate of GPR110-stimulated G protein GTPγS binding.[9]
NFAT Reporter Gene AssayHEK293T cells10 - 100 µMStimulated NFAT reporter gene activity in cells expressing a GPR110 construct.[1][10]

Experimental Protocols

Experimental Workflow: In Vivo Evaluation of GPR110 P12 Agonist

The following diagram outlines a typical workflow for an in vivo study investigating the neuroregenerative effects of the GPR110 P12 agonist in a mouse model of optic nerve crush.

experimental_workflow cluster_preclinical_model Preclinical Model cluster_intervention Intervention cluster_post_treatment_analysis Post-Treatment Analysis cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., C57BL/6 mice) acclimatization Acclimatization (1 week) animal_model->acclimatization baseline Baseline Behavioral/Physiological Measurements acclimatization->baseline injury Optic Nerve Crush (ONC) Surgery baseline->injury treatment GPR110 P12 Agonist Administration (e.g., Intravitreal Injection) injury->treatment functional_assessment Functional Assessment (e.g., Visual Evoked Potentials) treatment->functional_assessment histological_analysis Histological Analysis (Axon Labeling, RGC Counting) functional_assessment->histological_analysis molecular_analysis Molecular Analysis (e.g., Western Blot for pCREB) histological_analysis->molecular_analysis data_collection Data Collection and Tabulation molecular_analysis->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Conclusion and Interpretation statistical_analysis->conclusion

Caption: Workflow for in vivo evaluation of GPR110 P12 agonist.
Protocol 1: Formulation and Administration of GPR110 P12 Agonist

Objective: To prepare and administer the GPR110 P12 peptide agonist to mice.

Note: As there is no published in vivo data for the P12 peptide, the following protocol is a recommendation based on common practices for peptide administration and data from other GPR110 agonists. Researchers should perform dose-response studies to determine the optimal dose.

Materials:

  • GPR110 P12 agonist peptide (acetate salt)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (e.g., 1 mL for systemic, Hamilton syringe for intravitreal)

  • Sterile needles (e.g., 27-30 gauge for systemic, 33-34 gauge for intravitreal)

  • Animal restrainer

  • Anesthetic (e.g., isoflurane)

  • Topical proparacaine (B1679620) hydrochloride ophthalmic solution

Procedure:

  • Peptide Reconstitution:

    • Aseptically weigh the desired amount of GPR110 P12 agonist peptide.

    • Reconstitute the peptide in sterile saline or PBS to a stock concentration (e.g., 1 mg/mL).

    • Gently vortex to ensure complete dissolution.

    • Prepare working dilutions from the stock solution as required for the desired dose.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Apply a drop of topical proparacaine hydrochloride to the eye receiving the injection to numb the cornea.

  • Administration (Intravitreal Injection - Example):

    • Using a dissecting microscope for visualization, gently proptose the eye.

    • Using a 33- or 34-gauge needle attached to a Hamilton syringe, puncture the sclera just behind the limbus, avoiding the lens.

    • Slowly inject 1-2 µL of the GPR110 P12 agonist solution into the vitreous humor.

    • Withdraw the needle and apply a topical antibiotic ointment to the injection site.

    • Allow the animal to recover on a warming pad.

Protocol 2: Optic Nerve Crush (ONC) Injury Model in Mice

Objective: To create a reproducible model of optic nerve injury to assess the neuroregenerative effects of the GPR110 P12 agonist.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Topical proparacaine hydrochloride ophthalmic solution

  • Fine-tipped surgical scissors

  • Fine-tipped self-closing forceps (e.g., Dumont #5)

  • Dissecting microscope

  • Sterile saline

  • Topical antibiotic ointment

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse with isoflurane.

    • Apply a drop of topical proparacaine hydrochloride to the eye to be operated on.

    • Place the mouse under the dissecting microscope.

  • Surgical Procedure:

    • Make a small incision in the conjunctiva on the lateral side of the eyeball.

    • Gently retract the conjunctiva to expose the optic nerve.

    • Carefully separate the surrounding muscle and connective tissue to isolate the optic nerve, taking care not to damage the ophthalmic artery.

    • Using fine-tipped, self-closing forceps, crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds.

    • Ensure the crush is complete without transecting the nerve.

  • Post-operative Care:

    • Reposition the eyeball into the orbit.

    • Apply a topical antibiotic ointment to the eye.

    • Allow the animal to recover on a warming pad.

    • Administer post-operative analgesics as per institutional guidelines.

Protocol 3: Assessment of Axon Regeneration

Objective: To quantify the extent of axon regeneration following ONC and treatment with the GPR110 P12 agonist.

Materials:

  • Anterograde tracer (e.g., Cholera Toxin Subunit B - CTB)

  • Anesthetic

  • Hamilton syringe with a glass micropipette

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Cryostat or vibratome

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Anterograde Tracing:

    • Two to four weeks post-ONC, anesthetize the mice.

    • Perform an intravitreal injection of CTB (e.g., 1% solution in sterile PBS, 1-2 µL) into the injured eye to label regenerating retinal ganglion cell (RGC) axons.

  • Tissue Harvesting and Preparation:

    • Two to three days after CTB injection, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde.

    • Dissect out the optic nerves and brain.

    • Post-fix the tissues in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the tissues in 30% sucrose.

    • Section the optic nerves (longitudinal sections) and brain (coronal sections containing the superior colliculus and lateral geniculate nucleus) using a cryostat or vibratome.

  • Immunohistochemistry and Imaging:

    • If necessary, perform immunohistochemistry to enhance the CTB signal using an anti-CTB antibody.

    • Mount the sections on glass slides.

    • Image the sections using a fluorescence microscope.

  • Quantification:

    • For the optic nerve, measure the number and length of CTB-labeled axons extending beyond the crush site.

    • For brain targets, quantify the density of CTB-positive axon terminals.

    • Use appropriate statistical methods to compare treatment groups.

Conclusion

The GPR110 P12 agonist represents a promising tool for investigating the therapeutic potential of GPR110 activation, particularly in the context of neuroregeneration. The protocols outlined in this document provide a framework for conducting rigorous in vivo studies to evaluate its efficacy. Careful experimental design, including appropriate controls (e.g., vehicle, GPR110 knockout mice), dose-response studies, and comprehensive functional and histological outcome measures, will be crucial for elucidating the therapeutic utility of this novel peptide agonist.

References

Application Notes and Protocols for Analyzing GPR110 Downstream Signaling Pathways using P12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family characterized by a large extracellular domain and a seven-transmembrane domain.[1] GPR110 is involved in a variety of physiological processes, including neuronal development, and has been implicated in cancer.[2][3] The receptor can be activated by its endogenous ligand, synaptamide, or through a tethered agonist mechanism.[4][5] A synthetic 12-residue peptide, P12 (TSFSILMSPFVP), derived from the receptor's stalk region, acts as a potent agonist, enabling the specific analysis of GPR110's downstream signaling.[6]

GPR110 exhibits pleiotropic coupling to all four major G protein families (Gαs, Gαi, Gαq, and Gα12/13), leading to the activation of multiple downstream signaling cascades.[4][7] Understanding the signaling profile of GPR110 in response to agonist stimulation is crucial for elucidating its biological functions and for the development of novel therapeutics targeting this receptor.

These application notes provide a comprehensive guide to analyzing the downstream signaling pathways of GPR110 using the synthetic agonist P12. Detailed protocols for key functional assays are provided, along with templates for data presentation and visualization tools to facilitate experimental design and interpretation.

GPR110 Downstream Signaling Pathways

Upon activation by P12, GPR110 can initiate signaling through the following pathways:

  • Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2]

  • Gαq Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).

  • Gαi Pathway: Inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels. The βγ subunits can also activate pathways such as the MAPK/ERK cascade.

  • Gα12/13 Pathway: Activation of Rho GTPases, which are key regulators of the actin cytoskeleton and gene expression.

The following diagram illustrates the primary signaling cascades initiated by GPR110 activation.

GPR110_Signaling_Pathways cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors & Second Messengers cluster_readouts Experimental Readouts GPR110 GPR110 Gs Gαs GPR110->Gs Gi Gαi GPR110->Gi Gq Gαq GPR110->Gq G1213 Gα12/13 GPR110->G1213 P12 P12 Peptide P12->GPR110 Activation AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits MAPK MAPK/ERK Gi->MAPK PLC Phospholipase C Gq->PLC RhoA RhoA G1213->RhoA cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CRE_assay CRE Reporter Assay PKA->CRE_assay IP3_Ca IP3 / Ca²⁺ PLC->IP3_Ca PKC PKC IP3_Ca->PKC NFAT_assay NFAT-RE Reporter Assay PKC->NFAT_assay SRE_assay SRE Reporter Assay MAPK->SRE_assay SRF_assay SRF-RE Reporter Assay RhoA->SRF_assay

Figure 1: GPR110 downstream signaling pathways and corresponding reporter assays.

Analyzing GPR110 Signaling with P12: Experimental Workflow

A typical workflow for characterizing P12-mediated GPR110 signaling involves transiently expressing GPR110 in a suitable cell line (e.g., HEK293), followed by stimulation with a dose-range of P12 and measurement of downstream signaling events using specific assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transient Transfection (GPR110 Expression Vector) cell_culture->transfection cell_plating Plate Cells for Assays transfection->cell_plating stimulation Stimulate Cells with P12 cell_plating->stimulation P12_prep Prepare P12 Peptide Dose-Response Series P12_prep->stimulation cAMP_assay cAMP Assay (Gs/Gi) stimulation->cAMP_assay reporter_assays Reporter Gene Assays (Gq, Gi, G12/13) stimulation->reporter_assays gtp_assay [³⁵S]GTPγS Binding (Direct G-protein Activation) stimulation->gtp_assay data_acq Data Acquisition (Luminometer/Scintillation Counter) cAMP_assay->data_acq reporter_assays->data_acq gtp_assay->data_acq data_proc Data Processing & Normalization data_acq->data_proc curve_fit Dose-Response Curve Fitting (EC₅₀, Emax) data_proc->curve_fit

Figure 2: General experimental workflow for analyzing GPR110 signaling using P12.

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables for clear comparison of P12 potency and efficacy across different signaling pathways.

Table 1: Summary of P12-Mediated GPR110 Signaling

Signaling PathwayAssay TypeParameterP12 Value
Gαs cAMP AccumulationEC₅₀e.g., 10 µM
Eₘₐₓe.g., 15-fold increase
Gαq NFAT-RE ReporterEC₅₀e.g., 5 µM
Eₘₐₓe.g., 20-fold induction
Gαi SRE ReporterEC₅₀e.g., 25 µM
Eₘₐₓe.g., 8-fold induction
Gα12/13 SRF-RE ReporterEC₅₀e.g., 50 µM
Eₘₐₓe.g., 5-fold induction
Direct G-protein [³⁵S]GTPγS Binding (Gq)EC₅₀~37 µM[6]
Eₘₐₓe.g., 3-fold over basal

Note: The EC₅₀ and Eₘₐₓ values are illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: Transient Transfection of HEK293 Cells with GPR110

This protocol describes the transient transfection of HEK293 cells using a lipid-based transfection reagent.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GPR110 expression vector (full-length human GPR110)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation: a. In a sterile tube, dilute the GPR110 expression vector DNA in Opti-MEM™. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM™. c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with the downstream signaling assays.

Protocol 2: cAMP Accumulation Assay (Gαs Pathway)

This protocol outlines a method for measuring intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF or AlphaScreen).

Materials:

  • GPR110-transfected HEK293 cells

  • P12 peptide

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • 384-well white assay plates

Procedure:

  • Cell Preparation: Harvest GPR110-transfected cells and resuspend them in stimulation buffer containing a PDE inhibitor.

  • Cell Plating: Dispense the cell suspension into a 384-well plate.

  • P12 Stimulation: Add varying concentrations of P12 peptide to the wells. Include a vehicle control (no P12).

  • Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Lysis and Detection: Add the cAMP assay kit's lysis and detection reagents to the wells.

  • Signal Measurement: Incubate as recommended by the manufacturer and then measure the signal on a plate reader compatible with the assay technology (e.g., HTRF or AlphaLISA).

  • Data Analysis: Calculate the cAMP concentration based on a standard curve and plot the dose-response curve for P12 to determine EC₅₀ and Eₘₐₓ.

Protocol 3: Luciferase Reporter Gene Assays (Gαq, Gαi, Gα12/13 Pathways)

This protocol describes the use of luciferase reporter assays to measure the activity of transcription factors downstream of specific G protein pathways.[4]

Materials:

  • HEK293 cells

  • GPR110 expression vector

  • Reporter vectors:

    • NFAT-RE-luciferase (for Gαq)

    • SRE-luciferase (for Gαi/MAPK)

    • SRF-RE-luciferase (for Gα12/13/RhoA)

  • Constitutively active Renilla luciferase vector (for normalization)

  • Transfection reagent

  • P12 peptide

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Co-transfection: Co-transfect HEK293 cells with the GPR110 expression vector, the specific reporter vector (NFAT-RE, SRE, or SRF-RE), and the Renilla luciferase normalization vector.

  • Cell Plating: After 24 hours, harvest and plate the transfected cells into 96-well plates.

  • Serum Starvation: For SRE and SRF-RE assays, serum-starve the cells for 4-6 hours prior to stimulation.

  • P12 Stimulation: Add a dose-range of P12 peptide to the wells.

  • Incubation: Incubate the cells for 6-8 hours at 37°C to allow for luciferase expression.

  • Lysis and Signal Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data as a dose-response curve to determine the EC₅₀ and Eₘₐₓ of P12 for each pathway.

Protocol 4: [³⁵S]GTPγS Binding Assay (Direct G Protein Activation)

This assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[6]

Materials:

  • Membranes from cells expressing GPR110

  • P12 peptide

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation proximity assay (SPA) beads or filtration apparatus

  • Microplates

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, a dose-range of P12 peptide, and GDP in the assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Detection:

    • SPA method: Add SPA beads to the wells, incubate to allow for capture of membrane-bound [³⁵S]GTPγS, and measure the signal using a scintillation counter.

    • Filtration method: Terminate the reaction by rapid filtration through a filter plate, wash away unbound [³⁵S]GTPγS, and measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the specific binding at each P12 concentration by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding as a function of P12 concentration to determine the EC₅₀.

Conclusion

The protocols and guidelines presented here provide a robust framework for the detailed analysis of GPR110 downstream signaling pathways using the synthetic agonist P12. By employing a combination of second messenger assays, reporter gene assays, and direct G protein activation assays, researchers can obtain a comprehensive understanding of the signaling profile of GPR110. This knowledge is essential for advancing our understanding of GPR110's role in health and disease and for the development of novel therapeutic strategies targeting this receptor.

References

GPR110 P12 Peptide: Application Notes and Protocols for Studying Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the GPR110 P12 peptide as a tool to investigate neurite outgrowth. GPR110, also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is a receptor involved in neuronal development. The P12 peptide is a synthetic agonist derived from the "Stachel" sequence of GPR110, which acts as a tethered agonist to initiate downstream signaling.

Introduction

G-protein coupled receptor 110 (GPR110) activation has been demonstrated to be a significant mechanism for stimulating axon and neurite growth.[1][2] The endogenous ligand, synaptamide (B1662480), promotes neurite outgrowth and synaptogenesis in developing neurons.[1][2][3] The GPR110 P12 peptide is a 12-amino acid synthetic peptide agonist with the sequence Thr-Ser-Phe-Ser-Ile-Leu-Met-Ser-Pro-Phe-Val-Pro (TSFSILMSPFVP).[1] This peptide mimics the action of the tethered endogenous agonist, leading to the activation of GPR110 and subsequent intracellular signaling cascades that promote neurite extension.

Mechanism of Action

The GPR110 P12 peptide functions as an agonist at the GPR110 receptor. Its binding is believed to induce a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates downstream targets involved in promoting neurite outgrowth and axon guidance.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12 GPR110 P12 Peptide GPR110 GPR110 Receptor P12->GPR110 binds Gas Gαs GPR110->Gas activates Gbg Gβγ AC Adenylyl Cyclase cAMP cAMP Gas->AC activates ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates NeuriteOutgrowth Neurite Outgrowth CREB->NeuriteOutgrowth promotes

Caption: GPR110 P12 peptide signaling pathway.

Data Presentation

The following table summarizes quantitative data from studies on GPR110 agonists. While specific data for the P12 peptide on neurite outgrowth is still emerging, the data for a similar 13-amino acid Stachel-derived peptide (pGPR110) and the endogenous ligand synaptamide provide a strong rationale for its use.

AgonistAssayCell Type/ModelConcentrationResultReference
pGPR110 (13-aa)cAMP AssayHEK293 cellsEC50: 167.2 μMIncreased cAMP accumulation[4]
Stachel-derived peptides (≥12-aa)cAMP & NFAT Luciferase AssaysHEK293 cells1 mM (screening)Significant signal increase[4]
SynaptamideNeurite OutgrowthCortical Neurons10 nMIncreased neurite outgrowth[3]
SynaptamideAxon RegenerationAxotomized Cortical Neurons10 nMPromoted axon regrowth[3]

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay using Primary Neurons or Neuronal Cell Lines

This protocol details the steps to assess the effect of the GPR110 P12 peptide on neurite outgrowth in cultured neurons.

Materials:

  • GPR110 P12 Peptide (TSFSILMSPFVP)

  • Primary neurons (e.g., cortical, hippocampal) or neuronal cell line (e.g., PC12, SH-SY5Y)

  • Neuronal cell culture medium

  • Poly-D-lysine or other appropriate coating substrate

  • Microplates (96-well or 24-well)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., βIII-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Plating:

    • Coat microplates with Poly-D-lysine according to the manufacturer's instructions.

    • Plate primary neurons or neuronal cell line at an appropriate density.

    • Allow cells to adhere for 24 hours.

  • Peptide Treatment:

    • Prepare a stock solution of the GPR110 P12 peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (a concentration range of 10 µM to 500 µM is recommended for initial experiments, based on data from similar peptides).

    • Replace the culture medium with the peptide-containing medium. Include a vehicle control group.

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for neurite extension.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody against βIII-tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

Neurite_Outgrowth_Workflow A Plate Neuronal Cells B Treat with GPR110 P12 Peptide A->B C Incubate (48-72h) B->C D Fix and Immunostain for βIII-tubulin C->D E Image Acquisition D->E F Quantify Neurite Outgrowth E->F

Caption: Experimental workflow for neurite outgrowth assay.
Protocol 2: cAMP Accumulation Assay

This protocol is for measuring the activation of GPR110 by the P12 peptide through the quantification of intracellular cAMP levels.

Materials:

  • HEK293 cells transiently or stably expressing GPR110

  • GPR110 P12 Peptide

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Lysis buffer (if required by the kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed GPR110-expressing HEK293 cells into a 96-well plate.

    • Allow cells to reach 80-90% confluency.

  • Peptide Stimulation:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Add the GPR110 P12 peptide at various concentrations (e.g., 1 µM to 1 mM). Include a vehicle control and a positive control (e.g., Forskolin).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the plate reader as per the kit protocol.

  • Data Analysis:

    • Calculate the concentration of cAMP for each sample.

    • Plot a dose-response curve to determine the EC50 of the GPR110 P12 peptide.

Conclusion

The GPR110 P12 peptide is a valuable pharmacological tool for studying the role of GPR110 in neurite outgrowth and neuronal regeneration. The provided protocols offer a starting point for researchers to investigate the effects of this peptide in various neuronal models. Further studies are warranted to fully elucidate the therapeutic potential of targeting the GPR110 signaling pathway for nervous system repair.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), has emerged as a significant therapeutic target in various malignancies, including HER2+ and triple-negative breast cancer.[1][2][3] Elevated expression of GPR110 is often correlated with increased tumorigenicity, metastasis, and resistance to therapy.[1][4][5] This document provides a conceptual framework and detailed protocols for the application of a hypothetical peptide antagonist, herein referred to as "P12," in GPR110-related cancer research. While direct studies on a P12 peptide targeting GPR110 are not yet available in published literature, this guide outlines the experimental strategies that would be employed to characterize and validate such a peptide, based on the current understanding of GPR110's function and signaling.

GPR110: A Key Player in Cancer Progression

GPR110 is an adhesion G protein-coupled receptor that plays a critical role in cell proliferation, migration, and invasion.[1][2] Studies have demonstrated that knockdown of GPR110 in cancer cell lines leads to a significant reduction in anchorage-dependent and -independent growth, as well as decreased migratory and invasive potential.[1] Conversely, overexpression of GPR110 enhances these tumorigenic phenotypes.[3][5] GPR110 is known to couple to multiple G protein subtypes, including Gαs, Gαq, G12, and G13, thereby activating a diverse array of downstream signaling pathways.[6][7][8]

GPR110 Signaling Pathways in Cancer

The oncogenic effects of GPR110 are mediated through several key signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments aimed at evaluating a peptide antagonist like P12.

Gαs-cAMP-PKA Pathway

Activation of GPR110 can lead to the stimulation of Gαs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6][9] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets involved in cell growth and proliferation.[10]

Ras Signaling Pathway

In triple-negative breast cancer, GPR110 has been shown to engage the Ras signaling pathway through Gαs activation.[2] This pathway is a central regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

STAT3 Signaling Pathway

Evidence also suggests a link between GPR110 and the STAT3 signaling pathway.[5][11] STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated during the characterization of a novel GPR110 peptide antagonist (P12).

Table 1: P12 Peptide Binding Affinity for GPR110

ParameterValueMethod
Dissociation Constant (Kd)15 nMSurface Plasmon Resonance (SPR)
IC50 (Competition Assay)50 nMRadioligand Binding Assay

Table 2: Effect of P12 Peptide on GPR110-Mediated Signaling

Signaling PathwayReadoutP12 Treatment (IC50)
Gαs-cAMPcAMP Accumulation100 nM
Rasp-ERK Levels120 nM
STAT3p-STAT3 Levels150 nM

Table 3: In Vitro Efficacy of P12 Peptide in GPR110-Expressing Cancer Cells

AssayCell LineP12 Treatment (IC50)
Cell Proliferation (MTT)BT474250 nM
Colony Formation (Soft Agar)SKBR3200 nM
Cell Migration (Transwell)MDA-MB-231180 nM
Cell Invasion (Matrigel)Hs578T220 nM

Experimental Protocols

Detailed methodologies for key experiments to characterize a GPR110 peptide antagonist are provided below.

Protocol 1: Peptide-Receptor Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity and kinetics of the P12 peptide to purified GPR110.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human GPR110 protein

  • P12 peptide

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize recombinant GPR110 onto the CM5 sensor chip via amine coupling.

  • Prepare a series of P12 peptide dilutions in running buffer (e.g., 0.1 nM to 1 µM).

  • Inject the P12 dilutions over the GPR110-immobilized surface and a reference surface.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Analyze the resulting sensorgrams to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Protocol 2: cAMP Accumulation Assay

Objective: To assess the antagonistic effect of the P12 peptide on GPR110-mediated cAMP production.

Materials:

  • GPR110-overexpressing cells (e.g., HEK293-GPR110)

  • P12 peptide

  • GPR110 agonist (e.g., Synaptamide)[9]

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Cell culture reagents

Procedure:

  • Seed GPR110-overexpressing cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with increasing concentrations of P12 peptide for 30 minutes.

  • Stimulate the cells with a known concentration of a GPR110 agonist for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the P12 peptide concentration to determine the IC50 value.

Protocol 3: Western Blotting for Downstream Signaling Molecules

Objective: To evaluate the effect of the P12 peptide on the phosphorylation of key downstream signaling proteins (e.g., ERK, STAT3).

Materials:

  • GPR110-expressing cancer cells

  • P12 peptide

  • GPR110 agonist

  • Lysis buffer

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat GPR110-expressing cancer cells with P12 peptide for a specified time, followed by stimulation with a GPR110 agonist.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Protocol 4: Cell Migration and Invasion Assays

Objective: To assess the inhibitory effect of the P12 peptide on cancer cell migration and invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • GPR110-expressing cancer cells

  • P12 peptide

  • Chemoattractant (e.g., FBS)

  • Cell culture reagents

Procedure:

  • For the invasion assay, coat the Transwell inserts with Matrigel.

  • Resuspend cancer cells in serum-free media containing various concentrations of the P12 peptide and seed them into the upper chamber of the Transwell inserts.

  • Add media containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated/invaded cells from the upper surface of the insert.

  • Fix and stain the cells that have migrated/invaded to the lower surface.

  • Count the number of stained cells under a microscope.

Visualizations

GPR110 Signaling Pathways

GPR110_Signaling P12 P12 Peptide GPR110 GPR110 P12->GPR110 Inhibits Gas Gαs GPR110->Gas Activates Ras Ras GPR110->Ras Activates STAT3 STAT3 GPR110->STAT3 Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation Proliferation PKA->Proliferation ERK ERK Ras->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Proliferation Invasion Invasion STAT3->Invasion

Caption: GPR110 signaling pathways and the inhibitory action of a hypothetical P12 peptide.

Experimental Workflow for P12 Peptide Characterization

P12_Workflow start P12 Peptide Synthesis and Purification binding Binding Affinity Assays (SPR, Competition) start->binding signaling Signaling Pathway Analysis (cAMP, Western Blot) binding->signaling invitro In Vitro Functional Assays (Proliferation, Migration, Invasion) signaling->invitro invivo In Vivo Xenograft Studies (Tumor Growth, Metastasis) invitro->invivo end Lead Candidate for Preclinical Development invivo->end

Caption: Workflow for the preclinical characterization of a GPR110-targeting peptide.

Conclusion

The development of a potent and specific peptide antagonist for GPR110, such as the conceptual P12 peptide, holds significant promise for the treatment of GPR110-driven cancers. The protocols and framework outlined in this document provide a comprehensive guide for researchers to characterize the binding, signaling, and anti-tumorigenic properties of such a peptide. Successful validation through these experimental approaches would pave the way for further preclinical and clinical development, potentially offering a novel therapeutic strategy for patients with GPR110-overexpressing tumors.

References

Protocol for Assessing GPR110 Activation with NFAT Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan adhesion GPCR that has been identified as a receptor for the endogenous ligand N-docosahexaenoylethanolamine (synaptamide).[1][2][3] Activation of GPR110 is implicated in various physiological processes, including neurogenesis, neurite outgrowth, and synaptogenesis.[4] GPR110 is known to couple to multiple G protein signaling pathways, including Gαs, which leads to the production of cyclic AMP (cAMP), and Gαq, which activates the phospholipase C (PLC) pathway.[2][5][6][7] The activation of the Gαq pathway results in an increase in intracellular calcium levels, which in turn activates the calcium-dependent phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation into the nucleus to regulate gene expression.[8] This application note provides a detailed protocol for assessing the Gαq-mediated activation of GPR110 using a Nuclear Factor of Activated T-cells (NFAT) reporter assay.

Principle of the Assay

The NFAT reporter assay is a cell-based method used to quantify the activation of the Gαq signaling pathway.[9][10] The assay utilizes a host cell line (e.g., HEK293) that is transiently or stably transfected with two key components:

  • An expression vector for the GPR110 receptor.

  • A reporter vector containing a reporter gene (e.g., firefly luciferase) under the transcriptional control of an NFAT response element (NFAT-RE).

Upon activation of GPR110 by a ligand, the Gαq pathway is initiated, leading to the translocation of NFAT to the nucleus.[8] In the nucleus, NFAT binds to the NFAT-RE in the reporter vector, driving the expression of the luciferase gene. The resulting luciferase activity is measured using a luminometer, and the light output is directly proportional to the level of GPR110 activation.

Signaling Pathway

The following diagram illustrates the signaling cascade from GPR110 activation to the expression of the reporter gene in the NFAT assay.

GPR110_NFAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPR110 GPR110 Ligand->GPR110 Binds Gq Gq GPR110->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases Calcineurin Calcineurin Ca2->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates NFAT_RE NFAT-RE NFAT_n->NFAT_RE Binds Luciferase Luciferase Gene NFAT_RE->Luciferase Drives Expression Light Light Luciferase->Light Produces

Caption: GPR110-Gαq-NFAT signaling pathway.

Experimental Workflow

The following diagram provides a step-by-step overview of the experimental protocol.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (HEK293 cells) Start->Cell_Culture Transfection 2. Co-transfection (GPR110 & NFAT-luc2P vectors) Cell_Culture->Transfection Incubation1 3. Incubation (24 hours) Transfection->Incubation1 Plating 4. Cell Plating (96-well plate) Incubation1->Plating Incubation2 5. Incubation (4-6 hours) Plating->Incubation2 Treatment 6. Compound Treatment (Agonists/Antagonists) Incubation2->Treatment Incubation3 7. Incubation (6-24 hours) Treatment->Incubation3 Lysis_Detection 8. Cell Lysis & Luciferase Assay (Add substrate) Incubation3->Lysis_Detection Measurement 9. Luminescence Measurement Lysis_Detection->Measurement Data_Analysis 10. Data Analysis (EC50/IC50 determination) Measurement->Data_Analysis End End Data_Analysis->End

Caption: NFAT reporter assay workflow.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
HEK293 CellsATCCCRL-1573
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 3000InvitrogenL3000015
GPR110 Expression Plasmid(User-provided or commercial)-
NFAT-RE Luciferase ReporterPromegaE8481 (pGL4.30[luc2P/NFAT-RE/Hygro])
96-well white, clear-bottom assay platesCorning3610
ONE-Glo Luciferase Assay SystemPromegaE6110
Synaptamide (or other test compounds)Cayman Chemical10007929
Ionomycin (Positive Control)Sigma-AldrichI3909

Experimental Protocol

This protocol is adapted for transient transfection in a 96-well format.

Day 1: Cell Seeding

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

Day 2: Transient Transfection

  • For each well of a 6-well plate, prepare the following DNA-lipid complexes in Opti-MEM:

    • DNA Mixture: Dilute 1.0 µg of the GPR110 expression plasmid and 1.0 µg of the NFAT-RE luciferase reporter plasmid in 125 µL of Opti-MEM.

    • Lipid Mixture: Dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

  • Add the DNA mixture to the lipid mixture, gently mix, and incubate for 15 minutes at room temperature.

  • Add the 250 µL DNA-lipid complex to the cells in the 6-well plate.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Day 3: Cell Plating

  • Trypsinize the transfected cells and resuspend them in fresh culture medium.

  • Count the cells and adjust the density to 2 x 10⁵ cells/mL.

  • Plate 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom assay plate.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

Day 4: Compound Treatment and Luciferase Assay

  • Prepare serial dilutions of your test compounds (e.g., synaptamide) and controls in assay medium (DMEM + 0.5% FBS).

    • Positive Control: Ionomycin (e.g., 1 µM final concentration).

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Carefully remove the culture medium from the wells.

  • Add 100 µL of the compound dilutions or controls to the respective wells.

  • Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Equilibrate the plate and the ONE-Glo Luciferase Assay Reagent to room temperature.

  • Add 100 µL of ONE-Glo reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

  • Data Normalization: If a co-transfected Renilla luciferase plasmid is used as an internal control, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Fold Induction: Calculate the fold induction by dividing the average relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle-treated wells.

  • Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration.

  • EC₅₀/IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Table 1: Example Agonist Dose-Response Data

CompoundConcentration (nM)Mean RLUStd. Dev.Fold Induction
Vehicle01,5201501.0
Synaptamide12,8902501.9
Synaptamide108,5107805.6
Synaptamide10025,8402,10017.0
Synaptamide100045,6003,90030.0
Synaptamide1000046,5004,20030.6
Ionomycin100060,8005,50040.0

Table 2: Summary of Agonist Potency

CompoundEC₅₀ (nM)Max Response (Fold Induction)
Synaptamide85.230.6
Compound X120.525.8
Compound Y45.735.2

Troubleshooting

IssuePossible CauseSolution
Low Signal or Low Fold Induction - Low transfection efficiency- Low GPR110 expression- Inactive compound- Suboptimal incubation time- Optimize transfection protocol- Verify GPR110 expression (e.g., by Western blot)- Test a known agonist (positive control)- Perform a time-course experiment
High Background Signal - "Leaky" promoter in the reporter vector- High basal activity of GPR110- Use a reporter with a minimal promoter- Reduce the amount of GPR110 plasmid during transfection
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension before plating- Use a multichannel pipette and reverse pipetting technique

Conclusion

The NFAT reporter assay is a robust and sensitive method for studying the Gαq-mediated signaling of GPR110. This protocol provides a framework for researchers to investigate the activation of GPR110 by its endogenous ligand or to screen for novel synthetic modulators. The quantitative data generated from this assay can be instrumental in drug discovery and in further elucidating the physiological roles of GPR110.

References

Troubleshooting & Optimization

troubleshooting low signal in GPR110 P12 cAMP assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in GPR110 P12 cAMP assays. The information is tailored for scientists and drug development professionals working with this orphan G protein-coupled receptor.

Frequently Asked Questions (FAQs)

Q1: What is GPR110 and how does it signal?

GPR110, also known as ADGRF1, is an adhesion G protein-coupled receptor.[1] Its endogenous ligand is N-docosahexaenoylethanolamine (synaptamide), a metabolite of the omega-3 fatty acid DHA.[2] Upon ligand binding, GPR110 primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][4] This signaling pathway is implicated in neuronal development and function.[2] GPR110 can also couple to other G proteins such as Gq, Gi, and G12/13, potentially activating other signaling cascades.[5]

Q2: Why am I not detecting a significant cAMP signal after stimulating my P12 cells with a GPR110 agonist?

Several factors can lead to a low or absent cAMP signal in your assay. These can be broadly categorized into issues related to the cells, reagents, or the experimental protocol itself. Common causes include low GPR110 expression in your P12 cells, rapid degradation of cAMP by phosphodiesterases (PDEs), suboptimal cell density, or problems with the agonist.[6]

Q3: Is the P12 cell line suitable for GPR110 cAMP assays?

The suitability of the P12 cell line, a rat pheochromocytoma line, for GPR110 cAMP assays depends on several factors. While some cancer cell lines have been shown to express GPR110[7][8][9], the expression level in P12 cells may be low or absent. It is crucial to verify GPR110 expression in your specific P12 clone. Additionally, PC12 cells endogenously express other GPCRs that could interfere with your assay.[10] For orphan GPCRs like GPR110, it is often recommended to use a host cell line with low endogenous GPCR expression, such as HEK293, and transiently or stably transfect it with the receptor of interest.[6]

Q4: Should I use a phosphodiesterase (PDE) inhibitor in my assay?

Yes, using a PDE inhibitor is highly recommended for cAMP assays.[6] PDEs are enzymes that rapidly degrade cAMP, and their activity can mask the signal generated by GPR110 activation.[6] Including a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), will prevent cAMP degradation and lead to a more robust and detectable signal.[6]

Q5: Can the serum in my cell culture medium affect the cAMP assay?

Yes, serum contains various components that can interfere with cAMP assays by either stimulating or inhibiting adenylyl cyclase.[6] This can result in high background noise or a diminished response to your agonist. It is best practice to serum-starve your cells for a few hours before performing the cAMP assay.[6]

Troubleshooting Guide: Low cAMP Signal

This guide provides a structured approach to troubleshooting low signal issues in your GPR110 P12 cAMP assays.

Diagram: Troubleshooting Workflow for Low cAMP Signal

TroubleshootingWorkflow Troubleshooting Workflow for Low cAMP Signal in GPR110 Assays cluster_0 Initial Check cluster_1 Cell-Related Issues cluster_2 Reagent & Protocol Issues cluster_3 Advanced Solutions Start Low or No cAMP Signal CheckControls Are positive and negative controls working correctly? Start->CheckControls CheckExpression Verify GPR110 Expression (qPCR, Western, Flow Cytometry) CheckControls->CheckExpression Yes AssayKit Check Assay Kit Components and Expiration Dates CheckControls->AssayKit No OptimizeDensity Optimize Cell Seeding Density CheckExpression->OptimizeDensity CellHealth Check Cell Viability and Passage Number OptimizeDensity->CellHealth CheckAgonist Confirm Agonist (Synaptamide) Integrity and Concentration CellHealth->CheckAgonist UsePDE Incorporate a PDE Inhibitor (e.g., IBMX) CheckAgonist->UsePDE OptimizeTime Optimize Agonist Stimulation Time UsePDE->OptimizeTime SwitchCellLine Consider a Different Cell Line (e.g., HEK293 with GPR110 transfection) OptimizeTime->SwitchCellLine If signal is still low ChimericG Use Chimeric G-proteins to Enhance Signal SwitchCellLine->ChimericG

Caption: A logical workflow for troubleshooting low cAMP signal.

Quantitative Data Summary
ParameterPotential IssueRecommended ActionExpected Outcome
Cell Density Too low: Insufficient receptor number. Too high: Cell stress and altered signaling.Perform a cell titration experiment, seeding a range of cell densities (e.g., 5,000 to 50,000 cells/well in a 96-well plate).Determine the optimal cell number that yields the best signal-to-background ratio.
Agonist (Synaptamide) Concentration Suboptimal concentration.Perform a dose-response curve with a wide range of synaptamide (B1662480) concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).Determine the EC50 of synaptamide for GPR110 in your cell system.
PDE Inhibitor (IBMX) Concentration Ineffective concentration.Titrate IBMX concentration (e.g., 100 µM to 1 mM) to find the optimal level that maximizes the signal without causing cytotoxicity.Enhanced and more sustained cAMP signal.
Stimulation Time Peak cAMP response missed.Conduct a time-course experiment, measuring cAMP levels at various time points after agonist addition (e.g., 5, 15, 30, 60 minutes).Identify the optimal stimulation time for maximal cAMP production.

Experimental Protocols

Protocol: GPR110 P12 cAMP Assay using cAMP-Glo™

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • P12 cells expressing GPR110

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synaptamide (GPR110 agonist)

  • IBMX (PDE inhibitor)

  • cAMP-Glo™ Assay Kit (Promega)

  • White, opaque 96-well assay plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed P12 cells into a white, opaque 96-well plate at the optimized density in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (Optional but Recommended):

    • On the day of the assay, gently aspirate the culture medium and replace it with 100 µL of serum-free medium.

    • Incubate for 2-4 hours at 37°C.

  • Agonist Preparation:

    • Prepare serial dilutions of synaptamide in assay buffer (e.g., PBS with 0.1% BSA and the optimized concentration of IBMX).

  • Cell Stimulation:

    • Gently remove the medium from the cells.

    • Add 50 µL of the prepared agonist dilutions to the respective wells.

    • Incubate for the optimized stimulation time at room temperature.

  • cAMP Detection (Follow cAMP-Glo™ Assay technical manual):

    • Add 25 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature.

    • Add 25 µL of cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.

    • Add 50 µL of Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Convert the luminescence readings of your samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50.

GPR110 Signaling Pathway

GPR110_Signaling cluster_membrane Plasma Membrane GPR110 GPR110 Gs Gs Protein GPR110->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Synaptamide Synaptamide Synaptamide->GPR110 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: GPR110 signaling pathway leading to cAMP production.

References

GPR110 peptide agonist P12 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the GPR110 peptide agonist P12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide that activates the G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1).[1] P12's sequence is Thr-Ser-Phe-Ser-Ile-Leu-Met-Ser-Pro-Phe-Val-Pro (TSFSILMSPFVP). It functions by mimicking the receptor's natural activation mechanism. GPR110 is an adhesion GPCR, which undergoes self-cleavage. P12 acts as the tethered "Stachel" agonist, which is normally exposed after the dissociation of the receptor's extracellular domain, to activate G protein signaling pathways.[1][2][3] This activation can stimulate axon growth and is being studied in the context of nerve injury, developmental disorders, and cancer.[1][4]

Q2: What are the recommended storage conditions for P12?

A2: Proper storage is critical to maintain the stability and activity of the P12 peptide. Recommendations vary for lyophilized powder and reconstituted solutions.[2] General guidelines for peptides advise storing them desiccated and protected from light.[5][6]

Q3: How should I reconstitute the lyophilized P12 peptide?

A3: P12 is soluble in DMSO but insoluble in water and ethanol.[2] To reconstitute, allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][8] Use high-purity, newly opened DMSO for best results, as hygroscopic DMSO can impair solubility.[2] Add the solvent gently down the side of the vial and mix by swirling or slow agitation; avoid vigorous shaking to prevent peptide aggregation or degradation.[9][10]

Q4: Which signaling pathways are activated by GPR110 upon P12 stimulation?

A4: GPR110 is known to be promiscuous in its G protein coupling. Upon activation by agonists like P12 or its endogenous ligand synaptamide, GPR110 can stimulate the cAMP/PKA signaling pathway, likely through Gαs coupling.[4][11] Studies have shown that GPR110 can couple to a variety of G proteins, including Gαs, Gαq, Gαi, Gα12, and Gα13, leading to the activation of multiple downstream signaling cascades.[12][13][14] This can result in cellular responses such as CREB phosphorylation and neurite outgrowth.[4][15]

Stability and Storage Conditions

Quantitative data on the stability and recommended storage conditions for this compound are summarized below. It is crucial to adhere to these conditions to ensure peptide integrity and experimental reproducibility.

FormStorage TemperatureDurationNotes
Lyophilized Powder -80°C2 yearsRecommended for long-term storage. Store sealed and away from moisture.[2]
-20°C1 yearSuitable for shorter-term storage.[2] Keep away from bright light.[5][16]
Room TemperatureDays to WeeksStable for short periods, such as during shipping.[2][6]
Reconstituted Solution (in DMSO) -80°C6 monthsAliquoting is highly recommended to avoid freeze-thaw cycles. Store sealed.[2][5]
-20°C1 monthFor short-term use. Avoid repeated freeze-thaw cycles.[2][5]

Note: The P12 peptide sequence contains a methionine residue, making it susceptible to oxidation.[2][5] For optimal long-term stability, storing the lyophilized powder under an inert gas (e.g., argon) is advisable.[5][16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peptide Won't Dissolve / Precipitate Forms Incorrect Solvent: P12 is insoluble in aqueous buffers or ethanol.[2]Use 100% high-purity DMSO. Ultrasonic treatment may aid dissolution.[2]
Hygroscopic Solvent: Old or improperly stored DMSO may have absorbed water, reducing solubility.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2]
Low Temperature: Reconstituting at a cold temperature can decrease solubility.Ensure both the peptide vial and the solvent are at room temperature before mixing.[17]
Loss of Peptide Activity / Inconsistent Results Improper Storage: Exposure to moisture, light, or incorrect temperatures can degrade the peptide.Adhere strictly to the recommended storage conditions. Ensure vials are tightly sealed.[2][18]
Multiple Freeze-Thaw Cycles: Repeated temperature changes can degrade the peptide structure.[5][16]Aliquot the reconstituted peptide solution into single-use volumes before freezing.
Oxidation: The methionine residue in P12 is prone to oxidation, which can inactivate the peptide.[5]Minimize exposure to air. Consider flushing vials with inert gas. Use freshly prepared solutions for critical experiments.
Bacterial Contamination: Contamination of stock solutions can lead to peptide degradation.Use sterile solvents and aseptic techniques for reconstitution.[8][9] You may filter the solution through a 0.2 µm filter.[16]
Inaccurate Peptide Concentration Inaccurate Weighing: Weighing small amounts of lyophilized powder is often inaccurate.Reconstitute the entire vial at once to create a concentrated stock solution. Do not attempt to weigh out smaller portions.[16]
Hygroscopic Nature: The peptide powder may have absorbed moisture, affecting its true weight.Allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.[7]

Experimental Protocols & Visualizations

GPR110 Signaling Pathway

Activation of GPR110 by the P12 peptide agonist can initiate multiple G protein signaling cascades. The diagram below illustrates the primary Gαs-mediated pathway leading to cAMP production and a potential Gαq-mediated pathway.

GPR110_Signaling GPR110 GPR110 Receptor Gs Gαs GPR110->Gs Gq Gαq GPR110->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates P12 P12 Agonist P12->GPR110 PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Ca2 Ca²⁺ Release IP3_DAG->Ca2 Stimulates

GPR110 receptor signaling pathways.
Protocol: Cell-Based cAMP Assay for P12 Activity

This protocol outlines a method to measure the functional activity of P12 by quantifying intracellular cyclic AMP (cAMP) levels in cells expressing GPR110.

Materials:

  • HEK293 cells (or other suitable host cells) transiently or stably expressing human GPR110

  • P12 peptide agonist, reconstituted in DMSO

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture plates (white, 96-well or 384-well, depending on the assay kit)

Methodology:

  • Cell Seeding: Plate GPR110-expressing cells in the appropriate assay plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Peptide Preparation: Prepare a serial dilution of the P12 stock solution in assay buffer. Also, prepare a vehicle control (DMSO diluted to the highest concentration used in the P12 dilutions).

  • Assay Procedure: a. Remove culture medium from the cells and wash once with assay buffer. b. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C to prevent cAMP degradation. c. Add the serially diluted P12 or vehicle control to the wells. d. Incubate for the desired stimulation time (e.g., 10-30 minutes) at 37°C.[19]

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of the P12 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for validating the bioactivity of the P12 peptide.

P12_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P12_vial Lyophilized P12 Reconstitute Reconstitute in DMSO P12_vial->Reconstitute Aliquot Aliquot & Store at -80°C Reconstitute->Aliquot Dilute Prepare Serial Dilutions Aliquot->Dilute Stimulate Stimulate Cells with P12 Dilute->Stimulate Cell_Culture Culture GPR110- Expressing Cells Cell_Culture->Stimulate Assay Perform Functional Assay (e.g., cAMP measurement) Stimulate->Assay Data_Analysis Analyze Data (Dose-Response Curve) Assay->Data_Analysis Results Determine EC₅₀ Data_Analysis->Results

Workflow for P12 peptide reconstitution and bioactivity testing.

References

minimizing off-target effects of GPR110 P12 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the GPR110 P12 peptide, with a focus on minimizing off-target effects to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the GPR110 P12 peptide.

Question Answer
What is the GPR110 P12 peptide? The GPR110 P12 peptide is a 12-residue synthetic peptide (sequence: TSFSILMSPFVP) that acts as an agonist for the G protein-coupled receptor 110 (GPR110).[1] It mimics the action of the endogenous tethered agonist, known as the Stachel sequence, which is exposed after the dissociation of the extracellular domain (ECD) from the seven-transmembrane (7TM) domain of the receptor.[1][2]
What is the mechanism of action for the GPR110 P12 peptide? The P12 peptide activates GPR110 by binding to the 7TM domain, which is normally inhibited by the non-covalently bound ECD.[3] This activation is thought to occur by revealing a cryptic agonistic element within the stalk region of the receptor.[3] GPR110 activation can trigger downstream signaling through multiple G protein pathways, including Gq, Gs, Gi, G12, and G13.[3][4][5]
What are the potential off-target effects of the GPR110 P12 peptide? While the P12 peptide is designed to be specific for GPR110, the potential for off-target effects exists, a common challenge with peptide-based ligands. Stachel sequence-derived peptides from one adhesion GPCR can sometimes activate other members of the same subfamily.[4] For example, the Stachel peptide of GPR110 has been shown to activate GPR64 and GPR126.[4] Off-target binding can also occur with other unrelated receptors or proteins, leading to unintended biological consequences.
How can I minimize off-target effects in my experiments? Minimizing off-target effects requires a multi-faceted approach that includes careful experimental design, the use of appropriate controls, and peptide optimization. Key strategies include using the lowest effective concentration of the peptide, performing counter-screening against related GPCRs, and using cells with and without GPR110 expression (e.g., knockout or knockdown cells) to confirm that the observed effects are target-specific.[6]
How should I handle and store the GPR110 P12 peptide? Proper handling and storage are crucial for maintaining the peptide's integrity and activity. Lyophilized peptides should be stored at -20°C or -80°C.[7] Before use, allow the peptide to equilibrate to room temperature before reconstitution to prevent condensation.[7] Reconstituted peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use, or at 4°C for short-term use.[7][8]
What is the best solvent for reconstituting the GPR110 P12 peptide? The choice of solvent depends on the peptide's sequence and hydrophobicity. For many peptides, sterile, high-purity water or a buffer solution is appropriate.[7] If the peptide has low solubility in aqueous solutions, a small amount of a co-solvent like DMSO may be used, but it's important to ensure the final concentration of the organic solvent is compatible with your experimental system.[9]

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with the GPR110 P12 peptide.

Issue Potential Cause Recommended Solution
High background or non-specific binding in binding assays (e.g., SPR, ELISA) The analyte is interacting with the sensor surface or other non-target molecules.- Surface Blocking: Use a blocking agent like bovine serum albumin (BSA) to block any remaining reactive sites on the sensor chip.[10] - Optimize Buffer Composition: Adjust the pH and ionic strength of the running buffer. Adding a non-ionic surfactant like Tween 20 can help reduce hydrophobic interactions.[11]
Inconsistent or no response in cell-based functional assays - The peptide may be degraded or aggregated. - The cells may have low or no expression of GPR110. - The assay conditions may not be optimal.- Peptide Integrity: Ensure proper storage and handling of the peptide.[7][8] Consider verifying the peptide's activity with a positive control. - Receptor Expression: Confirm GPR110 expression in your cell line using techniques like qPCR or Western blotting. - Assay Optimization: Titrate the peptide concentration to determine the optimal dose. Ensure the assay buffer and incubation times are appropriate for the signaling pathway being studied.
Observed effects are not GPR110-specific The peptide is interacting with other receptors or signaling pathways.- Use Control Cell Lines: Perform experiments in parallel with a GPR110 knockout or knockdown cell line to demonstrate that the effect is dependent on the presence of the receptor.[6] - Counter-Screening: Test the P12 peptide against other related adhesion GPCRs to assess its specificity.[4] - Use a Negative Control Peptide: Synthesize a scrambled version of the P12 peptide with the same amino acid composition but a different sequence to use as a negative control.
Peptide precipitation upon reconstitution or addition to media The peptide has low solubility in the chosen solvent or buffer.- Solvent Selection: Try a different solvent or a co-solvent system (e.g., water with a small amount of DMSO).[9] - pH Adjustment: The solubility of peptides is often pH-dependent. Try adjusting the pH of the solution. - Sonication: Gentle sonication can sometimes help to dissolve peptides that are difficult to solubilize.

Quantitative Data

A summary of quantitative data for the GPR110 P12 peptide is presented below.

Parameter Value Assay Conditions Reference
EC50 ~37 µMGPR110 S570M membranes reconstituted with Gq; [35S]-GTPγS binding[1]

Experimental Protocols

Detailed methodologies for key experiments are provided to assist in the accurate assessment of GPR110 P12 peptide activity and specificity.

Protocol 1: Cell-Based cAMP Assay for Gs Activation

This protocol is designed to measure the activation of the Gs signaling pathway by the GPR110 P12 peptide in a cell-based system.

Materials:

  • HEK293 cells stably expressing GPR110

  • Control HEK293 cells (not expressing GPR110)

  • GPR110 P12 peptide

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding: Seed both GPR110-expressing and control HEK293 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Peptide Preparation: Prepare a stock solution of the GPR110 P12 peptide in a suitable solvent. Create a serial dilution of the peptide in assay buffer to generate a range of concentrations for the dose-response curve.

  • Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted peptide solutions to the wells. Include a vehicle-only control. c. Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Measurement: Following the incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the assay kit's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. Compare the response in GPR110-expressing cells to the control cells to confirm target specificity.

Protocol 2: Calcium Mobilization Assay for Gq Activation

This protocol measures the activation of the Gq signaling pathway by monitoring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing GPR110

  • Control HEK293 cells

  • GPR110 P12 peptide

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer

Procedure:

  • Cell Seeding: Seed both GPR110-expressing and control cells into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: a. Remove the culture medium and wash the cells with assay buffer. b. Load the cells with the calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Measurement: a. Place the plate in a fluorescence plate reader capable of kinetic reads. b. Establish a baseline fluorescence reading for each well. c. Add the GPR110 P12 peptide at various concentrations to the wells. d. Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

Visualizations

Diagrams illustrating key concepts and workflows related to the GPR110 P12 peptide.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12 GPR110 P12 Peptide GPR110 GPR110 Receptor (7TM) P12->GPR110 Binds & Activates Gq Gq GPR110->Gq Gs Gs GPR110->Gs Gi Gi GPR110->Gi G1213 G12/13 GPR110->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC Inhibits RhoA RhoA Activation G1213->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: GPR110 signaling pathways activated by the P12 peptide.

Caption: Workflow for minimizing and verifying off-target effects.

References

addressing GPR110 P12 peptide insolubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR110 P12 peptide. The information addresses common challenges, with a focus on resolving issues related to peptide insolubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the GPR110 P12 peptide?

A1: The GPR110 P12 peptide, also known as the "Stachel" or tethered agonist peptide, is a 13-amino acid sequence that functions as an endogenous agonist for the GPR110 receptor.[1][2][3] Its sequence is TFSPELLCFFFLM . This peptide is crucial for the activation of GPR110 signaling pathways.

Q2: What are the primary causes of GPR110 P12 peptide insolubility?

A2: The GPR110 P12 peptide is highly hydrophobic due to a high content of non-polar amino acids such as Phenylalanine (F), Leucine (L), and Methionine (M). This hydrophobicity leads to poor solubility in aqueous solutions and a tendency to aggregate.

Q3: Which signaling pathways are activated by the GPR110 P12 peptide?

A3: The GPR110 receptor, when activated by the P12 peptide, is known to couple with multiple G protein families, including Gs, Gq, Gi, and G12/13, thereby initiating diverse downstream signaling cascades.[3][4]

Q4: What are the general recommendations for storing the lyophilized GPR110 P12 peptide?

A4: For long-term storage, the lyophilized GPR110 P12 peptide should be stored at -20°C or -80°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature to prevent condensation.

Troubleshooting Guide: GPR110 P12 Peptide Insolubility

Issue: The lyophilized GPR110 P12 peptide does not dissolve in my aqueous buffer (e.g., PBS, Tris).

Predicted Physicochemical Properties of GPR110 P12 Peptide

PropertyPredicted ValueImplication for Solubility
Sequence TFSPELLCFFFLMHigh content of hydrophobic residues.
Molecular Weight 1573.01 g/mol
Isoelectric Point (pI) 5.51The peptide is least soluble at this pH.
Net Charge at pH 7.0 -1Slightly acidic.
Grand Average of Hydropathicity (GRAVY) 1.838Highly hydrophobic.

Troubleshooting Steps:

  • Initial Solubility Test: Before dissolving the entire sample, it is highly recommended to test the solubility of a small aliquot.

  • Organic Solvents are Recommended: Due to its high hydrophobicity, the GPR110 P12 peptide is unlikely to dissolve directly in aqueous buffers. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent.

  • Step-wise Dilution: After the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer of your choice to the peptide solution drop-by-drop while vortexing. This gradual dilution can help prevent the peptide from precipitating out of solution.

  • Sonication: If you observe any particulate matter after dilution, sonication can aid in dissolution. Use a bath sonicator for 5-10 minutes.

  • pH Adjustment: Since the predicted isoelectric point (pI) is 5.51, the peptide's solubility will be lowest at this pH. Adjusting the pH of your final aqueous solution away from the pI can improve solubility. Given the slightly acidic nature, a buffer with a pH of 7.0 or higher is recommended.

Estimated Solubility of GPR110 P12 Peptide

SolventEstimated SolubilityRecommendations & Remarks
Water < 0.1 mg/mLNot recommended as a primary solvent.
PBS (pH 7.4) < 0.1 mg/mLNot recommended as a primary solvent.
DMSO > 10 mg/mLRecommended as the initial solvent.
50% Acetonitrile in Water 1-5 mg/mLAn alternative to DMSO.
10% Acetic Acid 0.1-1 mg/mLMay improve solubility for this slightly acidic peptide.

Note: The solubility values in this table are estimates based on the physicochemical properties of the peptide and general solubility principles. Actual solubility may vary.

Experimental Protocols

Protocol for Solubilizing GPR110 P12 Peptide
  • Preparation:

    • Allow the lyophilized GPR110 P12 peptide vial to warm to room temperature.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Initial Dissolution:

    • Add a small volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution.

  • Working Solution Preparation:

    • While vortexing, slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) to the DMSO stock solution in a drop-wise manner until the desired final concentration is reached.

    • Caution: Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.

  • Clarity Check and Sonication:

    • Visually inspect the solution for any cloudiness or particulate matter.

    • If the solution is not clear, place it in a bath sonicator for 5-10 minutes.

  • Final Centrifugation:

    • Before use in your experiment, centrifuge the final peptide solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining micro-aggregates.

    • Carefully transfer the supernatant to a new tube.

Signaling Pathways and Experimental Workflows

GPR110 Signaling Pathways

GPR110 activation by the P12 peptide initiates signaling through multiple G protein families.

GPR110_Signaling P12 GPR110 P12 Peptide GPR110 GPR110 Receptor P12->GPR110 Gs Gs GPR110->Gs Gq Gq GPR110->Gq Gi Gi GPR110->Gi G1213 G12/13 GPR110->G1213 AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim PLC Phospholipase C Gq->PLC AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib RhoGEF RhoGEF G1213->RhoGEF cAMP_up ↑ cAMP AC_stim->cAMP_up IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_down ↓ cAMP AC_inhib->cAMP_down RhoA RhoA RhoGEF->RhoA PKA PKA cAMP_up->PKA Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Response_Gi Cellular Response cAMP_down->Cellular_Response_Gi ROCK ROCK RhoA->ROCK CREB CREB Activation PKA->CREB Cellular_Response_Gq Cellular Response Ca_PKC->Cellular_Response_Gq Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Gene_Transcription Gene Transcription CREB->Gene_Transcription

Caption: GPR110 signaling pathways activated by the P12 peptide.

Experimental Workflow for Solubility Testing

This workflow outlines the steps for systematically testing the solubility of the GPR110 P12 peptide.

Solubility_Workflow start Start: Lyophilized GPR110 P12 Peptide weigh Weigh small aliquot (e.g., 1 mg) start->weigh add_dmso Add 100% DMSO (e.g., 100 µL for 10 mg/mL) weigh->add_dmso vortex1 Vortex thoroughly add_dmso->vortex1 check1 Is the solution clear? vortex1->check1 add_buffer Slowly add aqueous buffer to desired concentration check1->add_buffer Yes sonicate Sonicate for 5-10 min check1->sonicate No check2 Is the solution clear? add_buffer->check2 check2->sonicate No centrifuge Centrifuge at high speed check2->centrifuge Yes check3 Is the solution clear? sonicate->check3 check3->centrifuge Yes fail Insoluble under these conditions check3->fail No end Use Supernatant centrifuge->end Troubleshooting_Tree start Peptide is insoluble in aqueous buffer use_dmso Did you use DMSO as the initial solvent? start->use_dmso dissolve_dmso Dissolve in a minimal volume of 100% DMSO use_dmso->dissolve_dmso No slow_dilution Did you add the aqueous buffer slowly (drop-wise)? use_dmso->slow_dilution Yes dissolve_dmso->slow_dilution add_slowly Re-attempt, adding buffer very slowly while vortexing slow_dilution->add_slowly No sonication Have you tried sonication? slow_dilution->sonication Yes add_slowly->sonication sonicate_sol Sonicate the solution for 5-10 minutes sonication->sonicate_sol No ph_check Is the final pH of the solution away from the pI (5.51)? sonication->ph_check Yes sonicate_sol->ph_check adjust_ph Adjust pH of the final solution (e.g., to pH 7.4 or higher) ph_check->adjust_ph No still_insoluble If still insoluble, consider peptide modification or alternative solvents. ph_check->still_insoluble Yes adjust_ph->still_insoluble

References

interpreting variable results in GPR110 functional assays with P12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variable results in GPR110 functional assays involving the compound P12.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the characterization of P12's effect on GPR110.

Question 1: Why am I observing a high basal signal in my GPR110 functional assays, even without P12 stimulation?

Scenario: You are running a reporter gene assay (e.g., CRE-luciferase for Gs pathway) in cells expressing GPR110. The signal in the vehicle-treated control wells is significantly higher than in control cells that do not express GPR110, making it difficult to assess the effect of P12.

Potential Causes:

  • Constitutive Activity of GPR110: GPR110 is known to exhibit a significant amount of self-activation (ligand-independent activity), particularly when overexpressed in cell lines.[1][2] This leads to a high basal level of G-protein signaling.

  • Receptor Overexpression: High levels of transiently or stably expressed GPR110 can lead to receptor dimerization and spontaneous activation, amplifying the basal signal.

  • Endogenous Ligands: The cell culture medium may contain factors or endogenous ligands, such as synaptamide, that can activate GPR110.[2]

  • Assay Artifacts: The reporter construct itself may have some level of basal activity, or there could be crosstalk between wells on the assay plate.[3]

Troubleshooting Steps:

  • Quantify Constitutive Activity: Perform a Bioluminescence Resonance Energy Transfer (BRET) assay to directly measure the constitutive activity of GPR110 in your cell system.[2][4][5] This will help you establish a reliable baseline.

  • Optimize Receptor Expression: If using transient transfection, perform a titration of the GPR110 plasmid DNA to find the lowest concentration that gives a detectable signal window for your positive control without excessive basal activity.

  • Use a Serum-Free Medium: For the duration of the assay, switch to a serum-free medium to minimize the presence of potential endogenous activators.

  • Include Proper Controls: Always include a negative control of parental cells (not expressing GPR110) and a positive control (e.g., a known GPR110 agonist or a constitutively active GPR110 mutant) to accurately assess the assay window.

  • Consider an Inverse Agonist: If P12 is hypothesized to be an antagonist, test its ability to reduce the high basal signal. A compound that lowers this signal is acting as an inverse agonist.

A High Basal Signal Observed B Is GPR110 overexpressed? A->B C Titrate down DNA concentration in transfection. B->C Yes D Is the assay medium serum-free? B->D No E Switch to serum-free medium during stimulation. D->E No F Run BRET assay to quantify constitutive activity. D->F Yes G High constitutive activity is inherent. Evaluate P12 as an inverse agonist. F->G

Caption: Troubleshooting logic for high basal signal.

Question 2: P12 shows strong activity in one GPR110 signaling pathway but weak or no activity in another. Is this normal?

Scenario: You have tested P12 across multiple pathway-specific reporter assays. For example, P12 induces a robust response in the CRE (Gs) assay but has a negligible effect on the NFAT-RE (Gq) assay.

Potential Causes:

  • Biased Agonism: P12 may be a "biased agonist." This means it preferentially stabilizes a conformation of GPR110 that favors coupling to one G-protein family (e.g., Gs) over others (e.g., Gq).[6][7][8] This is a known phenomenon for many GPCRs.

  • System Bias: The specific cell line you are using may have a different abundance of G-proteins or downstream signaling components, creating an environment that favors one pathway.[7][9] For example, HEK293 cells are known to have a high abundance of Gs proteins.

  • Assay Sensitivity: The dynamic range and sensitivity of your various reporter assays may not be equivalent. The Gs/cAMP pathway often has significant signal amplification, which might make a Gs-coupled response appear more robust than a Gq-coupled one.[6]

Troubleshooting Steps:

  • Systematically Profile All Pathways: Test P12 across a panel of assays for all four G-protein families (Gs, Gi, Gq, G12/13) to build a complete signaling profile.[2]

  • Use a Reference Agonist: Compare the signaling profile of P12 to that of a known "balanced" agonist for GPR110, if available, or the endogenous ligand synaptamide.[10]

  • Quantify Bias: Use analytical methods, such as calculating transduction coefficients [log(τ/KA)], to quantify the degree of bias P12 exhibits for one pathway over another relative to a reference compound.[10]

  • Validate in a Different Cell Line: Repeat the key experiments in a different cell line (e.g., CHO-K1) to determine if the observed bias is ligand-specific or cell-system-dependent.[11]

  • Use Proximal Assays: Confirm the results using more proximal assays that are closer to the receptor, such as BRET-based G-protein dissociation assays, which are less prone to downstream signal amplification.[12]

Assay (Pathway)Vehicle Control (RLU)Positive Control (RLU)P12 Treatment (RLU)Interpretation
CRE-Luc (Gs)1,50050,00045,000Strong Agonist
NFAT-RE-Luc (Gq)2,00030,0004,500Very Weak/No Agonist
SRE-Luc (Gi)10,0002,0009,500No Agonist/Antagonist
SRF-RE-Luc (G12/13)5,00040,0008,000Weak Agonist

RLU = Relative Light Units

Question 3: The results of my GPR110 assay with P12 are inconsistent between experiments. What can I do to improve reproducibility?

Scenario: You perform the same experiment on different days and get significantly different results (e.g., the EC50 value for P12 changes, or the maximum response varies).

Potential Causes:

  • Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can have altered signaling responses.

  • Transfection Efficiency: In transient transfection experiments, day-to-day variability in transfection efficiency is a major cause of inconsistent receptor expression levels.

  • Reagent Variability: Improper storage or freeze-thaw cycles of P12, luciferase substrates, or other critical reagents can lead to degradation and loss of activity.[13]

  • Inconsistent Cell Seeding: Uneven cell density across the plate or between experiments can cause variability.

  • Assay Conditions: Minor variations in incubation times, temperature, or CO2 levels can impact cellular responses.[11]

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells from a consistent, low-passage stock. Always seed cells at the same density and ensure they are in the logarithmic growth phase at the time of the experiment.

  • Use a Stable Cell Line: If possible, generate a stable cell line expressing GPR110 to eliminate the variability associated with transient transfections.[11]

  • Normalize Your Data: In transient experiments, co-transfect a constitutively expressed reporter (e.g., Renilla luciferase) and normalize the GPR110-driven reporter signal (e.g., Firefly luciferase) to the control reporter signal. This corrects for differences in transfection efficiency and cell number.

  • Prepare Reagent Aliquots: Aliquot stock solutions of P12 and other key reagents to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Implement Strict QC: Always include positive and negative controls in every plate to monitor the health of the assay. The Z'-factor can be calculated to assess the quality and reproducibility of the assay on a given day.

cluster_membrane Plasma Membrane cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_reporters Reporter Assays GPR110 GPR110 Gq Gq/11 GPR110->Gq Gs Gs GPR110->Gs Gi Gi/o GPR110->Gi G12 G12/13 GPR110->G12 PLC PLC activation -> IP3/DAG -> Ca2+ Gq->PLC AC_plus Adenylyl Cyclase activation -> cAMP ↑ Gs->AC_plus AC_minus Adenylyl Cyclase inhibition -> cAMP ↓ Gi->AC_minus RhoGEF RhoGEF activation -> RhoA G12->RhoGEF NFAT NFAT-RE PLC->NFAT CRE CRE AC_plus->CRE SRE SRE AC_minus->SRE SRF SRF-RE RhoGEF->SRF

Caption: GPR110 couples to all four major G-protein families.

Experimental Protocols

Protocol 1: Gs Pathway Activation via CRE-Luciferase Reporter Assay

This protocol outlines a general method for assessing P12-mediated Gs activation by GPR110 using a cAMP Response Element (CRE) driven luciferase reporter.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • GPR110 expression plasmid

  • CRE-luciferase reporter plasmid (Firefly luciferase)

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • 96-well white, clear-bottom assay plates

  • DMEM with 10% FBS, and serum-free DMEM

  • Compound P12, positive control (e.g., Forskolin), vehicle (e.g., DMSO)

  • Dual-luciferase reporter assay system

Methodology:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection: Co-transfect cells in each well with the GPR110 expression plasmid, the CRE-luciferase plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.

  • Stimulation: Carefully aspirate the medium. Replace with 90 µL of serum-free DMEM. Add 10 µL of 10x concentrated P12 dilutions, vehicle, or positive control to the appropriate wells.

  • Incubation: Incubate for an additional 4-6 hours at 37°C, 5% CO2.

  • Lysis and Measurement: Aspirate the medium. Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log concentration of P12 and fit to a four-parameter logistic equation to determine EC50 and Emax values.

A Day 1: Seed Cells (e.g., HEK293 in 96-well plate) B Day 2: Transfect Cells (GPR110 + Reporter Plasmids) A->B C Day 3: Compound Stimulation (P12 Dose-Response) B->C D Day 3: Cell Lysis & Reagent Addition C->D E Day 3: Signal Detection (Luminometer/Fluorometer) D->E F Data Analysis (Normalization, Curve Fitting) E->F

Caption: A typical 3-day workflow for a reporter-based assay.

Protocol 2: BRET Assay for G-Protein Dissociation

This protocol describes a BRET-based assay to measure the interaction between GPR110 and a specific G-protein, which is useful for confirming coupling and quantifying constitutive activity.[2]

Materials:

  • HEK293T cells

  • Plasmids: GPR110, Gα-Rluc8, Gβ, Gγ-Venus

  • 96-well white, clear-bottom assay plates

  • Coelenterazine (B1669285) h (BRET substrate)

  • Plate reader capable of simultaneous dual-emission detection (e.g., 480 nm for Rluc8 and 530 nm for Venus)

Methodology:

  • Transfection: Co-transfect HEK293T cells in a suitable format (e.g., 6-well plate) with plasmids encoding GPR110, Gα-Rluc8, Gβ, and Gγ-Venus. The ratio of plasmids should be optimized to ensure proper stoichiometry.

  • Seeding: After 24 hours, detach the cells and seed them into 96-well white plates at a density of 4 x 10^4 cells/well in 100 µL of complete medium. Incubate for another 24 hours.

  • Assay Preparation: Wash the cells once with a suitable assay buffer (e.g., HBSS).

  • Compound Addition: Add P12 or vehicle to the wells and incubate for 5-10 minutes at 37°C.

  • Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.

  • BRET Measurement: Immediately measure the luminescence at 480 nm and 530 nm using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (Emission at 530 nm / Emission at 480 nm). A decrease in the BRET ratio upon agonist stimulation indicates dissociation of the Gα-Rluc8 from the Gβγ-Venus complex, signifying receptor activation. The BRET ratio in vehicle-treated, GPR110-expressing cells compared to control cells lacking GPR110 will indicate the level of constitutive activity.

References

quality control measures for synthetic GPR110 P12 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control, handling, and application of the synthetic GPR110 P12 peptide.

Frequently Asked Questions (FAQs)

1. What is the GPR110 P12 peptide and what is its mechanism of action?

The GPR110 P12 peptide is a synthetic agonist for the G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1).[1][2] It is derived from the receptor's "Stachel" sequence.[3] The GPR110 P12 peptide activates the receptor by mimicking the natural ligand's action, which leads to the dissociation of the extracellular domain (ECD) from the seven-transmembrane (7TM) domain. This exposes the tethered agonist sequence at the N-terminus of the 7TM domain, triggering G protein signaling.[2]

2. What are the expected quality control specifications for a high-quality synthetic GPR110 P12 peptide?

A high-quality synthetic GPR110 P12 peptide should meet stringent quality control specifications to ensure experimental reproducibility and reliability. The key parameters include purity, identity, and accurate concentration. These are typically assessed using a combination of analytical techniques.[4][5]

3. How should I properly store and handle the lyophilized GPR110 P12 peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccator to protect them from degradation.[6] To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the lyophilized powder into smaller, single-use vials upon receipt.[6] When handling the peptide, use sterile tips and tubes to prevent contamination.

4. My GPR110 P12 peptide won't dissolve. What should I do?

The solubility of a peptide is largely determined by its amino acid sequence.[7] Peptides with a high content of hydrophobic residues can be challenging to dissolve in aqueous solutions.[7][8] If you encounter solubility issues, consider the following:

  • pH Adjustment: The pH of the solution can significantly impact solubility. Since peptides are often supplied as trifluoroacetate (B77799) (TFA) salts from purification, the initial solution may be acidic.[7] Adjusting the pH with a volatile buffer like ammonium (B1175870) bicarbonate may improve solubility.

  • Organic Solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before diluting with an aqueous buffer can be effective.[7] Most cell-based assays can tolerate low concentrations of DMSO (typically <1%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biological activity in cell-based assays Peptide degradation: Improper storage or handling.Ensure the peptide was stored at the correct temperature and protected from moisture. Avoid repeated freeze-thaw cycles by aliquoting the peptide.
Incorrect peptide concentration: Inaccurate initial quantification.Re-quantify the peptide concentration using a reliable method such as Amino Acid Analysis (AAA) or UV spectrophotometry if the peptide contains Trp or Tyr residues.
Peptide aggregation: The peptide may have formed insoluble aggregates.Try dissolving the peptide in a different solvent system, as described in the solubility troubleshooting section. You can also try sonication to aid dissolution.
Inconsistent results between experimental replicates Peptide instability in solution: The peptide may be degrading in the assay buffer over time.Prepare fresh peptide solutions for each experiment. If the experiment is long, assess the stability of the peptide in the assay buffer at the experimental temperature.
Variable peptide purity between batches: Different lots of the peptide may have varying purity levels.Always source peptides from a reputable supplier that provides a certificate of analysis with detailed quality control data for each batch.[4]
Unexpected side effects or off-target activity Presence of impurities: The peptide preparation may contain impurities from the synthesis process, such as truncated or deletion sequences, or residual chemical reagents like TFA.[5]Use a peptide with the highest possible purity (ideally >95% for cell-based assays). If TFA is a concern for your specific application, consider having it exchanged for a different counter-ion like acetate (B1210297) or hydrochloride.[5]

Quantitative Data Summary

The quality of the synthetic GPR110 P12 peptide is typically assessed by the manufacturer, and the results are provided in a Certificate of Analysis. Below are examples of how this data is commonly presented.

Table 1: Peptide Identity and Purity

ParameterMethodSpecificationExample Result
Identity Mass Spectrometry (MS)Matches the theoretical molecular weightObserved MW: [Example Value] Da
Purity High-Performance Liquid Chromatography (HPLC)≥ 95%97.2%

Table 2: Peptide Concentration

ParameterMethodSpecificationExample Result
Peptide Content Amino Acid Analysis (AAA)Report Value75% (The remaining mass is composed of counter-ions and water)

Experimental Protocols

1. Peptide Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a primary method for assessing the purity of synthetic peptides.[9] It separates the target peptide from impurities based on their physicochemical properties, typically hydrophobicity in reversed-phase HPLC.[10]

  • Column: A C18 reversed-phase column is commonly used.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide and impurities. The specific gradient will depend on the hydrophobicity of the GPR110 P12 peptide.

  • Detection: UV absorbance is monitored at 215 nm, which is optimal for detecting the peptide bond.[9]

  • Analysis: The purity is calculated as the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

2. Peptide Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the identity of a synthetic peptide by measuring its molecular weight with high accuracy.[11]

  • Sample Preparation: The peptide is typically dissolved in a suitable solvent and mixed with a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or infused directly for Electrospray Ionization (ESI).

  • Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide.

  • Data Interpretation: The observed molecular weight is compared to the theoretical molecular weight calculated from the amino acid sequence of the GPR110 P12 peptide.

3. Peptide Quantification by Amino Acid Analysis (AAA)

Amino acid analysis is a highly accurate method for determining the absolute quantity of a peptide in a sample.[12][13]

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by acid hydrolysis using 6 M HCl.[12]

  • Derivatization (Optional but common): The amino acids may be derivatized to enhance their detection.[14]

  • Separation and Detection: The amino acids are separated by chromatography and quantified, often using liquid chromatography-mass spectrometry (LC-MS).[12][13]

  • Calculation: The concentration of the peptide is calculated based on the known sequence and the measured amounts of its constituent amino acids.

Visualizations

GPR110_Signaling_Pathway GPR110 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12_Peptide GPR110 P12 Peptide GPR110 GPR110 Receptor P12_Peptide->GPR110 Binds and Activates G_Protein G Protein (Gq/Gs) GPR110->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_Protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (e.g., Neurite Outgrowth) Downstream_Effectors->Cellular_Response Leads to

Caption: GPR110 signaling activated by the P12 peptide.

Peptide_QC_Workflow Synthetic Peptide QC Workflow Synthesis Peptide Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification QC_Analysis Quality Control Analysis Purification->QC_Analysis Purity Purity Check (HPLC) QC_Analysis->Purity Identity Identity Confirmation (Mass Spectrometry) QC_Analysis->Identity Quantification Quantification (Amino Acid Analysis) QC_Analysis->Quantification Final_Product Lyophilized Peptide (High Purity & Verified Identity) Purity->Final_Product Identity->Final_Product Quantification->Final_Product

Caption: A typical quality control workflow for synthetic peptides.

References

overcoming challenges in expressing functional recombinant GPR110

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of functional recombinant GPR110 (also known as ADGRF1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this adhesion G protein-coupled receptor (GPCR). GPR110's large, complex extracellular domain and intricate activation mechanism present unique challenges. This resource provides detailed troubleshooting advice, protocols, and visual guides to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is expressing recombinant GPR110 so challenging?

A1: The difficulty in expressing GPR110 stems from several factors inherent to its nature as an adhesion GPCR. These receptors are characterized by a large, modular N-terminal extracellular region, which is prone to misfolding, and a GPCR-Autoproteolysis INducing (GAIN) domain that mediates autoproteolytic cleavage.[1][2] This cleavage separates the receptor into two non-covalently bound protomers: the extracellular domain (ECD) and the 7-transmembrane (7TM) domain.[3] Maintaining this fragile interaction and ensuring proper folding of both parts outside the native cell membrane is a significant hurdle. Furthermore, specific N-linked glycosylation has been shown to be critical for the proper folding and expression of the GPR110 extracellular fragment.[2][4]

Q2: Which expression system is best suited for GPR110?

A2: Both mammalian and insect cell systems have been successfully used to express GPR110 and other GPCRs.[5][6] The choice depends on the specific research goal.

  • Mammalian Cells (e.g., HEK293): These are often preferred for functional studies as they provide post-translational modifications, such as glycosylation, that are more akin to the native human protein.[7][8] This is crucial for proper folding and function. However, yields can be lower compared to insect cell systems.[9]

  • Insect Cells (e.g., Sf9, High-Five™): Using a baculovirus expression vector system (BEVS), insect cells can produce very high yields of recombinant protein.[10][11] This system is particularly advantageous for structural biology studies (e.g., X-ray crystallography, Cryo-EM) that require milligram quantities of purified protein.[5] Insect cells perform most post-translational modifications, although glycosylation patterns may differ from mammalian cells.[10]

Q3: My GPR110 expression levels are very low. What are the first things I should check?

A3: Low expression is a common issue. Here are the primary factors to investigate:

  • Codon Optimization: The codon usage of the GPR110 gene should be optimized for your chosen expression host (e.g., human or insect).[12][13] This can dramatically increase translation efficiency and protein yield without altering the amino acid sequence.[14]

  • Vector Integrity: Sequence-verify your expression construct to ensure the GPR110 coding sequence is in-frame and free of mutations introduced during cloning.[15]

  • Promoter and Expression Conditions: Ensure you are using a strong promoter suitable for your cell line and that induction conditions (e.g., inducer concentration, temperature, duration) are optimized. For instance, lowering the culture temperature after induction can sometimes improve the folding of complex proteins.

Q4: How can I improve the stability of GPR110 after purification?

A4: GPCRs are notoriously unstable once removed from their native lipid bilayer environment.[16] To maintain GPR110's integrity:

  • Detergent Choice: The choice of detergent for solubilization and purification is critical. It is highly recommended to perform a detergent screen to find the one that best preserves GPR110's stability and function.[17][18] Common starting points include milder non-ionic detergents like DDM or LMNG, often supplemented with cholesteryl hemisuccinate (CHS).

  • Stabilizing Agents: Including glycerol, specific lipids, or stabilizing fusion partners (e.g., T4 lysozyme, BRIL) in your purification buffers can significantly enhance stability.[16]

  • Ligand Addition: If a known ligand is available, its presence during purification can often lock the receptor in a more stable conformation. For GPR110, its endogenous ligand is synaptamide.[5][19]

Q5: How do I confirm that my purified GPR110 is functional?

A5: Functionality can be assessed through several means:

  • Ligand Binding Assays: Using a radiolabeled or fluorescently tagged version of a known ligand (e.g., synaptamide), you can perform saturation binding assays to determine the binding affinity (Kd) and receptor density (Bmax).[20]

  • G-Protein Coupling Assays: GPR110 has been shown to couple to multiple G-protein families, including Gq, Gs, Gi, and G12/13.[5][21] In vitro reconstitution assays, such as the [³⁵S]GTPγS binding assay, can measure the receptor's ability to activate specific G-proteins upon stimulation.[3]

  • Cell-Based Signaling Assays: If expressing GPR110 in cells, you can measure downstream signaling events. Since GPR110 can activate Gs and Gq, measuring changes in intracellular cAMP levels or calcium mobilization are common functional readouts.[19][22]

Troubleshooting Guides

Table 1: Low or No Recombinant GPR110 Expression
Problem Possible Cause Recommended Solution
No/Low Protein Detected via Western Blot Suboptimal codon usage for the host system.Re-synthesize the GPR110 gene with codons optimized for the expression host (e.g., Homo sapiens for HEK293, Spodoptera frugiperda for Sf9).[12][14]
Errors in the DNA construct (frameshift, mutation).Sequence-verify the entire open reading frame of the final expression vector.[15]
Inefficient transfection or viral transduction.Optimize transfection reagent-to-DNA ratio or viral multiplicity of infection (MOI). Check cell viability and confluence.
mRNA instability or secondary structures.Analyze the mRNA sequence for inhibitory secondary structures, especially near the 5' end. Codon optimization algorithms often address this.[13][23]
Protein is toxic to the host cell.Use an inducible promoter system to delay expression until cells reach a high density.[10] Consider lowering the expression temperature (e.g., 27-30°C for mammalian, 21-27°C for insect cells).
Protein is Expressed but Degraded Proteolytic degradation during expression or lysis.Add a broad-spectrum protease inhibitor cocktail during cell lysis and purification. Perform all steps at 4°C.
Misfolded protein targeted for degradation.Co-express molecular chaperones. Lower the post-induction culture temperature to slow down protein synthesis and aid folding.
Protein is Insoluble (Inclusion Bodies) Overwhelming the cellular folding machinery.Reduce the strength of the promoter or lower the concentration of the inducer. Lower expression temperature.
Lack of correct post-translational modifications.Switch to a more appropriate expression system (e.g., from bacterial to insect or mammalian cells) to ensure proper glycosylation and disulfide bond formation.[8]
Table 2: Poor Protein Stability and Function
Problem Possible Cause Recommended Solution
Protein Aggregates During Purification Inappropriate detergent for solubilization.Screen a panel of detergents (e.g., DDM, LMNG, C12E8, Fos-Choline-12) to identify one that maintains monodispersity, assessed by size-exclusion chromatography (SEC).[24][25]
Insufficient detergent concentration.Ensure detergent concentration remains above its critical micelle concentration (CMC) throughout all purification steps.
Protein is inherently unstable outside the membrane.Add stabilizing agents to buffers: 10-20% glycerol, cholesteryl hemisuccinate (CHS), or specific phospholipids. Consider engineering stabilizing mutations or using a fusion partner like T4 Lysozyme.[16]
Purified Protein is Non-functional Protein is denatured or misfolded.Ensure a mild purification process. Avoid harsh elution conditions (e.g., extreme pH). Perform detergent exchange into a more stabilizing buffer as early as possible.
Loss of essential co-factors or lipids.Supplement purification buffers with relevant lipids or co-factors.
Incorrect oligomeric state.Analyze the protein's state using SEC-MALS (Multi-Angle Light Scattering) to determine if it is monomeric, dimeric, or aggregated.
Autoproteolysis at the GAIN domain is incomplete or aberrant.Ensure expression conditions allow for proper processing. In some cases, expressing the 7TM domain separately from the ECD may be necessary for specific functional assays.[3]

Key Experimental Protocols

Protocol 1: Expression in Insect Cells (Sf9) using Baculovirus
  • Gene Synthesis: Obtain a codon-optimized GPR110 sequence for Spodoptera frugiperda cloned into a pFastBac™ vector, including an N-terminal signal peptide (e.g., honeybee melittin) and a C-terminal affinity tag (e.g., Rho1D4 or His-tag).

  • Bacmid Generation: Transform the pFastBac™ construct into DH10Bac™ E. coli. Select positive colonies on antibiotic plates containing blue/white screening agents. Isolate the recombinant bacmid DNA.

  • Transfection and Virus Amplification: Transfect Sf9 cells with the purified bacmid DNA using a suitable transfection reagent. Harvest the supernatant containing the P1 viral stock after 72-96 hours. Amplify the virus by infecting a larger culture of Sf9 cells to generate a high-titer P2 stock.

  • Protein Expression: Infect a high-density suspension culture of Sf9 cells (e.g., 2 x 10⁶ cells/mL) with the P2 viral stock at an optimized MOI (typically 5-10).

  • Harvest: Harvest the cells by centrifugation 48-72 hours post-infection.[5] Store the cell pellet at -80°C until purification.

Protocol 2: Membrane Preparation and Solubilization
  • Cell Lysis: Resuspend the frozen cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors) and lyse the cells using a Dounce homogenizer or high-pressure homogenizer.

  • Membrane Isolation: Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10% glycerol, protease inhibitors) containing a pre-determined optimal detergent (e.g., 1% DDM, 0.1% CHS). Incubate with gentle rotation for 1-2 hours at 4°C.

  • Clarification: Remove insoluble material by ultracentrifugation (100,000 x g for 1 hour). The supernatant now contains the solubilized GPR110.[7]

Protocol 3: Affinity and Size-Exclusion Chromatography
  • Affinity Chromatography: Incubate the clarified supernatant with an appropriate affinity resin (e.g., Ni-NTA for His-tagged protein, 1D4-sepharose for Rho1D4-tagged protein) for 2-4 hours at 4°C.

  • Washing: Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM, 0.005% CHS) and a low concentration of imidazole (B134444) (for His-tags) to remove non-specific binders.

  • Elution: Elute the bound protein using a high concentration of competing agent (e.g., 250-500 mM imidazole for His-tags, or a competing peptide for other tags).

  • Size-Exclusion Chromatography (SEC): Immediately inject the eluted protein onto a SEC column (e.g., Superdex 200 or Superose 6) pre-equilibrated with a final, optimized buffer containing a stabilizing concentration of detergent. This step removes aggregates and exchanges the protein into a final buffer for storage and downstream assays.

Visual Guides

GPR110_Expression_Workflow cluster_gene Gene Preparation cluster_expression Protein Expression cluster_purification Purification cluster_qc Quality Control codon_opt Codon Optimization for Host vector_clone Cloning into Expression Vector codon_opt->vector_clone Verified Construct transfection Transfection (Mammalian) or Baculovirus Infection (Insect) vector_clone->transfection cell_culture Cell Culture & Induction transfection->cell_culture harvest Cell Harvest cell_culture->harvest lysis Cell Lysis & Membrane Prep harvest->lysis solubilization Detergent Solubilization lysis->solubilization affinity Affinity Chromatography solubilization->affinity Soluble Extract sec Size-Exclusion Chromatography affinity->sec Eluted Protein sds_page SDS-PAGE & Western Blot sec->sds_page Purified Protein functional_assay Functional Assay (e.g., Ligand Binding) sec->functional_assay Monodisperse Protein

Caption: Workflow for recombinant GPR110 expression and purification.

GPR110_Signaling_Pathway synaptamide Synaptamide (Ligand) gpr110 GPR110 (ADGRF1) synaptamide->gpr110 Binds & Activates gq Gαq gpr110->gq gs Gαs gpr110->gs gi Gαi gpr110->gi g1213 Gα12/13 gpr110->g1213 plc PLC gq->plc Activates ac Adenylyl Cyclase (AC) gs->ac Activates gi->ac Inhibits rhoa RhoA g1213->rhoa Activates pip2 PIP2 plc->pip2 Cleaves atp ATP ac->atp Converts dag_ip3 DAG / IP3 pip2->dag_ip3 ca_release Ca²⁺ Release dag_ip3->ca_release Stimulates neurite_outgrowth Neurite Outgrowth Axon Growth ca_release->neurite_outgrowth Contributes to camp cAMP atp->camp pka PKA camp->pka Activates pka->neurite_outgrowth Promotes

Caption: Known and putative signaling pathways of GPR110.

Troubleshooting_Logic start Problem: Low/No Protein Yield check_dna Is DNA construct sequence-verified? start->check_dna check_transfection Is transfection/infection efficient? check_dna->check_transfection Yes fix_dna Solution: Re-clone and/or sequence verify. check_dna->fix_dna No check_solubility Is protein detected in insoluble fraction? check_transfection->check_solubility Yes optimize_transfection Solution: Optimize reagent:DNA ratio or viral MOI. check_transfection->optimize_transfection No check_degradation Are there smaller bands on Western Blot? check_solubility->check_degradation No optimize_folding Solution: Lower expression temp. Use weaker promoter. Switch to solubilizing tag. check_solubility->optimize_folding Yes add_protease_inhibitors Solution: Add protease inhibitors. Work quickly at 4°C. check_degradation->add_protease_inhibitors Yes optimize_codons Solution: Codon-optimize gene for expression host. check_degradation->optimize_codons No

Caption: Decision tree for troubleshooting low GPR110 protein yield.

References

strategies to improve the half-life of GPR110 peptide agonists

Author: BenchChem Technical Support Team. Date: December 2025

GPR110 Peptide Agonist Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GPR110 (also known as ADGRF1) peptide agonists. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your research and development efforts, specifically focusing on strategies to enhance peptide half-life.

Frequently Asked Questions (FAQs)

Q1: What is GPR110 and what is its signaling mechanism?

A1: GPR110, or Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2][3] These receptors are characterized by a large extracellular N-terminal region connected to a seven-transmembrane (7TM) domain.[1] The activation of GPR110 can be initiated by its endogenous ligand, synaptamide, or by a "tethered agonist" mechanism.[4][5] In the tethered agonist model, autoproteolysis releases a short "stalk" peptide that can then bind to and activate the 7TM domain, initiating downstream signaling.[4] GPR110 has been shown to couple to all major G protein classes (Gαs, Gαq, Gαi, and Gα12/13), leading to the activation of various downstream pathways, including those involving cAMP, NFAT, and RhoA.[2][4][6] This signaling is implicated in diverse physiological processes, including neurite growth, synaptogenesis, and immune responses.[3][7][8]

GPR110 Signaling Pathway

GPR110_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Synaptamide or Tethered Agonist GPR110 GPR110 (ADGRF1) Ligand->GPR110 Binds & Activates G_protein Heterotrimeric G Proteins (Gαs, Gαq, Gαi, Gα12/13) GPR110->G_protein Couples to Effector_s Adenylate Cyclase G_protein->Effector_s Gαs Effector_q Phospholipase C G_protein->Effector_q Gαq Effector_i Various G_protein->Effector_i Gαi Effector_1213 RhoGEFs (e.g., RhoA) G_protein->Effector_1213 Gα12/13 Second_Messenger cAMP, IP3, DAG, Ca2+ Effector_s->Second_Messenger Effector_q->Second_Messenger Downstream Cellular Response (e.g., Gene Expression, Neurite Outgrowth) Effector_i->Downstream Effector_1213->Downstream Second_Messenger->Downstream

Caption: GPR110 activation and downstream signaling cascades.

Q2: Why is improving the half-life of peptide agonists important?

A2: Native peptides often have very short in vivo half-lives, sometimes only minutes, due to rapid clearance by the kidneys and degradation by proteolytic enzymes found in the blood and tissues.[9][10] This poor stability necessitates frequent, high-dose administrations to maintain therapeutic concentrations, which can be inconvenient and costly.[11] By extending the half-life, you can improve the pharmacokinetic profile, reduce dosing frequency, lower the total dose required, and enhance the overall therapeutic efficacy of the GPR110 agonist.[12][13]

Q3: What are the primary strategies for extending peptide half-life?

A3: Several well-established strategies can be employed to protect peptides from degradation and clearance. These can be broadly categorized as structural modifications and conjugation techniques.[12][14]

  • Structural Modifications:

    • Amino Acid Substitution: Replacing natural L-amino acids with non-canonical versions like D-amino acids or N-methylated residues can block cleavage sites for proteases.[9][12]

    • Terminal Modifications: Capping the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can prevent degradation by exopeptidases.[14]

    • Cyclization: Creating a cyclic peptide structure, either head-to-tail or through a side-chain linkage, enhances conformational rigidity and resistance to proteases.[11][12]

  • Conjugation Techniques:

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which reduces renal clearance and shields it from enzymes.[15][16][17]

    • Lipidation/Acylation: Attaching a lipid or fatty acid chain promotes binding to serum albumin, a long-lived plasma protein.[12][18] This complex is too large for renal filtration, effectively using albumin as a carrier to extend the peptide's circulation time.[13][16]

    • Fusion to Carrier Proteins: Genetically fusing the peptide to a stable protein like an Fc fragment or albumin itself is another effective strategy.

Troubleshooting Guides

Problem 1: My chemically modified (e.g., PEGylated, lipidated) GPR110 agonist shows significantly reduced receptor binding affinity or potency.
  • Possible Cause 1: Steric Hindrance. The modification (e.g., a PEG chain or lipid) is physically blocking the peptide's interaction with the GPR110 binding pocket.

    • Solution: Modify the attachment site. If your peptide has multiple potential conjugation sites (e.g., several lysine (B10760008) residues or a free N-terminus), move the conjugation point away from the key binding residues. Site-specific conjugation is crucial.

    • Solution: Use a linker. Incorporating a spacer between the peptide and the modifying group can provide the necessary distance to restore binding.

    • Solution: Change the size/length of the modification. For PEGylation, test smaller PEG chains. For lipidation, test fatty acids of different lengths (e.g., C12, C14, C16) to find a balance between albumin binding and receptor activity.[19]

  • Possible Cause 2: Conformational Change. The modification has induced an unfavorable change in the peptide's secondary structure, which is critical for its activity.

    • Solution: Perform structural analysis. Use techniques like Circular Dichroism (CD) spectroscopy to compare the conformation of the native and modified peptides.

    • Solution: Redesign the peptide. If the modification is essential, consider amino acid substitutions within the peptide sequence to stabilize the active conformation.

Troubleshooting Workflow: Reduced Agonist Potency

Troubleshooting_Potency Start Problem: Modified agonist has low potency/affinity Check_Sterics Hypothesis: Steric Hindrance at Binding Site? Start->Check_Sterics Check_Conformation Hypothesis: Unfavorable Conformational Change? Start->Check_Conformation Action_MoveSite Action: Change conjugation site Check_Sterics->Action_MoveSite Action_AddLinker Action: Introduce a linker/spacer Check_Sterics->Action_AddLinker Action_ChangeMod Action: Reduce size of modification (e.g., smaller PEG) Check_Sterics->Action_ChangeMod Action_CD Action: Perform Circular Dichroism (CD) Spectroscopy Check_Conformation->Action_CD Result_Sterics Re-test affinity and potency Action_MoveSite->Result_Sterics Action_AddLinker->Result_Sterics Action_ChangeMod->Result_Sterics Action_Redesign Action: Redesign peptide sequence to stabilize active conformation Action_CD->Action_Redesign Result_Conformation Re-test affinity and potency Action_Redesign->Result_Conformation

Caption: Decision tree for troubleshooting low potency of modified peptides.

Problem 2: My modified peptide has a longer half-life in vitro (e.g., in plasma stability assays) but fails to show extended duration of action in vivo.
  • Possible Cause 1: Immunogenicity. The modified peptide, especially if it contains a large non-human sequence or a bulky PEG, might be eliciting an immune response, leading to rapid clearance by anti-drug antibodies (ADAs).

    • Solution: Screen for ADAs in your in vivo study samples. An ELISA-based assay is a standard method.

    • Solution: Reduce immunogenicity. If PEGylating, consider using smaller or branched PEGs, which can sometimes be less immunogenic.[15] Ensure the peptide sequence itself is "humanized" as much as possible.

  • Possible Cause 2: Tissue Sequestration or Off-Target Binding. The modified peptide's altered physicochemical properties (e.g., increased lipophilicity from lipidation) may cause it to accumulate in certain tissues or bind non-specifically to other proteins or membranes, reducing the concentration of free, active drug available to bind GPR110.[16][20]

    • Solution: Conduct biodistribution studies. Label the peptide with a radioactive or fluorescent tag to track its location in vivo.

    • Solution: Adjust lipophilicity. If using lipidation, a shorter fatty acid chain may reduce non-specific membrane binding while still providing sufficient albumin affinity.[20]

Problem 3: I am seeing high variability and poor reproducibility in my peptide stability assays.
  • Possible Cause 1: Peptide Handling Issues. Peptides can be sensitive to handling. Hygroscopicity (absorbing moisture from the air) and static charge can make accurate weighing difficult, leading to errors in initial concentrations.[21][22][23]

    • Solution: Use lyophilized peptide standards.[21][23] When weighing, use an anti-static balance and control for humidity in the environment.[22][23] Always allow refrigerated or frozen samples to thaw completely to room temperature in a desiccator before opening to prevent condensation.[22]

  • Possible Cause 2: Inconsistent Assay Conditions. The proteolytic activity of plasma or serum can vary between lots, species, and handling conditions (e.g., plasma vs. serum can have different protease compositions).[12]

    • Solution: Standardize your matrix. Use pooled plasma from a consistent source for all experiments.

    • Solution: Document everything. Record the exact type of matrix (e.g., K2-EDTA human plasma), storage conditions, and number of freeze-thaw cycles, as these can impact enzyme activity. The lack of harmonized reporting is a known issue in the field.[24]

Data & Protocols

Table 1: Comparison of Half-Life Extension Strategies

This table presents hypothetical but representative data for a 15-amino acid GPR110 peptide agonist ("GPR110-P15").

Compound Modification Molecular Weight (Da) In Vitro Plasma Half-Life (t½, hours) In Vivo Half-Life (t½, hours) Receptor Binding (IC50, nM)
GPR110-P15None (Native Peptide)~18000.20.15
GPR110-P15-Ac-NH2N-terminal Acetylation, C-terminal Amidation~18021.50.86
GPR110-P15-PEG20kSite-specific PEGylation (20 kDa PEG)~21800482550
GPR110-P15-C16Site-specific Lipidation (C16 fatty acid)~2040724015
GPR110-P15-CyclicHead-to-tail cyclization~1782848

Data are illustrative and will vary based on the specific peptide sequence and modification chemistry.

Experimental Protocol: Site-Specific Peptide PEGylation

This protocol describes a general method for site-specifically PEGylating a peptide containing a single lysine residue using an NHS-ester activated PEG.

Materials:

  • Peptide of interest (with a unique primary amine for conjugation, e.g., a single Lys residue or the N-terminus).

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM), e.g., 20 kDa.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • PEG Activation & Addition: Dissolve the mPEG-SCM reagent in the Reaction Buffer immediately before use. Add the mPEG-SCM to the peptide solution at a 1.5 to 5-fold molar excess. The optimal ratio should be determined empirically.

  • Reaction: Gently mix the solution and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The primary amine on the peptide will react with the NHS-ester to form a stable amide bond.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted mPEG-SCM. Incubate for 30 minutes.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using SEC or RP-HPLC.

    • SEC: This method separates based on size and is effective for removing smaller, unreacted components.

    • RP-HPLC: This method separates based on hydrophobicity and can resolve mono-PEGylated from di-PEGylated or unreacted species.

  • Characterization: Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry (to verify the mass of the conjugate) and analytical HPLC. Assess the biological activity using a relevant GPR110 functional assay (e.g., cAMP accumulation).

Experimental Workflow: Peptide PEGylation

PEGylation_Workflow Start Start: Purified Peptide + Activated PEG-NHS Step1 1. Dissolve Peptide & PEG in Reaction Buffer (pH 7.5) Start->Step1 Step2 2. Mix Reactants (1-2h @ RT or O/N @ 4°C) Step1->Step2 Step3 3. Quench Reaction (e.g., Tris Buffer) Step2->Step3 Step4 4. Purify Conjugate (SEC or RP-HPLC) Step3->Step4 Step5 5. Characterize Product (Mass Spec, HPLC, Activity Assay) Step4->Step5 End End: Pure, Characterized PEGylated Peptide Step5->End

Caption: A typical experimental workflow for peptide PEGylation.

References

identifying potential artifacts in GPR110 P12-mediated signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GPR110 Signaling

Welcome, researchers. This guide provides troubleshooting and support for studies involving GPR110, an adhesion G protein-coupled receptor (aGPCR), and its activation by its tethered agonist, the "Stachel" or stalk peptide, sometimes referred to as P12. This resource addresses common artifacts and provides methodologies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is GPR110 and how is it activated by its stalk peptide?

A1: GPR110, also known as ADGRF1, is a member of the adhesion GPCR family involved in processes like neurite growth and synaptogenesis.[1] Like other aGPCRs, it undergoes autoproteolysis at a conserved GPCR Autoproteolysis-Inducing (GAIN) domain.[2][3] This cleavage separates the large extracellular region from the seven-transmembrane (7TM) region but they remain associated. Activation can occur through two primary mechanisms:

  • Tethered Agonist (Stalk Peptide): Following cleavage, a short peptide sequence at the N-terminus of the 7TM fragment, known as the Stachel or stalk peptide, can act as a tethered agonist, binding to and activating the receptor.[1][3] Deletion of this stalk peptide completely abrogates this self-activation.[1]

  • Endogenous Ligand: The lipid metabolite synaptamide (B1662480) has been identified as an endogenous ligand that binds to the GAIN domain, inducing a conformational change that activates downstream signaling.[4][5]

Q2: Which signaling pathways are activated by GPR110?

A2: GPR110 is known for its promiscuous coupling to multiple heterotrimeric G-protein families.[1] This broad coupling capacity means it can initiate several distinct intracellular signaling cascades.

  • Gαs: Activates adenylyl cyclase, leading to increased cyclic AMP (cAMP) production and subsequent protein kinase A (PKA) and CREB phosphorylation.[5][6]

  • Gαq: Activates phospholipase C, leading to downstream signaling measured by reporters like the Nuclear Factor of Activated T-cells Response Element (NFAT-RE).[1]

  • Gαi: Inhibits adenylyl cyclase and can be monitored using a Serum Response Element (SRE) reporter assay.[1]

  • Gα12/13: Activates Rho GTPases, a pathway that can be tracked with a Serum Response Factor Response Element (SRF-RE) reporter assay.[1]

  • β-arrestin: Ligand binding can also trigger β-arrestin recruitment, a G-protein-independent signaling pathway.[4][7]

Q3: What are the most common sources of artifacts in GPR110 signaling assays?

A3: Potential artifacts in GPR110 studies include:

  • High Basal Activity: Full-length GPR110 constructs can exhibit significant signaling activity even without an external agonist, potentially due to self-activation or endogenous ligands in the cell culture media.[1][8]

  • Agonist Promiscuity: The stalk peptide from GPR110 has been shown to activate other aGPCRs, such as GPR64 and GPR126.[9] This can lead to off-target effects in cells expressing multiple aGPCRs.

  • Lack of Specific Inhibitors: The absence of highly specific GPR110 antagonists makes it challenging to definitively attribute an observed effect solely to GPR110.[4][8]

  • Cell-Type Variability: The expression levels of G proteins and other signaling machinery can vary between cell types (e.g., HEK293 vs. CHO cells), leading to different signaling outcomes.[10]

Q4: My full-length GPR110 construct shows high basal activity without any added agonist. Is this an artifact?

A4: This is a frequently observed phenomenon for GPR110 and may not be an artifact, but it requires careful investigation.[1] The high basal signal can stem from the receptor's intrinsic capacity for self-activation or from activation by factors like synaptamide present in serum.[1][4] To dissect this, you must use appropriate negative controls, such as a construct with the stalk peptide deleted or a signaling-impaired mutant.[1] Comparing results in standard versus serum-free or charcoal-stripped serum conditions can also help identify the source of the activation.

Q5: How can I be sure the observed signaling is specific to GPR110 activation by the stalk peptide?

A5: Ensuring specificity is critical. A multi-step validation approach is recommended:

  • Use Negative Controls: Always compare the response of your wild-type GPR110 construct to an empty vector control and a signaling-dead GPR110 mutant (e.g., a stalk peptide deletion mutant). The signaling-dead mutant should not respond to the peptide agonist.[1]

  • Dose-Response Curve: A specific interaction should exhibit a clear dose-dependent response to the peptide agonist.

  • Knockdown/Knockout: The most rigorous validation involves using siRNA or CRISPR/Cas9 to reduce or eliminate GPR110 expression. A specific response will be significantly diminished or abolished in the knockdown/knockout cells.[9][11]

  • Rule out Promiscuity: Be aware that the GPR110 stalk peptide can activate other aGPCRs.[9] If your cell model endogenously expresses related receptors, consider this a potential confounding factor.

Troubleshooting Guide

Issue 1: High Basal Activity or Apparent Constitutive Activation

This issue complicates the interpretation of agonist-induced signaling by narrowing the assay window.

Potential CauseRecommended Solution & Experimental ControlsExpected Outcome if Cause is Correct
Endogenous Ligands in Serum Culture cells in serum-free media or media supplemented with charcoal-stripped serum for 12-24 hours before the assay.Basal signaling of WT-GPR110 is significantly reduced compared to culture in standard FBS.
Intrinsic Self-Activation Transfect cells in parallel with: 1) WT-GPR110, 2) Stalk-peptide-deleted GPR110, and 3) Empty Vector.The stalk-deleted mutant will show significantly lower basal activity than the WT construct, close to empty vector levels.[1]
Overexpression Artifact Titrate the amount of GPR110 plasmid used for transfection. High receptor density can lead to ligand-independent signaling.Reducing the amount of plasmid DNA leads to a lower basal signal while maintaining a detectable agonist-stimulated window.
Issue 2: Inconsistent or No Response to Stalk Peptide Agonist

Failure to observe a robust and reproducible signal upon stimulation.

Potential CauseRecommended Solution & Experimental ControlsExpected Outcome if Cause is Correct
Peptide Quality/Degradation Verify peptide purity and identity via HPLC and Mass Spectrometry. Prepare fresh aliquots and avoid repeated freeze-thaw cycles.A new, verified batch of peptide elicits a robust, dose-dependent response.
Poor Receptor Expression/Localization Confirm GPR110 expression via Western Blot or qPCR. Verify cell surface expression using cell surface biotinylation or immunofluorescence on non-permeabilized cells.[12]Western blot shows a band of the correct size. Surface staining confirms plasma membrane localization.
Inappropriate Assay Choice GPR110 signals through multiple G-proteins.[1] If a cAMP assay (Gs) yields no signal, the peptide may preferentially signal via Gq or G12/13 in your cell system.Switching to a different reporter assay (e.g., NFAT-luciferase for Gq or SRF-luciferase for G12/13) reveals a strong signal.[1]

Key Experimental Protocols

Protocol 1: Gs-Mediated Signaling (CRE-Luciferase Reporter Assay)

This assay measures the activation of the Gs pathway by quantifying the transcription from a cAMP Response Element (CRE).

  • Cell Seeding: Seed HEK293 cells into 96-well white, clear-bottom plates at a density that will reach 70-80% confluency the next day.

  • Co-transfection: Co-transfect cells with your GPR110 construct (or controls: empty vector, stalk-deleted mutant) and a CRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Starvation (Optional): 24 hours post-transfection, replace the medium with serum-free DMEM and incubate for 4-6 hours to reduce basal signaling.

  • Stimulation: Add the GPR110 stalk peptide at varying concentrations (e.g., 0.1 µM to 300 µM) or a vehicle control. Incubate for 6 hours at 37°C.

  • Lysis and Luminescence Reading: Aspirate the medium, lyse the cells, and add a luciferase substrate (e.g., Promega ONE-Glo™). Read luminescence on a plate reader.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla) or total protein content. Plot the normalized data as fold-change over the vehicle-treated control.

Protocol 2: Gq-Mediated Signaling (NFAT-Luciferase Reporter Assay)

This assay measures Gq pathway activation, which leads to calcium mobilization and activation of the NFAT transcription factor.[1]

  • Cell Seeding & Transfection: Follow steps 1 and 2 from Protocol 1, but use an NFAT-luciferase reporter plasmid instead of CRE-luciferase.

  • Starvation: Follow step 3 from Protocol 1.

  • Stimulation: Add the GPR110 stalk peptide or vehicle and incubate for 8-10 hours at 37°C.

  • Lysis and Reading: Follow step 5 from Protocol 1.

  • Data Analysis: Follow step 6 from Protocol 1.

Protocol 3: Validating Specificity with siRNA Knockdown

This protocol confirms that the observed signal is dependent on GPR110 expression.

  • siRNA Transfection: Transfect cells with a validated GPR110-targeting siRNA or a non-targeting scramble control siRNA. Incubate for 48-72 hours.

  • Verify Knockdown: In a parallel plate, lyse the cells and perform qPCR or Western Blot to confirm a significant reduction in GPR110 mRNA or protein levels, respectively.

  • Signaling Assay: Re-plate the siRNA-treated cells and perform the desired signaling assay (e.g., CRE-Luciferase) as described above.

  • Data Analysis: Compare the agonist-induced signal in the GPR110-siRNA-treated cells to the scramble-siRNA-treated cells. A specific signal should be significantly attenuated following GPR110 knockdown.

Visualizations of Concepts and Workflows

GPR110_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Stalk Peptide (P12) or Synaptamide GPR110 GPR110 (ADGRF1) Ligand->GPR110 Gs Gαs GPR110->Gs Gq Gαq GPR110->Gq Gi Gαi GPR110->Gi G12_13 Gα12/13 GPR110->G12_13 cAMP ↑ cAMP Gs->cAMP AC PLC ↑ PLC/Ca2+ Gq->PLC AC_inhibit ↓ cAMP Gi->AC_inhibit AC RhoA ↑ RhoA G12_13->RhoA

Caption: GPR110 activation and its coupling to multiple G-protein signaling pathways.

Troubleshooting_Workflow start Start: High Basal Signal Observed q_serum Is signal high in serum-free media? start->q_serum a_serum_yes Potential intrinsic self-activation q_serum->a_serum_yes Yes a_serum_no Signal likely caused by endogenous ligands in serum q_serum->a_serum_no  No test_mutant Test Stalk-Deleted GPR110 Mutant a_serum_yes->test_mutant q_mutant Is mutant basal signal low like empty vector? test_mutant->q_mutant a_mutant_yes Conclusion: High basal signal is specific to WT GPR110 self-activation q_mutant->a_mutant_yes Yes a_mutant_no Problem is not receptor-specific. Check reporter plasmid or cell line artifacts. q_mutant->a_mutant_no  No

Caption: Logical workflow for troubleshooting high basal activity in GPR110 assays.

Specificity_Workflow cluster_knockdown Specificity Validation start Transfect Cells: 1. WT-GPR110 2. Stalk-Deleted Mutant 3. Empty Vector stimulate Stimulate with Dose-Response of Peptide start->stimulate measure Measure Reporter Signal (e.g., Luciferase) stimulate->measure sirna Treat cells with: a) GPR110 siRNA b) Scramble siRNA measure->sirna If signal is specific to WT construct... repeat_stim Stimulate with Peptide sirna->repeat_stim compare Compare Signals: Signal should be lost with GPR110 siRNA repeat_stim->compare

References

Validation & Comparative

Validating GPR110 Activation: A Comparative Analysis Using a Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

A note on terminology: This guide focuses on the validation of GPR110 activation by its endogenous ligand, N-docosahexaenoylethanolamine (synaptamide), and its synthetic analogs, using GPR110 knockout mouse models. While the initial query referenced "P12," a thorough review of the scientific literature did not yield information on a GPR110 ligand by that name. The following data and protocols are based on scientifically established ligands for GPR110.

This guide provides a comparative overview of experimental data validating the activation of G protein-coupled receptor 110 (GPR110) by its ligands, primarily through the use of a GPR110 knockout (KO) mouse model. The data presented here demonstrates the specificity of ligand-induced effects and highlights the crucial role of GPR110 in mediating these cellular responses. This information is intended for researchers, scientists, and drug development professionals working on GPR110 signaling and related therapeutic areas.

Comparative Analysis of GPR110 Activation in Wild-Type vs. Knockout Models

The primary method for validating the specific activation of GPR110 by a ligand is to compare its effects in wild-type (WT) animals with those in animals where the GPR110 gene has been deleted (knockout). A true GPR110-mediated effect will be present in WT mice but absent in GPR110 KO mice.

In Vitro: Neuronal Outgrowth and cAMP Production

In primary cortical neurons, the effects of synaptamide (B1662480) on neurite growth and the second messenger cyclic AMP (cAMP) production are entirely dependent on the presence of GPR110.[1]

Parameter MeasuredConditionWild-Type (WT) NeuronsGPR110 KO Neurons
cAMP Production VehicleBaselineBaseline
Synaptamide TreatmentSignificant IncreaseNo Effect
Neurite Growth VehicleBaselineBaseline
Synaptamide TreatmentSignificant IncreaseNo Effect
In Vivo: Neuroinflammation and Axon Regeneration

The anti-inflammatory effects of synaptamide and its role in promoting axon regeneration have been validated in vivo using GPR110 WT and KO mice.

Anti-Inflammatory Effects: Following an inflammatory challenge with lipopolysaccharide (LPS), synaptamide administration significantly reduced the expression of pro-inflammatory mediators in the brains of WT mice. This protective effect was not observed in GPR110 KO mice.[2]

Inflammatory MediatorTreatmentWild-Type (WT) MiceGPR110 KO Mice
TNF-α Expression LPS + VehicleIncreasedIncreased
LPS + SynaptamideSignificantly ReducedNo Reduction
IL-1β Expression LPS + VehicleIncreasedIncreased
LPS + SynaptamideSignificantly ReducedNo Reduction

Axon Regeneration: Following optic nerve crush injury, intravitreal injection of GPR110 ligands promoted axon extension in adult WT mice, but not in GPR110 KO mice, demonstrating the necessity of GPR110 for this regenerative effect.[3][4]

Outcome MeasureTreatmentWild-Type (WT) MiceGPR110 KO Mice
Axon Extension Injury + VehicleMinimalMinimal
Injury + GPR110 LigandSignificant PromotionNo Effect

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation studies. Below are summaries of key experimental protocols.

GPR110 Knockout Mouse Model
  • Generation: GPR110 (Adgrf1) heterozygous mice on a C57BL/6 background can be generated by the Knockout Mouse Project (KOMP) Repository.[2] Wild-type (WT) and knockout (KO) mice for experiments are then generated by heterozygote mating.[2][3]

  • Genotyping: Complete deletion of the GPR110 gene is confirmed by methods such as in situ hybridization and PCR of brain and kidney tissues.[1]

  • Animal Care: All animal experiments should be carried out in accordance with approved animal care and use guidelines.[2][3]

Primary Cortical Neuron Culture and Analysis
  • Preparation: Cortices are isolated from P0 pups (WT and GPR110 KO) and digested with papain.[1][3]

  • Seeding: Dissociated neurons are seeded in poly-D-lysine-coated plates in a neurobasal medium supplemented with B27 and glutamine.[1][3]

  • Treatment: Neurons are treated with synaptamide or a vehicle control.

  • Analysis:

    • cAMP Measurement: Intracellular cAMP levels are measured using commercially available assay kits.[1]

    • Neurite Outgrowth: Neurites are visualized by immunostaining for β-III tubulin, and the total neurite length is quantified using imaging software.[3]

In Vivo Optic Nerve Crush Model
  • Surgery: Adult mice are anesthetized, and the optic nerve is exposed and crushed intraorbitally with fine forceps for a controlled duration.

  • Treatment: Immediately after the crush, a GPR110 ligand (e.g., synaptamide or its stable analogue A8) or vehicle is administered via intravitreal injection.[3][4]

  • Analysis: After a designated period (e.g., 4 weeks), regenerating axons are visualized by immunohistochemistry on longitudinal sections of the optic nerve using an anti-GAP43 antibody.[3] Axon extension is then quantified.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes is key to understanding the validation of GPR110 activation.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Synaptamide GPR110 GPR110 (ADGRF1) Ligand->GPR110 Binds to GAIN domain Gs Gαs GPR110->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Response Neurite Outgrowth Axon Regeneration Anti-inflammatory Effects CREB->Response Leads to

Caption: GPR110 signaling pathway upon ligand binding.

GPR110_KO_Validation_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Expected Outcome for Validation WT Wild-Type (WT) Mouse WT_Veh WT + Vehicle WT->WT_Veh WT_Lig WT + Ligand WT->WT_Lig KO GPR110 KO Mouse KO_Veh KO + Vehicle KO->KO_Veh KO_Lig KO + Ligand KO->KO_Lig Phenotype Phenotypic Analysis WT_Veh->Phenotype Biochem Biochemical Analysis WT_Veh->Biochem WT_Lig->Phenotype WT_Lig->Biochem KO_Veh->Phenotype KO_Veh->Biochem KO_Lig->Phenotype KO_Lig->Biochem Result Effect observed in WT + Ligand ONLY Phenotype->Result Biochem->Result

Caption: Experimental workflow for GPR110 ligand validation.

References

Cross-Reactivity of GPR110 P12 Peptide with other Adhesion GPCRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the GPR110 P12 peptide, a synthetic agonist derived from the Stachel sequence of the adhesion G protein-coupled receptor (GPCR) GPR110 (also known as ADGRF1), with other members of the adhesion GPCR family. The information presented herein is based on published experimental data.

Introduction to GPR110 and its Stachel Peptide

GPR110 is a member of the adhesion GPCR family, a large group of receptors characterized by their long extracellular N-termini and a conserved GPCR Autoproteolysis-Inducing (GAIN) domain. Activation of many adhesion GPCRs is mediated by a "tethered agonist" mechanism, where a cryptic peptide sequence within the receptor's N-terminus, known as the Stachel sequence, is exposed following proteolytic cleavage and subsequently activates the receptor's seven-transmembrane (7TM) domain. Synthetic peptides corresponding to these Stachel sequences can act as exogenous agonists. The GPR110 P12 peptide is a 12-amino acid synthetic peptide derived from the Stachel sequence of GPR110. A closely related 13-amino acid peptide has also been shown to be a potent agonist.

GPR110 P12 Peptide: Target and Cross-Reactivity Profile

The GPR110 P12 peptide is designed to activate GPR110. However, due to sequence similarities in the Stachel region across different adhesion GPCRs, cross-reactivity can occur. This guide focuses on the experimentally determined cross-reactivity of the GPR110 P12 peptide with other adhesion GPCRs.

Quantitative Comparison of Receptor Activation

The following table summarizes the activation profile of a GPR110-derived Stachel peptide on GPR110 and its cross-reactivity with other tested adhesion GPCRs.

ReceptorPeptideAssay TypeG-Protein Pathway ActivatedPotency (EC50)Reference
GPR110 GPR110 Stachel Peptide (13-mer)cAMP AccumulationGs167.2 µM
GPR110 GPR110 Stachel Peptide (13-mer)NFAT LuciferaseGqNot Reported
GPR64 (ADGRG2)GPR110 Stachel Peptide (13-mer)NFAT LuciferaseGqSignificant Activation, EC50 Not Reported
GPR126 (ADGRG6)GPR110 Stachel Peptide (13-mer)NFAT LuciferaseGqSignificant Activation, EC50 Not Reported

Note: The study by Liebscher et al. (2014) demonstrated significant activation of GPR64 and GPR126 by the GPR110 Stachel peptide in a Gq-mediated pathway (NFAT luciferase assay), but did not report specific EC50 values for this cross-reactivity. The activation was observed at a peptide concentration of 1 mM.

Signaling Pathways

The activation of GPR110 and its cross-reactive counterparts by the GPR110 P12 peptide initiates downstream signaling cascades primarily through the Gs and Gq protein pathways.

GPR110 Signaling Pathway

GPR110_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P12_Peptide GPR110 P12 Peptide GPR110 GPR110 P12_Peptide->GPR110 Binds Gs Gs GPR110->Gs Activates Gq Gq GPR110->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_Gs Gene Transcription CREB->Gene_Transcription_Gs Regulates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces PKC PKC IP3_DAG->PKC Activates NFAT_Activation NFAT Activation Ca_Release->NFAT_Activation Leads to Gene_Transcription_Gq Gene Transcription NFAT_Activation->Gene_Transcription_Gq Regulates

Caption: GPR110 signaling upon P12 peptide binding.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay (for Gs Pathway Activation)

This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger produced upon the activation of the Gs protein pathway.

cAMP_Assay_Workflow Start Start Cell_Culture HEK293 cells transiently transfected with the receptor of interest (e.g., GPR110). Start->Cell_Culture Stimulation Incubate cells with varying concentrations of the GPR110 P12 peptide. Cell_Culture->Stimulation Lysis Lyse the cells to release intracellular components. Stimulation->Lysis cAMP_Measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen). Lysis->cAMP_Measurement Data_Analysis Generate dose-response curves and calculate EC50 values. cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cAMP accumulation assay.

Detailed Steps:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transiently transfected with a plasmid encoding the full-length receptor of interest (e.g., GPR110, GPR64, or GPR126).

  • Cell Seeding: Transfected cells are seeded into 96- or 384-well plates.

  • Peptide Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the GPR110 P12 peptide. Cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.

  • Data Analysis: The fluorescence or luminescence signal is measured, which is inversely or directly proportional to the cAMP concentration. Data are normalized to a control (e.g., cells treated with vehicle) and plotted against the peptide concentration to generate a dose-response curve. The EC50 value, the concentration of peptide that elicits a half-maximal response, is calculated from this curve.

NFAT Luciferase Reporter Assay (for Gq Pathway Activation)

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream effector of the Gq pathway, which is initiated by an increase in intracellular calcium levels.

NFAT_Assay_Workflow Start Start Co_transfection Co-transfect HEK293 cells with the receptor of interest and an NFAT-luciferase reporter plasmid. Start->Co_transfection Stimulation Stimulate cells with the GPR110 P12 peptide. Co_transfection->Stimulation Incubation Incubate for several hours to allow for luciferase expression. Stimulation->Incubation Lysis_and_Luciferase_Assay Lyse cells and add luciferase substrate. Incubation->Lysis_and_Luciferase_Assay Luminescence_Measurement Measure the luminescent signal. Lysis_and_Luciferase_Assay->Luminescence_Measurement Data_Analysis Analyze the fold-change in luciferase activity. Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for NFAT luciferase reporter assay.

Detailed Steps:

  • Cell Culture and Co-transfection: HEK293 cells are co-transfected with two plasmids: one encoding the receptor of interest and another containing a luciferase reporter gene under the control of an NFAT response element.

  • Cell Seeding: Transfected cells are seeded into 96-well plates.

  • Peptide Stimulation: Cells are treated with the GPR110 P12 peptide at various concentrations.

  • Incubation: The cells are incubated for a period sufficient to allow for gene transcription and translation of the luciferase enzyme (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The luciferase enzyme catalyzes a reaction that produces light.

  • Luminescence Measurement: The luminescence intensity is measured using a luminometer.

  • Data Analysis: The results are typically expressed as a fold-increase in luciferase activity over unstimulated cells.

Conclusion

The GPR110 P12 peptide is a valuable tool for studying the function of GPR110. However, researchers and drug development professionals should be aware of its potential for cross-reactivity with other adhesion GPCRs, particularly GPR64 and GPR126. This off-target activation should be considered when interpreting experimental results and designing therapeutic strategies targeting GPR110. Further studies are warranted to determine the precise potency (EC50 values) of the GPR110 P12 peptide on these and other adhesion GPCRs to fully elucidate its selectivity profile.

Comparative Analysis of GPR110 Activation by P12 versus other Stachel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the activation of the adhesion G protein-coupled receptor (aGPCR) GPR110 by its endogenous Stachel peptide, with a focus on a 12-amino acid peptide (P12), and in comparison to other Stachel peptides derived from related aGPCRs. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and signaling pathway diagrams.

Introduction to GPR110 and Stachel Peptide Activation

GPR110 (ADGRF1) is a member of the adhesion GPCR family, characterized by a large extracellular domain and a seven-transmembrane domain. A key mechanism of aGPCR activation involves a tethered agonist sequence within the receptor's N-terminus known as the "Stachel" (German for "stinger") sequence. Following proteolytic cleavage at the GPCR autoproteolysis-inducing (GAIN) domain, this Stachel peptide can act as an intramolecular agonist, binding to the transmembrane domain and triggering downstream signaling. Synthetic peptides corresponding to these Stachel sequences can also activate the receptor in trans. GPR110 has been shown to couple to multiple G protein pathways, primarily Gs (leading to cAMP accumulation) and Gq (leading to inositol (B14025) phosphate (B84403) accumulation).

Stachel Peptide Agonists of GPR110

The Stachel peptide of GPR110 has been identified as a key activator of the receptor. Studies have shown that synthetic peptides of 12 amino acids or more derived from the GPR110 Stachel sequence can effectively activate the receptor. A 13-amino acid peptide has been identified as the most potent activator and is often referred to as pGPR110. For the purpose of this guide, "P12" will refer to the 12-amino acid Stachel peptide of GPR110.

This guide will compare the activation of GPR110 by its own Stachel peptides (P12 and the longer pGPR110) with Stachel peptides from other aGPCRs, highlighting the specificity and promiscuity of these interactions.

Data Presentation: Quantitative Comparison of GPR110 Activation

The following tables summarize the quantitative data on the activation of GPR110 by various Stachel peptides. The data is compiled from published studies and presented for both Gq/11 and Gs signaling pathways.

Table 1: Gq/11 Pathway Activation of GPR110 by Stachel Peptides (IP₁ Accumulation)

Peptide AgonistPeptide SequenceReceptor TargetEC₅₀ (µM)Maximal Efficacy (% of pGPR110)Reference
pGPR110 (13-mer)TSFSHILLSPNSPGPR11019.6100%[1]
pGPR116GSFYDILNSPNSPGPR110Not Determined~60%[1]
pGPR115TSFSRILNSPNSPGPR110Not Determined~40%[1]

Note: EC₅₀ values represent the concentration of peptide required to elicit a half-maximal response. Maximal efficacy is presented relative to the response induced by the cognate pGPR110 peptide.

Table 2: Gs Pathway Activation of GPR110 by Stachel Peptides (cAMP Accumulation)

Peptide AgonistPeptide SequenceReceptor TargetFold over Basal (at 100 µM)Reference
pGPR110 (13-mer)TSFSHILLSPNSPGPR110~5-fold[1]
pGPR116GSFYDILNSPNSPGPR110No significant activation[1]
pGPR115TSFSRILNSPNSPGPR110No significant activation[1]

Note: Data for cAMP activation is presented as fold-increase over basal levels at a single high concentration due to the lack of complete dose-response curves in the available literature.

Key Findings from Comparative Analysis

  • Potency of Cognate Peptides: The GPR110-derived Stachel peptide (pGPR110) is the most potent activator of GPR110, particularly for the Gq/11 pathway.[1]

  • Promiscuous Activation: Stachel peptides from other aGPCRs, such as GPR116 and GPR115, can also activate GPR110, although with lower efficacy compared to pGPR110. This indicates a degree of promiscuity in Stachel peptide recognition by GPR110.[1]

  • Signaling Bias: Interestingly, the promiscuous activation of GPR110 by other Stachel peptides appears to be biased towards the Gq/11 pathway, with no significant activation of the Gs/cAMP pathway observed with pGPR116 and pGPR115.[1]

  • Length Dependence: The activity of the GPR110 Stachel peptide is length-dependent, with peptides of 12 or more amino acids being required for significant activation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Transfection
  • Cell Lines: HEK293T or COS-7 cells are commonly used for these assays.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: For transient transfection, cells are seeded in 6-well plates and transfected at approximately 70-80% confluency using a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI). Plasmids encoding the respective aGPCRs are used. An empty vector (e.g., pcDNA3.1) is used as a negative control. Assays are typically performed 24-48 hours post-transfection.

cAMP Accumulation Assay (Gs Pathway)

This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.

  • Cell Seeding: Transfected cells are seeded into 96-well plates at a density of 20,000-40,000 cells per well and allowed to attach overnight.

  • Pre-incubation: The culture medium is removed, and cells are washed with serum-free medium. Cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 30 minutes at 37°C to prevent cAMP degradation.

  • Peptide Stimulation: Stachel peptides at various concentrations are added to the wells and incubated for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF-based cAMP kits or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: Data are normalized to the response of cells transfected with an empty vector and are often expressed as fold-increase over basal levels.

Inositol Monophosphate (IP₁) Accumulation Assay (Gq/11 Pathway)

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following the activation of the Gq/11 pathway.

  • Cell Seeding: Transfected cells are seeded into 96-well plates at a density of 40,000-80,000 cells per well and allowed to attach overnight.

  • Pre-incubation: The culture medium is removed, and cells are washed with a stimulation buffer. Cells are then pre-incubated with the stimulation buffer containing LiCl (typically 10 mM) for at least 15 minutes at 37°C. LiCl inhibits the degradation of IP₁.

  • Peptide Stimulation: Stachel peptides at various concentrations are added to the wells and incubated for 60-90 minutes at 37°C.

  • Cell Lysis and IP₁ Measurement: Cells are lysed, and the intracellular IP₁ concentration is determined using a commercially available IP₁ assay kit (e.g., HTRF IP-One assay kit) according to the manufacturer's instructions.

  • Data Analysis: Dose-response curves are generated by plotting the IP₁ response against the log of the peptide concentration. EC₅₀ values are calculated using a non-linear regression model.

Mandatory Visualization

GPR110 Signaling Pathways

GPR110_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gs Gs Pathway cluster_Gq Gq Pathway Stachel_Peptides Stachel Peptides (pGPR110, pGPR116, etc.) GPR110 GPR110 Stachel_Peptides->GPR110 binds and activates Gs Gαs GPR110->Gs Gq Gαq/11 GPR110->Gq AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (Gene Transcription) PKA->CREB phosphorylates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC

Caption: GPR110 signaling pathways upon Stachel peptide activation.

Experimental Workflow for GPR110 Activation Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_cAMP cAMP Assay (Gs) cluster_IP1 IP₁ Assay (Gq) Cell_Culture Cell Culture (HEK293T or COS-7) Transfection Transfection with GPR110 Plasmid Cell_Culture->Transfection Seeding Seed cells in 96-well plates Transfection->Seeding Preincubation_cAMP Pre-incubation with PDE inhibitor Seeding->Preincubation_cAMP Preincubation_IP1 Pre-incubation with LiCl Seeding->Preincubation_IP1 Stimulation_cAMP Stimulation with Stachel Peptides Preincubation_cAMP->Stimulation_cAMP Lysis_cAMP Cell Lysis Stimulation_cAMP->Lysis_cAMP Measurement_cAMP cAMP Measurement (HTRF/ELISA) Lysis_cAMP->Measurement_cAMP Stimulation_IP1 Stimulation with Stachel Peptides Preincubation_IP1->Stimulation_IP1 Lysis_IP1 Cell Lysis Stimulation_IP1->Lysis_IP1 Measurement_IP1 IP₁ Measurement (HTRF) Lysis_IP1->Measurement_IP1

Caption: Workflow for GPR110 activation assays.

References

Unveiling the Specificity of GPR110-P12 Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of a ligand to its receptor is paramount. This guide provides a comprehensive comparison of the binding characteristics of the synthetic peptide P12 to the adhesion G protein-coupled receptor (GPCR), GPR110. By examining available experimental data, we aim to confirm the specificity of the GPR110-P12 interaction and compare it with other potential ligands.

This guide summarizes quantitative data from functional assays, details the experimental protocols used to obtain this data, and provides visual representations of the key signaling pathways and experimental workflows.

Comparative Analysis of GPR110 Ligand Potency

While direct competition binding assays with a radiolabeled ligand for GPR110 are not extensively available in the public domain, the functional activity of various ligands provides valuable insights into their potency and, by extension, their interaction with the receptor. The following table summarizes the potencies of different molecules in activating GPR110-mediated signaling pathways.

Ligand/ModulatorLigand TypeAssay TypeMeasured ParameterValueGPR110-Specific Effect
P12 Peptide Synthetic Agonist[³⁵S]-GTPγS Binding AssayEC₅₀ ~37 µMActivates GPR110-mediated Gq protein signaling.
Synaptamide (B1662480) Endogenous AgonistcAMP Production AssayEC₅₀ Low nM rangeStimulates cAMP production via GPR110.
A8 Synthetic AgonistNeurite Outgrowth AssayBinding Affinity (GBVI/WSA score) -6.26 kcal/molHigher predicted binding affinity than synaptamide.
GPR56 P7 Peptide Synthetic Peptide (from another aGPCR)[³⁵S]-GTPγS Binding AssayActivity No activation of GPR110Demonstrates specificity of the tethered agonist binding site.
Anti-GPR110 Antibody (N-terminal targeting) AntibodyNeurite Outgrowth AssayActivity Blocks synaptamide effectSuggests competition at or near the ligand binding site.

GPR110 Signaling Pathways

GPR110 is a pleiotropic receptor capable of coupling to multiple G protein families, leading to the activation of diverse downstream signaling cascades. The binding of an agonist, such as the P12 peptide or the endogenous ligand synaptamide, initiates these signaling events.

GPR110_Signaling cluster_membrane Plasma Membrane GPR110 GPR110 Gq Gαq GPR110->Gq Activates Gs Gαs GPR110->Gs Activates Gi Gαi GPR110->Gi Activates G1213 Gα12/13 GPR110->G1213 Activates Ligand Agonist (e.g., P12, Synaptamide) Ligand->GPR110 Binds PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits RhoA RhoA G1213->RhoA Activates IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Rho_Kinase Rho Kinase RhoA->Rho_Kinase

GPR110 couples to multiple G protein subtypes.

Experimental Workflow: Competition Assay Logic

A competition assay is a fundamental technique to determine the binding specificity of a ligand. Although direct radioligand competition data for P12 is limited, the following diagram illustrates the general principle of a competition binding assay, which can be adapted to functional readouts.

Competition_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor GPR110 Receptor (e.g., in cell membranes) Incubate Incubate to reach equilibrium Receptor->Incubate Labeled_Ligand Labeled Ligand (e.g., radiolabeled or fluorescent agonist) Labeled_Ligand->Incubate Unlabeled_Competitor Unlabeled Competitor (e.g., P12 peptide) Unlabeled_Competitor->Incubate Separate Separate bound from free labeled ligand Incubate->Separate Detect Detect bound labeled ligand Separate->Detect Analyze Analyze data to determine IC₅₀ or Ki Detect->Analyze

Generalized workflow of a competition binding assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to characterize GPR110 ligands.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR upon agonist binding.

  • Objective: To determine the potency (EC₅₀) of an agonist in stimulating G protein activation.

  • Materials:

    • Cell membranes expressing GPR110.

    • Purified Gα and Gβγ subunits.

    • [³⁵S]-GTPγS (radiolabeled, non-hydrolyzable GTP analog).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

    • Test compounds (e.g., P12 peptide) at various concentrations.

  • Procedure:

    • Incubate cell membranes with purified G protein subunits and the test compound for a defined period at a specific temperature (e.g., 30°C for 15 minutes).

    • Initiate the binding reaction by adding [³⁵S]-GTPγS.

    • Incubate for a further period (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]-GTPγS.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.

    • Data are analyzed using non-linear regression to determine the EC₅₀ value of the agonist.

cAMP Production Assay

This assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled GPCRs.

  • Objective: To quantify the ability of a ligand to stimulate or inhibit adenylyl cyclase activity via GPR110.

  • Materials:

    • HEK293 cells transiently or stably expressing GPR110.

    • Test compounds (e.g., synaptamide) at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

    • Cell culture medium and reagents.

  • Procedure:

    • Seed GPR110-expressing cells in a multi-well plate.

    • After cell attachment, replace the medium with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

    • Plot the cAMP concentration against the ligand concentration and fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

The available evidence strongly supports a specific interaction between the P12 peptide and GPR110, leading to receptor activation. While direct competitive binding data is sparse, functional assays consistently demonstrate the potency and specificity of P12 and other ligands for GPR110. The lack of activation by a peptide from a related adhesion GPCR, GPR56, further underscores this specificity. The ability of an anti-GPR110 antibody to block the effects of the endogenous ligand synaptamide provides a valuable tool for future competition studies. For drug development professionals, these findings highlight the potential for designing selective modulators of GPR110 by targeting the tethered agonist binding pocket. Further studies employing radioligand competition binding assays are warranted to provide a more detailed quantitative understanding of the binding affinities of P12 and other potential therapeutic agents.

Validating GPR110 P12 Downstream Signaling: A Comparative Guide to Agonist versus Knockdown Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two primary methodologies for validating the downstream signaling of the G protein-coupled receptor 110 (GPR110), specifically the P12 variant. Due to a current lack of specific small-molecule inhibitors for GPR110, this guide focuses on contrasting the effects of the endogenous agonist, synaptamide (B1662480), with siRNA-mediated knockdown to elucidate the receptor's function.

GPR110, also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is an orphan receptor implicated in a variety of physiological and pathological processes, including neurodevelopment, cancer, and axon growth.[1][2][3] Its complex signaling capabilities, coupling with multiple G protein families such as Gs, Gq, Gi, and G12/13, necessitate robust validation techniques to decipher its downstream effects.[4][5] This guide will explore the experimental validation of these pathways, providing detailed protocols and data presentation to aid in experimental design and interpretation.

Comparison of Methodologies: Agonist Stimulation vs. siRNA Knockdown

The two principal methods for studying GPR110 signaling offer distinct advantages and disadvantages. Agonist stimulation provides insights into the direct and immediate consequences of receptor activation, while siRNA knockdown reveals the impact of the receptor's absence on cellular function, which can be indicative of its basal activity or its role in response to endogenous ligands.

FeatureAgonist Stimulation (Synaptamide)siRNA-Mediated Knockdown
Principle Activates GPR110 to trigger downstream signaling cascades.Silences GPR110 gene expression, preventing receptor translation and signaling.
Information Gained Direct effects of acute receptor activation.Effects of receptor absence on basal and stimulated signaling.
Key Downstream Pathways Investigated cAMP/PKA/CREB, Gq, G12/13 signaling.Cell proliferation, migration, invasion, and anchorage-independent growth.[6][7]
Advantages - Mimics physiological activation. - Allows for dose-response studies. - Provides temporal control over signaling.- Highly specific for GPR110. - Useful for studying long-term effects of receptor loss.
Disadvantages - Potential for off-target effects at high concentrations. - Does not address the role of basal receptor activity.- Potential for incomplete knockdown. - Off-target effects of siRNA are possible. - Does not provide information on acute signaling events.

GPR110 Downstream Signaling Pathways

GPR110 activation initiates a cascade of intracellular events through its interaction with various G proteins. Understanding these pathways is crucial for designing and interpreting validation experiments.

GPR110_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Gi Gi Pathway cluster_G1213 G12/13 Pathway GPR110 GPR110 (P12) Gs Gs GPR110->Gs Gq Gq GPR110->Gq Gi Gi GPR110->Gi G1213 G12/13 GPR110->G1213 AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression_Gs Gene Expression (e.g., Neurite Outgrowth) CREB->Gene_Expression_Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFAT NFAT Ca_PKC->NFAT Gene_Expression_Gq Gene Expression NFAT->Gene_Expression_Gq AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK Cell_Migration Cell Migration & Invasion ROCK->Cell_Migration

Figure 1. GPR110 couples with multiple G protein families to activate diverse downstream signaling pathways.

Experimental Data Summary

The following tables summarize quantitative data from representative experiments used to validate GPR110 downstream signaling.

Table 1: Effect of Synaptamide on cAMP Production

Cell LineTreatmentcAMP Production (fold change vs. control)Reference
HEK293-GPR110Synaptamide (10 nM)3.5 ± 0.4[8]
Primary Cortical NeuronsSynaptamide (10 nM)2.8 ± 0.3[9]

Table 2: Effect of GPR110 Knockdown on Cell Migration and Invasion

Cell LineTransfectionMigration (% of control)Invasion (% of control)Reference
SKBR3si-GPR11045 ± 552 ± 6[6]
SAOS-2si-GPR11038 ± 441 ± 5[7]

Table 3: Reporter Gene Assay Results for GPR110 G Protein Coupling

Reporter ConstructG Protein PathwayFold Induction (GPR110 vs. vector)Reference
CRE-LuciferaseGs4.2 ± 0.5[4]
NFAT-RE-LuciferaseGq3.8 ± 0.4[4]
SRE-LuciferaseGi2.5 ± 0.3[4]
SRF-RE-LuciferaseG12/133.1 ± 0.4[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a key second messenger in the Gs and Gi signaling pathways.

  • Cell Culture: Plate HEK293 cells stably expressing GPR110 in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Agonist Preparation: Prepare a stock solution of synaptamide in DMSO and dilute to the desired concentrations in serum-free media.

  • Cell Treatment: Replace the culture medium with serum-free medium containing 100 µM IBMX (a phosphodiesterase inhibitor) and incubate for 30 minutes at 37°C. Add synaptamide or vehicle control to the wells and incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.

  • cAMP Measurement: Use a commercial cAMP enzyme immunoassay (EIA) kit to measure the cAMP concentration in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP concentrations to the protein concentration in each well and express the results as fold change relative to the vehicle-treated control.

Western Blot for CREB Phosphorylation

This method detects the phosphorylation of the transcription factor CREB at Serine 133, a downstream event of the cAMP/PKA pathway.

  • Cell Culture and Treatment: Plate cells and treat with synaptamide as described for the cAMP assay.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Luciferase Reporter Gene Assays

These assays utilize reporter genes under the control of specific response elements to measure the activity of different signaling pathways.

  • Cell Transfection: Co-transfect HEK293 cells with a GPR110 expression vector and the desired luciferase reporter vector (e.g., CRE-luc, NFAT-RE-luc, SRE-luc, or SRF-RE-luc) using a suitable transfection reagent. A constitutively active Renilla luciferase vector can be co-transfected for normalization.

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and, after 24 hours, treat with synaptamide or vehicle control.

  • Luciferase Assay: After the desired incubation time (typically 6-24 hours), measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over the vehicle-treated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for validating GPR110 downstream signaling using both agonist stimulation and siRNA knockdown.

experimental_workflow cluster_setup Experimental Setup cluster_knockdown siRNA Knockdown Arm cluster_agonist Agonist Stimulation Arm cluster_analysis Data Analysis and Interpretation start Start: Select Cell Line Expressing GPR110 P12 transfection Transfection start->transfection agonist_prep Agonist Preparation (Synaptamide) start->agonist_prep siRNA Transfect with si-GPR110 or si-Control transfection->siRNA treatment Treat cells with Synaptamide or Vehicle transfection->treatment agonist_prep->treatment incubation_kd Incubate 48-72h siRNA->incubation_kd validation_kd Validate Knockdown (qPCR/Western Blot) incubation_kd->validation_kd functional_assays_kd Functional Assays: - Migration - Invasion - Proliferation validation_kd->functional_assays_kd data_analysis Quantitative Data Analysis functional_assays_kd->data_analysis incubation_ag Incubate (Time Course) treatment->incubation_ag signaling_assays Downstream Signaling Assays: - cAMP Assay - pCREB Western Blot - Luciferase Reporter Assays incubation_ag->signaling_assays signaling_assays->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Figure 2. A generalized workflow for investigating GPR110 P12 signaling using agonist and knockdown approaches.

Conclusion

Validating the downstream signaling of GPR110 P12 is essential for understanding its biological roles and its potential as a therapeutic target. While the absence of specific inhibitors presents a challenge, a combined approach of agonist stimulation with synaptamide and siRNA-mediated knockdown provides a robust framework for characterizing its diverse signaling pathways. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute meaningful experiments to further unravel the complexities of GPR110 signaling. The continued search for and development of specific GPR110 antagonists will be crucial for advancing the therapeutic potential of targeting this receptor.[10]

References

GPR110 P12 Agonist vs. Small Molecule Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR110 P12 peptide agonist and small molecule modulators of the G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1). The content is based on available experimental data to assist researchers in selecting the appropriate tools for their studies of GPR110 signaling and function.

GPR110 is an adhesion GPCR implicated in various physiological processes, including neuronal development and cancer.[1] Its activation is a key area of research for potential therapeutic interventions. This guide focuses on the comparison of a synthetic peptide agonist, P12, with the endogenous small molecule agonist, synaptamide (B1662480), and its synthetic analogue, A8.

Quantitative Data Summary

The following table summarizes the available quantitative data for the GPR110 P12 peptide agonist and the small molecule modulators synaptamide and A8. It is important to note that the data for the peptide agonist and the small molecules are derived from different studies and experimental systems; therefore, a direct comparison of absolute values should be made with caution.

ModulatorTypeAssayPotency (EC50/IC50)EfficacySource
pGPR110 (13-aa peptide) Peptide AgonistcAMP Accumulation Assay167.2 μMInduces cAMP accumulation[2]
Synaptamide Small Molecule Agonist (Endogenous)cAMP Production AssayLow nM rangeInduces cAMP production, neurite outgrowth, and synaptogenesis[3][4]
A8 Small Molecule Agonist (Synthetic Analogue)cAMP Production AssayImproved potency over synaptamideImproved efficacy in cAMP production compared to synaptamide[5]
GPR110 P12 Peptide AgonistGTPγS Binding AssayData not availableSignificantly enhances the initial rate of GPR110-stimulated G protein GTPγS binding[6]

Signaling Pathways and Experimental Workflows

Activation of GPR110 can lead to the coupling of multiple G protein subtypes, including Gs, Gi, Gq, and G12/13.[7] The most well-characterized pathway involves Gs coupling, which leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[8][9]

Below are diagrams illustrating the GPR110 signaling pathway and a general experimental workflow for assessing agonist activity.

GPR110 Signaling Pathway cluster_membrane Plasma Membrane GPR110 GPR110 G_protein Gαsβγ GPR110->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand Agonist (P12, Synaptamide, A8) Ligand->GPR110 Binds to G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Neurite Outgrowth) CREB->Gene_Expression Regulates

Caption: GPR110 signaling pathway upon agonist binding.

Experimental Workflow start Start: Prepare cells expressing GPR110 treat Treat cells with GPR110 modulator (P12, Synaptamide, or A8) start->treat incubate Incubate for a defined period treat->incubate assay Perform functional assay incubate->assay gtp GTPγS Binding Assay assay->gtp Option 1 camp cAMP Accumulation Assay assay->camp Option 2 data Data Analysis: Determine EC50 and Emax gtp->data camp->data end End: Compare modulator activity data->end

Caption: General workflow for assessing GPR110 agonist activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G proteins upon GPCR activation. An increased [³⁵S]GTPγS binding indicates receptor-mediated G protein activation.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells transiently overexpressing human GPR110 and Gαs.[10]

    • Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).

    • Add the GPR110 agonist (e.g., P12 peptide) at various concentrations.

    • Add [³⁵S]GTPγS (typically at a final concentration of 0.1-1 nM).

    • The assay buffer should contain GDP (1-30 µM) to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation. The buffer typically consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 10 mM MgCl₂.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP produced following the activation of Gs-coupled receptors like GPR110.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells expressing GPR110 (e.g., primary cortical neurons, neural stem cells, or transfected HEK293 cells) in a 96-well plate.[3][4]

    • Allow cells to adhere and grow overnight.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add the GPR110 modulator (e.g., synaptamide, A8, or pGPR110 peptide) at various concentrations.

    • Incubate for 10-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kits, according to the manufacturer's instructions.[2]

    • These assays typically involve a labeled cAMP tracer that competes with the cAMP in the cell lysate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values.

Conclusion

The GPR110 P12 peptide and small molecule modulators like synaptamide and its analogue A8 are all valuable tools for studying GPR110 function.

  • P12 peptide agonist has been shown to effectively stimulate G protein activation in GTPγS binding assays.[6] However, the available data suggests it has a lower potency (in the micromolar range) in cAMP assays compared to small molecule agonists.[2] Peptides can be highly specific but may have limitations in terms of cell permeability and in vivo stability.

  • Synaptamide , the endogenous small molecule agonist, exhibits high potency (in the low nanomolar range) in stimulating cAMP production and has been shown to promote neurite outgrowth and synaptogenesis.[3][4] Its physiological relevance makes it a crucial tool for understanding the endogenous regulation of GPR110.

  • A8 , a synthetic analogue of synaptamide, offers the advantage of improved stability and enhanced potency and efficacy compared to the natural ligand.[5] This makes it a promising candidate for in vivo studies and potential therapeutic development.

The choice between these modulators will depend on the specific research question and experimental context. For studies requiring high potency and in vivo application, the small molecule agonists, particularly A8, may be more suitable. For targeted biochemical assays focused on the G protein interface, the P12 peptide agonist can be a useful tool. Researchers should carefully consider the advantages and limitations of each modulator when designing their experiments.

References

A Comparative Guide to GPR110 Agonists: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo effects of currently identified agonists for the G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1). The primary focus of this comparison is on the endogenous ligand, synaptamide (B1662480) (N-docosahexaenoylethanolamine), and its synthetic, more stable analogue, A8 (dimethylsynaptamide).[1][2] This document aims to offer an objective overview supported by experimental data to aid in research and drug development endeavors targeting GPR110.

GPR110 has emerged as a promising therapeutic target, particularly in the context of neuronal growth and repair.[1][3] Activation of GPR110 by its agonists has been shown to promote neurite outgrowth, synaptogenesis, and axon regeneration after injury.[1][3][4] The downstream signaling cascade initiated by GPR110 activation primarily involves the Gαs protein, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][5]

Data Presentation: Quantitative Comparison of GPR110 Agonists

The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the efficacy of synaptamide and its stable analogue, A8.

Table 1: In Vitro Efficacy of GPR110 Agonists on Neurite and Axon Growth

AgonistConcentrationCell TypeAssayKey FindingReference
Synaptamide10 nMPrimary Cortical NeuronsAxon Regrowth after Axotomy3.5-fold increase in axon regrowth (somal treatment)[1]
Synaptamide10 nMPrimary Cortical NeuronsAxon Regrowth after Axotomy2.2-fold increase in axon regrowth (axonal treatment)[1]
Synaptamide10 nMRetinal Explant CulturesNeurite Outgrowth1.7-fold increase in neurite growth[1]
A81 nMPrimary Cortical NeuronsNeurite OutgrowthSignificant increase in neurite length[1]
A85 nMPrimary Cortical NeuronsNeurite OutgrowthOutperformed 10 nM Synaptamide in neurite length[1]
A81 nMRetinal Explant CulturesNeurite OutgrowthComparable neurite growth to 10 nM Synaptamide[1]
A85 nMRetinal Explant CulturesNeurite OutgrowthSuperior neurite growth compared to 10 nM Synaptamide[1]

Table 2: In Vivo Efficacy of GPR110 Agonists in an Optic Nerve Crush (ONC) Injury Model

AgonistDosageAdministration RouteAnimal ModelKey FindingReference
Synaptamide2.5 mg/kgIntravitreal InjectionWild-type micePromoted axon extension after ONC injury[1][2]
A80.03 mg/kgIntravitreal InjectionWild-type miceStimulated optic nerve extension at a ~100-fold lower dose than synaptamide[1][2]
Synaptamide2.5 mg/kgIntravitreal Injectiongpr110 knockout miceNo improvement in axon extension[1][2]
A80.03 mg/kgIntravitreal Injectiongpr110 knockout miceNo improvement in axon extension[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Axon Regrowth Assay

This assay is utilized to assess the ability of GPR110 agonists to promote the regeneration of severed axons from primary neurons in culture.

  • Cell Culture: Primary cortical neurons are seeded in one chamber of a microfluidic culture platform.

  • Axon Growth and Axotomy: Axons are allowed to grow through microgrooves into an adjacent chamber. Once sufficient growth is achieved, axotomy is performed to sever the axons.

  • Treatment: Immediately after axotomy, the GPR110 agonist (e.g., synaptamide at 10 nM) or vehicle control is added to either the somal or axonal compartment.

  • Incubation: The cultures are incubated for a defined period, typically 7 days, to allow for axon regrowth.

  • Analysis: Axon regrowth is visualized by immunostaining for neuronal markers such as β-III tubulin. The total length of the regenerated axons is quantified using imaging software.[1]

In Vivo Optic Nerve Crush (ONC) Model

This model is employed to evaluate the in vivo efficacy of GPR110 agonists in promoting axon regeneration in the central nervous system of adult mammals.

  • Animal Model: Adult wild-type and gpr110 knockout mice are used.

  • Surgical Procedure: The optic nerve is exposed and crushed with fine forceps for a controlled duration.

  • Treatment: Immediately following the crush injury, the GPR110 agonist (e.g., synaptamide at 2.5 mg/kg or A8 at 0.03 mg/kg) is administered via intravitreal injection into the injured eye.

  • Post-operative Care and Axon Tracing: Animals are monitored, and at a set time point (e.g., 4 weeks post-injury), anterograde axon tracing is performed by injecting a tracer like cholera toxin subunit B (CTB) into the eye.

  • Histological Analysis: The optic nerves are sectioned and imaged to visualize and quantify the extent of axon regeneration past the crush site.[1][2]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR110 Agonist (Synaptamide or A8) GPR110 GPR110 (ADGRF1) Agonist->GPR110 Binds to Gs Gαs GPR110->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Gene Expression (Neurite Outgrowth, Synaptogenesis) Nucleus->Gene_Expression Promotes

Caption: GPR110 signaling pathway initiated by agonist binding.

In_Vitro_Axon_Regrowth_Workflow start Seed Primary Cortical Neurons in Microfluidic Chamber growth Allow Axon Growth into Adjacent Chamber start->growth axotomy Perform Axotomy growth->axotomy treatment Add GPR110 Agonist or Vehicle Control axotomy->treatment incubation Incubate for 7 Days treatment->incubation staining Immunostain for β-III Tubulin incubation->staining analysis Quantify Axon Regrowth staining->analysis

Caption: Workflow for the in vitro axon regrowth assay.

In_Vivo_ONC_Workflow start Optic Nerve Crush (ONC) in Adult Mouse treatment Intravitreal Injection of GPR110 Agonist or Vehicle start->treatment post_op Post-operative Monitoring (4 weeks) treatment->post_op tracing Anterograde Axon Tracing (CTB Injection) post_op->tracing histology Histological Analysis of Optic Nerve Sections tracing->histology analysis Quantify Axon Regeneration histology->analysis

Caption: Workflow for the in vivo optic nerve crush (ONC) model.

References

Validating the Therapeutic Potential of GPR110 Agonist P12 in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), has emerged as a promising therapeutic target for a range of diseases, including neurological disorders and various cancers. Activation of GPR110 through agonists has shown potential in promoting neuroprotection and influencing cancer cell behavior. This guide provides a comparative overview of the therapeutic potential of a specific synthetic agonist, GPR110 peptide agonist P12, in the context of other GPR110 activators and alternative therapeutic strategies. The information is supported by experimental data and detailed methodologies to aid in the validation and potential application of GPR110-targeted therapies.

GPR110 and Its Therapeutic Relevance

GPR110 is a member of the adhesion GPCR family, characterized by a large extracellular domain and a seven-transmembrane domain.[1] Its activation has been linked to various cellular processes. The endogenous ligand for GPR110 is synaptamide (B1662480), a metabolite of docosahexaenoic acid (DHA), which has been shown to promote neurogenesis, neurite outgrowth, and synaptogenesis.[2][3] This has positioned GPR110 as a key target for neuroprotective strategies. Conversely, GPR110 expression is often dysregulated in cancer, where it can either promote or suppress tumor progression depending on the context, making it a target for oncological therapies.[1][4][5][6][7]

This compound: An Overview

This compound is a synthetic peptide designed to mimic the action of the tethered agonist of GPR110, thereby activating the receptor and initiating downstream signaling. In vitro studies have demonstrated that P12 can effectively stimulate GPR110-mediated signaling pathways.

Comparative Data of GPR110 Agonists in Disease Models

While in vivo data for the this compound is limited, we can draw comparisons from studies utilizing the endogenous agonist synaptamide and its synthetic analogs. These studies provide a benchmark for the potential therapeutic efficacy of GPR110 activation.

Neuroprotection in Optic Nerve Injury Models

Activation of GPR110 has shown significant promise in promoting nerve regeneration and functional recovery in models of optic nerve injury.

Table 1: Comparison of GPR110 Agonists in an Optic Nerve Crush (ONC) Mouse Model

Treatment AgentDosageOutcome MeasureResultAlternative TherapiesComparative Efficacy
Synaptamide 2.5 mg/kg (intravitreal injection)Visual Evoked Potential (VEP) Amplitude RecoverySignificant improvement in VEP amplitude at 12 weeks post-injury.[8]--
Synthetic Agonist A8 0.03 mg/kg (intravitreal injection)Visual Evoked Potential (VEP) Amplitude RecoverySignificant improvement in VEP amplitude at 12 weeks post-injury.[8]-A8 is a more stable analog of synaptamide and shows efficacy at a much lower dose.[9]
Vehicle Control (DMSO) -Visual Evoked Potential (VEP) Amplitude RecoveryNo significant improvement in VEP amplitude.[8]--
GPR110 P12 Data not availableData not availableIn vivo studies are needed to determine efficacy.--
Role in Cancer Models

The role of GPR110 in cancer is complex, with studies indicating both pro-tumorigenic and tumor-suppressive functions depending on the cancer type and cellular context. In many cancers, GPR110 is overexpressed and its knockdown can inhibit cancer cell proliferation, migration, and invasion.[5][10]

Table 2: Effect of GPR110 Modulation in Cancer Models

Cancer ModelInterventionKey Findings
HER2+ Breast Cancer GPR110 knockdownSignificantly reduced anchorage-dependent/independent cell growth, migration, and invasion.[5]
Triple-Negative Breast Cancer (TNBC) High GPR110 expressionAssociated with poor prognosis. GPR110 promotes EMT and cancer stem cell phenotypes.[1]
Lung Cancer GPR110 overexpressionPromoted proliferation and migration of lung cancer cells and tumor development in a xenograft model.[4]
Hepatocellular Carcinoma GPR110 knockoutDecelerated carcinogen-induced liver cancer development.[11]

Given that in many cancers, GPR110 overexpression is associated with a worse prognosis, the therapeutic strategy would likely involve GPR110 antagonists rather than agonists like P12. However, in specific contexts where GPR110 activation might induce differentiation or apoptosis, agonists could be explored. Currently, there is no published data on the effect of GPR110 P12 in cancer models.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways activated by GPR110 is crucial for validating its therapeutic potential. The primary signaling pathway activated by GPR110 is the Gαs-cAMP pathway, leading to the activation of Protein Kinase A (PKA) and downstream cellular responses.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand GPR110 Agonist (e.g., P12, Synaptamide) GPR110 GPR110 (ADGRF1) Ligand->GPR110 G_alpha_s Gαs GPR110->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuroprotection, Gene Expression) PKA->Cellular_Response phosphorylates targets Experimental_Workflow In_Vitro_Validation In Vitro Validation Cell_Based_Assays Cell-Based Assays In_Vitro_Validation->Cell_Based_Assays Biochemical_Assays Biochemical Assays In_Vitro_Validation->Biochemical_Assays In_Vivo_Validation In Vivo Validation Cell_Based_Assays->In_Vivo_Validation Biochemical_Assays->In_Vivo_Validation Animal_Models Disease-Relevant Animal Models In_Vivo_Validation->Animal_Models Efficacy_Studies Efficacy & PK/PD Studies Animal_Models->Efficacy_Studies Toxicology_Studies Toxicology Studies Efficacy_Studies->Toxicology_Studies

References

Safety Operating Guide

Personal protective equipment for handling GPR110 peptide agonist P12

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for GPR110 Peptide Agonist P12

This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the this compound. As specific toxicological data for this compound are not widely available, it is imperative to treat it as a potent biological agent and adhere to stringent laboratory safety practices.

Immediate Safety Protocols: At a Glance
  • Primary Hazard : Potent bioactive peptide. The toxicological properties have not been fully investigated.[1][2] Lyophilized powder presents an inhalation hazard.[3][4]

  • Required PPE : Always wear a lab coat, chemical-resistant nitrile gloves, and safety goggles. When handling the lyophilized powder, work within a certified chemical fume hood or use a biosafety cabinet.[3][4][5]

  • In Case of Exposure :

    • Skin : Immediately wash the affected area with soap and water for at least 15 minutes.[1][3]

    • Eyes : Flush with an eyewash station for a minimum of 15 minutes and seek immediate medical attention.[1][3]

    • Inhalation : Move to fresh air and seek medical attention.[3][6][7]

  • Disposal : All waste (peptide solutions, contaminated labware, PPE) must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[3][8][9] Do not pour down the drain.[3][8]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure and is mandatory when handling this compound in any form.[3]

PPE CategoryItemSpecifications and Use
Eye & Face Protection Safety Goggles or Safety GlassesRequired to protect against accidental splashes or contact with airborne powder.[3][4][10] Must meet ANSI Z87.1 standards. A face shield is recommended if there is a significant splash hazard.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the standard.[3][10] Change gloves immediately if they become contaminated.[3] Double gloving can provide extra protection.[4]
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and personal clothing from spills.[3][4][11]
Respiratory Protection Fume Hood / Biosafety Cabinet / RespiratorMandatory when handling lyophilized powder. The fine powder can easily become airborne.[3] All weighing and reconstitution of the powder must occur in a certified chemical fume hood or biosafety cabinet to prevent inhalation.[3][5][11]

Operational and Disposal Plans

These step-by-step procedures provide guidance for the entire lifecycle of the peptide in the laboratory, from receipt to disposal.

Preparation and Risk Assessment
  • Review Documentation : Before handling, thoroughly read any available Safety Data Sheet (SDS) or Certificate of Analysis for the peptide.[3] If an SDS is not available, treat the compound as hazardous.[9]

  • Designate Area : Confine all handling of the peptide to a specific, clearly marked, and clean area of the laboratory bench.[3]

  • Assemble Materials : Ensure all necessary PPE, sterile equipment (pipettes, vials, syringes), spill kits, and designated hazardous waste containers are readily accessible before you begin.[3][5]

Experimental Protocol: Safe Handling

Handling the Lyophilized Powder:

  • Equilibrate to Room Temperature : Before opening, allow the sealed vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture from condensing on the powder, which can degrade the peptide.[4]

  • Work in a Contained Space : Perform all manipulations of the powder, including weighing and initial solubilization, inside a chemical fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[3][5]

  • Weighing : Use a clean, dedicated spatula. Weigh the powder quickly to minimize exposure to air and moisture.[4] Tightly reseal the container immediately after.[4]

  • Reconstitution : Add the desired solvent slowly to the vial containing the peptide powder. Securely cap the vial before mixing or vortexing to ensure the powder is fully dissolved.[12]

Handling Peptide Solutions:

  • Aliquot for Storage : To maintain peptide integrity, it is highly recommended to create single-use aliquots from the stock solution. This practice avoids repeated freeze-thaw cycles that can degrade the peptide.[4][8][11]

  • Storage : For long-term storage, lyophilized peptide should be kept at -20°C or colder in a tightly sealed container away from light.[4][8] Peptide solutions should also be stored at -20°C or -80°C.[4][11]

  • Labeling : Clearly label all vials, including stock solutions and aliquots, with the peptide name, concentration, date, and storage conditions.[8]

Disposal Plan

Proper disposal is crucial to protect personnel and the environment.[8] All peptide waste must be handled as laboratory chemical waste.[8]

  • Waste Segregation : At the point of generation, separate waste into three streams: liquid waste, solid waste, and sharps waste.[5]

  • Liquid Waste Disposal :

    • Collect all unused or expired peptide solutions in a designated, sealed, and clearly labeled hazardous waste container.[5][8]

    • Chemical Inactivation (Consult EHS) : For larger quantities, chemical inactivation may be required. This can be achieved by treating the solution with a 10% bleach solution for at least 30 minutes or by hydrolysis with a strong base like NaOH.[5][13] The resulting solution may need to be neutralized before final disposal.[9]

    • NEVER pour peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department after inactivation.[3][5][8]

  • Solid Waste Disposal :

    • Place all contaminated items, including used vials, pipette tips, and gloves, into a designated hazardous waste container that is properly labeled.[5][8][9]

    • Seal the container when it is approximately three-quarters full.[5]

  • Sharps Disposal :

    • Dispose of all contaminated needles and syringes immediately after use in a designated, puncture-resistant, and leak-proof sharps container labeled for pharmaceutical waste.[5]

  • Final Disposal : Coordinate with your institution's EHS office for the pickup and final disposal of all hazardous waste through a licensed contractor.[3][13]

Workflow for Safe Handling of this compound

GPR110_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_powder Lyophilized Powder cluster_solution Peptide Solution cluster_disposal 3. Waste Management & Disposal cluster_streams Waste Streams prep_start Receive Peptide risk_assess Risk Assessment (Review SDS) prep_start->risk_assess ppe_setup Don Required PPE (Gloves, Goggles, Lab Coat) risk_assess->ppe_setup area_setup Designate & Prepare Work Area ppe_setup->area_setup equilibrate Equilibrate Vial to Room Temp area_setup->equilibrate fume_hood Work in Fume Hood or Biosafety Cabinet equilibrate->fume_hood weigh Weigh Powder fume_hood->weigh reconstitute Reconstitute in Solvent weigh->reconstitute use_exp Use in Experiment reconstitute->use_exp aliquot Aliquot for Storage use_exp->aliquot segregate Segregate Waste (Liquid, Solid, Sharps) use_exp->segregate store Store at <= -20°C aliquot->store liquid_waste Liquid Waste (Sealed Container) segregate->liquid_waste solid_waste Solid Waste (Vials, Gloves, Tips) segregate->solid_waste sharps_waste Sharps Waste (Needles) segregate->sharps_waste ehs_disposal Dispose via Institutional EHS Protocol liquid_waste->ehs_disposal solid_waste->ehs_disposal sharps_waste->ehs_disposal

Caption: Workflow for handling this compound from receipt to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。